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1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- Documentation Hub

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  • Product: 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
  • CAS: 4117-90-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 4,4'-Diaminotriphenylamine (DATPA)

Systematic Name: 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- CAS Registry Number: 4316-58-9 Chemical Formula: C₁₈H₁₇N₃ Molecular Weight: 275.35 g/mol [1][2][3] Abstract This technical guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Name: 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- CAS Registry Number: 4316-58-9 Chemical Formula: C₁₈H₁₇N₃ Molecular Weight: 275.35 g/mol [1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- , commonly referred to in industrial and academic literature as 4,4'-Diaminotriphenylamine (DATPA) .[1][2][3] As a triphenylamine (TPA) derivative characterized by a propeller-shaped geometry and two primary amine functional groups, DATPA serves as a critical intermediate in the synthesis of high-performance polyimides and electroactive polymers.[1][2][3] Its electron-rich nitrogen center imparts exceptional hole-transporting capabilities, making it a staple in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2][3] This document details the physicochemical properties, synthesis protocols, and application workflows for DATPA, designed for researchers in materials science and organic electronics.

Part 1: Chemical Identity & Structural Analysis[1][2][3]

Structural Logic

The molecule consists of a central triphenylamine core where two of the phenyl rings are substituted with primary amine groups (-NH₂) at the para positions, while the third ring remains unsubstituted.[2]

  • Core Moiety: Triphenylamine (TPA) – provides the hole-transporting (p-type) semiconductor characteristic due to the non-bonding electron pair on the central nitrogen.[1][2][3]

  • Functional Termini: Two primary amines allow for step-growth polymerization (e.g., condensation with dianhydrides) or oxidative coupling.[2][3]

  • Geometry: The three phenyl rings adopt a propeller-like configuration (bond angles ~120°) to minimize steric hindrance, preventing planar stacking and improving solubility compared to planar aromatics like benzidine.[2]

Physicochemical Properties Table[2][4]
PropertyValueContext
Appearance Pale yellow to tan crystalline powderDarkens upon oxidation/light exposure.[1][2][3]
Melting Point 184°C – 188°CHigh crystallinity; crucial for purification via sublimation.[1][2][3]
Solubility DMSO, DMF, NMP, THFSoluble in polar aprotic solvents; insoluble in water.[3]
HOMO Level -5.1 to -5.3 eVAligns well with ITO anodes for hole injection.[1][2][3]
LUMO Level -2.1 to -2.3 eVWide bandgap material.[1][2][3]
pKa (Conj. Acid) ~4.5 - 5.0Weak base; amine reactivity is lower than aliphatic amines due to resonance.[1][2][3]

Part 2: Synthesis & Purification Protocols[1][3]

The industrial synthesis of DATPA typically follows a two-stage workflow: the construction of the triphenylamine core via Ullmann coupling, followed by the reduction of nitro intermediates.[2]

Synthesis Workflow (Graphviz)[2][3]

Synthesis_Workflow Aniline Aniline (Starting Material) Coupling Ullmann Coupling Cat: Cu/K2CO3 Solvent: DMF, Reflux Aniline->Coupling PCNB 4-Chloronitrobenzene (2.05 eq) PCNB->Coupling DNTPA Intermediate: 4,4'-Dinitrotriphenylamine Coupling->DNTPA Yield: ~75% Reduction Catalytic Hydrogenation H2 (50 psi), Pd/C Solvent: Ethanol/THF DNTPA->Reduction Crude Crude DATPA Reduction->Crude Purification Purification: Recrystallization (EtOH) or Sublimation Crude->Purification Final Pure DATPA (>99.5%) Purification->Final

Figure 1: Two-step synthesis route from aniline precursors to high-purity DATPA.[1][2][3]

Detailed Protocol: Reduction of 4,4'-Dinitrotriphenylamine

Note: This protocol assumes the precursor 4,4'-dinitrotriphenylamine (DNTPA) has been acquired or synthesized via Ullmann condensation.[1][2][3]

Reagents:

  • 4,4'-Dinitrotriphenylamine (10 mmol)[1][2][3]

  • Palladium on Carbon (Pd/C, 10 wt% loading)[2][3]

  • Hydrazine Monohydrate (80%) or Hydrogen Gas[2][3]

  • Ethanol (Absolute)[2][3]

  • Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL three-neck round-bottom flask, dissolve 3.35 g (10 mmol) of DNTPA in a mixture of Ethanol:THF (1:1 v/v, 100 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen.[2][3]

  • Catalyst Addition: Carefully add 0.3 g of 10% Pd/C catalyst under a nitrogen blanket.[2] Caution: Dry Pd/C is pyrophoric.[1][2][3]

  • Reduction (Hydrazine Method): Heat the mixture to reflux (approx. 70°C). Add Hydrazine Monohydrate (50 mmol, 5 eq) dropwise over 30 minutes.

    • Self-Validation: The reaction is proceeding if the solution changes color from bright yellow (nitro) to colorless/pale gray (amine) and gas evolution (N₂) is observed.[2]

  • Completion: Reflux for an additional 4-6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The high Rf spot of DNTPA should disappear, replaced by a lower Rf spot (DATPA).

  • Workup: Filter the hot solution through a Celite pad to remove the Pd/C catalyst.

  • Crystallization: Concentrate the filtrate to ~30 mL under reduced pressure. Cool to 4°C overnight.[2][3] Collect the precipitated crystals via vacuum filtration.

  • Purification: Recrystallize from ethanol. For electronic-grade applications (OLEDs), further purification via vacuum sublimation at 220°C (10⁻⁵ Torr) is required.[2][3]

Part 3: High-Performance Polymer Applications[1][2][3]

DATPA is a premier diamine monomer for synthesizing electrochromic polyimides and polyamides .[2] The "propeller" structure of the TPA unit introduces free volume into the polymer backbone, enhancing solubility and preventing chain packing, which is advantageous for membrane separation and flexible electronics.

Polyimide Synthesis Workflow (Graphviz)

Polyimide_Synthesis Monomers Monomers: DATPA + Dianhydride (e.g., 6FDA, BTDA) PAA Poly(amic acid) Solution (Viscous, Amber) Monomers->PAA RT, 24h, N2 atm Solvent Solvent: DMAc or NMP (Anhydrous) Solvent->PAA Imidization Thermal Imidization Stepwise Heating: 100°C -> 200°C -> 300°C PAA->Imidization Casting on Glass Film Polyimide Film (TPA-PI) Imidization->Film - H2O Properties Properties: Tg > 280°C Electrochromic (Anodic Coloration) Film->Properties

Figure 2: Polymerization mechanism for TPA-based polyimides.

Key Advantages in Polymers
  • Electrochromism: Polymers containing DATPA exhibit reversible color changes (typically colorless to blue/green) upon electrochemical oxidation, making them suitable for smart windows.[2]

  • Thermal Stability: The aromatic backbone ensures glass transition temperatures (

    
    ) often exceeding 250°C.[2][3]
    
  • Solubility: Unlike rigid rod polyimides, DATPA-based polymers are often soluble in organic solvents (CHCl₃, NMP), enabling solution processing (spin coating).[2][3]

Part 4: Optoelectronic Applications (OLEDs & PVs)

In the realm of organic electronics, DATPA acts as a Hole Transport Material (HTM) . Its electron-rich nature allows it to facilitate the movement of positive charges (holes) from the anode to the emissive layer.[2]

Device Architecture Integration

In a typical OLED stack, DATPA (or its polymerized form) serves as the layer adjacent to the Indium Tin Oxide (ITO) anode.

  • Function: Lowers the energy barrier for hole injection.

  • Mechanism: The nitrogen lone pairs stabilize the radical cation formed during charge transport.

  • Perovskite Solar Cells: DATPA derivatives are used as dopant-free HTMs to replace expensive Spiro-OMeTAD, offering better thermal stability and lower cost.[1][2][3]

Part 5: Safety & Handling (SDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Oral/Dermal (Category 4)Harmful if swallowed or in contact with skin.[1][2][3]
Skin Sensitization Category 1May cause an allergic skin reaction.[1][2][3] Use nitrile gloves.[2][3]
Storage Light/Air SensitiveStore under inert atmosphere (Argon/Nitrogen) in the dark.[3]
Oxidation SusceptibleCompound turns dark purple/black upon air oxidation (formation of radical cations).[3]

Self-Validating Handling Protocol:

  • Visual Check: If the powder is dark brown or black, significant oxidation has occurred. Purify before use.

  • TLC Check: Run a baseline TLC.[2][3] If a spot remains at the origin or streaks significantly, the amine has degraded.

References

  • Synthesis & Reduction: Preparation of 4,4'-diaminotriphenylamine via catalytic hydrogenation of dinitro precursors.[1][2][3] ResearchGate.[2][3]

  • Polyimide Applications: Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Preprints.org.[2][3]

  • Electronic Properties: HOMO and LUMO energy levels of triphenylamine derivative dyes. ResearchGate.[2][3]

  • Chemical Identity: N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine (Synonym/Related Structure Analysis). PubChem.[2][3][4][5]

  • Material Safety: Safety Data Sheet for Triphenylamine Derivatives. Loba Chemie.[2][3]

Sources

Exploratory

Mechanistic Profiling of N,N'-diphenyl-p-phenylenediamine (DPPD)

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Toxicologists, and Assay Developers Executive Summary N,N'-diphenyl-p-phenylenediamine (DPPD) represents a class of aromatic amine antioxidants that...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Toxicologists, and Assay Developers

Executive Summary

N,N'-diphenyl-p-phenylenediamine (DPPD) represents a class of aromatic amine antioxidants that function as potent chain-breaking agents in lipid peroxidation cascades. While historically prominent in industrial stabilization (polymers/rubbers), its utility in biological research lies in its capacity to serve as a high-affinity radical scavenger tool compound. DPPD is frequently employed to validate oxidative stress mechanisms in in vitro models, particularly for preserving mitochondrial integrity and preventing fertility defects associated with lipid peroxidation.

This guide dissects the molecular mechanism of DPPD, provides a validated protocol for its assessment in biological matrices, and critically evaluates its safety profile relative to therapeutic candidates.

Molecular Mechanism of Action

The antioxidant efficacy of DPPD is driven by its secondary amine structure, which facilitates Hydrogen Atom Transfer (HAT) . Unlike phenolic antioxidants (e.g., BHT, Tocopherol) that rely on hydroxyl groups, DPPD utilizes the N-H bond, which possesses a lower Bond Dissociation Energy (BDE), allowing for rapid quenching of peroxyl radicals (


).
The Chemical Pathway[1]
  • Initiation: A lipid peroxyl radical (

    
    ) attacks the DPPD molecule.
    
  • Abstraction: DPPD donates a hydrogen atom from one of its amine groups to the radical, neutralizing it to a hydroperoxide (

    
    ).
    
  • Stabilization: The resulting DPPD nitrogen radical is stabilized via resonance delocalization across the central phenyl ring and the flanking phenyl groups.

  • Termination: The radical can undergo a second abstraction or disproportionation to form the stable, non-radical product N,N'-diphenyl-p-quinonediimine (DQDI) .

Key Insight: The formation of DQDI is a critical marker. While it signifies successful antioxidant activity, DQDI itself is an electrophile that can react with cellular nucleophiles (protein thiols), presenting a toxicity liability that distinguishes DPPD from clinical drugs.

Visualization: Radical Scavenging Pathway

DPPD_Mechanism cluster_0 Mechanism: Hydrogen Atom Transfer (HAT) LipidRad Lipid Peroxyl Radical (ROO•) Complex Transition State LipidRad->Complex Attack DPPD DPPD (Reduced Form) DPPD->Complex H-Atom Transfer Product Lipid Hydroperoxide (ROOH) Complex->Product Neutralization DQDI DQDI (Quinone-Diimine) Complex->DQDI Oxidation

Figure 1: The stepwise conversion of DPPD to its quinone-diimine form (DQDI) upon neutralizing a lipid peroxyl radical.

Biological Context & Comparative Efficacy

In drug development, DPPD is often used as a positive control because its lipophilicity allows it to partition effectively into lipid bilayers, the primary site of peroxidation.

Comparative Analysis: DPPD vs. Standard Antioxidants

The following table contrasts DPPD with standard phenolic antioxidants used in assays.

FeatureDPPD (Amine-based)BHT (Phenolic)

-Tocopherol (Vitamin E)
Reactive Moiety Secondary Amine (-NH)Sterically hindered Phenol (-OH)Chromanol Ring (-OH)
Mechanism HAT (Dominant) & SETHATHAT
Stoichiometry Scavenges 2 radicals (forms diimine)Scavenges 2 radicalsScavenges 2 radicals
Lipophilicity (LogP) ~4.8 (High membrane retention)~5.1~10.7
Kinetic Rate (

)
High (

)
Moderate (

)
Very High (

)
Toxicity Profile High (Metabolic activation to DQDI)Low/Moderate (Generally Recognized as Safe)Low (Essential Nutrient)
Primary Use In vitro tool / Polymer stabilizerFood additive / StandardDietary supplement / Standard

Expert Insight: While DPPD is kinetically faster than BHT, its use is limited to pre-clinical mechanism validation due to the toxicity of the DQDI metabolite, which can form DNA adducts.

Experimental Protocol: Lipid Peroxidation Inhibition

Objective: Quantify the efficacy of DPPD in inhibiting lipid peroxidation in liver microsomes or cell homogenates using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Principle: Oxidative stress is induced (e.g., by


/Ascorbate), generating Malondialdehyde (MDA). DPPD inhibits this process. MDA reacts with TBA to form a pink chromogen measurable at 532 nm.[2]
Reagents Preparation
  • DPPD Stock: Dissolve DPPD in DMSO or Ethanol to 10 mM. (Note: DPPD is poorly soluble in water).

  • Induction Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 µM

    
     and 100 µM Ascorbic Acid.
    
  • TBA Reagent: 0.375% Thiobarbituric acid + 15% Trichloroacetic acid (TCA) in 0.25 N HCl.

Step-by-Step Workflow
  • Sample Prep: Prepare 1 mg/mL protein concentration of tissue homogenate (e.g., liver) or cell lysate.

  • Treatment:

    • Control: Homogenate + Vehicle (DMSO).

    • Test: Homogenate + DPPD (Concentration range: 0.1 µM – 100 µM).

  • Induction: Add Induction Buffer to all samples. Incubate at 37°C for 30–60 minutes.

  • Termination: Add 2 volumes of TBA Reagent to stop the reaction and precipitate proteins.

  • Development: Heat at 95°C for 15 minutes. (Pink color develops).

  • Clarification: Cool on ice, then centrifuge at 10,000 x g for 10 minutes to remove pellet.

  • Measurement: Read absorbance of supernatant at 532 nm.

Calculation


Where 

is the absorbance of the induced sample without DPPD.
Visualization: Assay Workflow

TBARS_Protocol Start Biological Sample (Microsomes/Lysate) Treat Add DPPD (0.1 - 100 µM) Start->Treat Induce Induce Oxidation (Fe2+ / Ascorbate, 37°C) Treat->Induce Stop Add TBA/TCA Reagent (Precipitate Protein) Induce->Stop Heat Heat at 95°C (15 mins) Stop->Heat Read Measure Absorbance (532 nm) Heat->Read

Figure 2: Workflow for validating DPPD antioxidant activity via TBARS assay.

Safety & Toxicology: The Drug Development Perspective

For researchers utilizing DPPD, understanding its metabolic fate is non-negotiable. Unlike therapeutic antioxidants, DPPD undergoes metabolic activation that renders it unsuitable for human pharmaceutical use, though it remains a valuable in vitro tool.

  • Metabolic Activation: DPPD is metabolized (oxidized) to N,N'-diphenyl-p-quinonediimine (DQDI) .

  • Mechanism of Toxicity: DQDI acts as a Michael acceptor. It forms covalent adducts with DNA and proteins, leading to potential mutagenicity and sensitization.

  • Environmental Relevance: A structurally related compound, 6PPD , degrades into 6PPD-quinone , which has been identified as acutely toxic to aquatic life (e.g., Coho salmon) via mitochondrial uncoupling. This structural homology necessitates rigorous waste disposal protocols for DPPD in laboratory settings.

References
  • Mechanism of Amine Antioxidants

    • Title: "Antioxidant properties of N,N'-diphenyl-p-phenylenediamine (DPPD)
    • Source: Polymer Degrad
    • Context: Defines the HAT mechanism and resonance stabiliz
  • Lipid Peroxidation Protocol (TBARS)

    • Title: "Lipid Peroxid
    • Source: Sigma-Aldrich Technical Bulletin.
    • Context: Provides the foundational chemistry for the TBA/MDA reaction used to valid
  • Toxicity of PPD Derivatives (Quinone Formation)

    • Title: "A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts."[3]

    • Source: PubMed / Environmental Science & Technology.
    • Context: Establishes the toxicity mechanism of the quinone-diimine deriv
  • DPPD in Atherosclerosis Models

    • Title: "Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice."[4]

    • Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals).
    • Context: Validates the use of DPPD as a biological tool compound in vivo.

Sources

Foundational

Technical Guide: Solubility Profile & Applications of 1,4-Dianilinobenzene

This guide details the solubility profile, thermodynamic behavior, and purification protocols for 1,4-Dianilinobenzene (

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and purification protocols for 1,4-Dianilinobenzene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-diphenyl-1,4-phenylenediamine or DPPD). It is designed for researchers optimizing synthesis, purification, or formulation processes in materials science and drug development.

[1]


[1][2][3]

Executive Summary

1,4-Dianilinobenzene is a lipophilic aromatic amine widely utilized as an antioxidant and antiozonant in polymers, rubbers, and hydrocarbon oils.[4] Its solubility behavior is governed by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-

stacking interactions
and weak hydrogen bonding . While highly soluble in aromatic and polar aprotic solvents, it exhibits negligible solubility in aqueous media.[5] Understanding this landscape is critical for optimizing recrystallization yields and ensuring uniform dispersion in hydrophobic matrices.

Chemical Profile & Mechanistic Basis

The solubility of DPPD is dictated by its structural rigidity and electronic distribution.

  • Lipophilicity: The three aromatic rings create a large hydrophobic surface area, resulting in a high octanol-water partition coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). This drives strong affinity for non-polar and aromatic solvents.
    
  • Intermolecular Forces:

    • Solute-Solvent: In aromatic solvents (toluene, benzene), solubility is enhanced by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -
      
      
      
      interactions between the solvent and the DPPD rings.
    • H-Bonding: The secondary amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) groups act as hydrogen bond donors. This allows solubility in polar aprotic hydrogen bond acceptors (Acetone, DMSO) but limits solubility in protic solvents (Ethanol) where the hydrophobic effect dominates.
      
Visualization: Solvation Mechanisms

SolvationMechanism cluster_0 Aromatic Solvents (e.g., Toluene) cluster_1 Polar Aprotic (e.g., Acetone) cluster_2 Polar Protic (e.g., Water/Methanol) DPPD 1,4-Dianilinobenzene (Solute) Mech1 Mechanism: Pi-Pi Stacking DPPD->Mech1 Mech2 Mechanism: H-Bond Acceptance (Dipole-Dipole) DPPD->Mech2 Mech3 Mechanism: Hydrophobic Effect Dominates DPPD->Mech3 Outcome1 High Solubility Mech1->Outcome1 Outcome2 Good Solubility Mech2->Outcome2 Outcome3 Insoluble / Poor Mech3->Outcome3

Caption: Mechanistic pathways governing DPPD dissolution. Aromatic and polar aprotic solvents stabilize the molecule effectively, while protic solvents face a high energy barrier.

Solubility Landscape: Quantitative & Qualitative Data[1]

The following data consolidates experimental observations and industrial specifications.

Table 1: Solubility Classes at 25°C
Solvent ClassRepresentative SolventsSolubility StatusEstimated SolubilityPrimary Interaction
Aromatic Hydrocarbons Benzene, Toluene, XyleneExcellent > 100 g/L

-

Stacking
Polar Aprotic Acetone, Ethyl Acetate, DMSOGood 50 - 100 g/LDipole-Dipole, H-Bonding
Chlorinated Chloroform, ChlorobenzeneExcellent > 100 g/LDispersion, Polarizability
Alcohols (Protic) Ethanol, Methanol, IsopropanolPoor/Sparingly 1 - 10 g/LWeak H-Bonding (limited by hydrophobic bulk)
Aliphatic Hydrocarbons Hexane, CyclohexaneLow < 5 g/LWeak Dispersion
Aqueous WaterInsoluble < 0.001 g/LHydrophobic Repulsion

Note: Solubility in alcohols increases significantly with temperature, making them ideal candidates for recrystallization.

Experimental Protocol: Recrystallization of DPPD

Objective: Purify crude 1,4-Dianilinobenzene to >98% purity. Principle: Exploiting the steep solubility-temperature gradient in ethanol or the selective solvency of benzene/hydrocarbon mixtures.[6]

Method A: The Ethanol Thermal Swing (Greener Approach)

This method is preferred for pharmaceutical or lab-scale applications due to lower toxicity.[6]

  • Preparation: Place 10 g of crude DPPD in a 250 mL round-bottom flask.

  • Dissolution: Add 150 mL of absolute ethanol . Equip with a reflux condenser.

  • Heating: Heat the mixture to reflux (~78°C) with magnetic stirring.

    • Checkpoint: If solid remains after 15 minutes of reflux, add ethanol in 10 mL increments until fully dissolved.

  • Filtration (Hot): While maintaining temperature, filter the solution through a pre-heated Buchner funnel to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the grey/white leaflets under vacuum. Wash the cake with 20 mL of cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: The Aromatic/Aliphatic Pair (High Purity)

Used when removing polar impurities.

  • Solvent System: Toluene (Good solvent) and Hexane (Anti-solvent).

  • Protocol: Dissolve DPPD in minimum hot toluene. Add hot hexane dropwise until turbidity just appears. Cool slowly.

Visualization: Recrystallization Workflow

Recrystallization Start Crude DPPD Solid SolventAdd Add Solvent (Ethanol or Toluene) Start->SolventAdd Heat Heat to Reflux (Dissolution) SolventAdd->Heat FilterHot Hot Filtration (Remove Insolubles) Heat->FilterHot Cool Controlled Cooling (Nucleation & Growth) FilterHot->Cool FilterCold Vacuum Filtration (Isolate Crystals) Cool->FilterCold Wash Wash with Cold Solvent FilterCold->Wash Dry Vacuum Dry Wash->Dry

Caption: Step-by-step workflow for the purification of 1,4-Dianilinobenzene via thermal recrystallization.[6]

Applications & Implications

  • Rubber Industry: DPPD is dissolved in processing oils (aromatic/naphthenic) to ensure uniform distribution in tire rubber. Its high solubility in aromatics prevents "blooming" (migration to the surface) in styrene-butadiene rubber (SBR).

  • Analytical Chemistry: For quantification, DPPD should be extracted using acetone or chloroform rather than methanol to ensure complete recovery from complex matrices.

  • Polymer Synthesis: In the synthesis of conductive polyaniline derivatives, DPPD serves as a dimer intermediate. The reaction medium is typically 1 M HCl (where it forms a salt) or DMF (for the base form).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-1,4-phenylenediamine.[6] Retrieved from .

  • Cayman Chemical. N,N'-Diphenyl-1,4-phenylenediamine Product Information & Safety Data Sheet. Retrieved from .[3]

  • ChemicalBook. N,N'-Diphenyl-p-phenylenediamine Properties and Solubility Data. Retrieved from .

  • Merck Millipore. Safety Data Sheet for N,N'-Diphenyl-1,4-phenylenediamine (CAS 74-31-7).[6] Retrieved from .

  • Parchem Fine & Specialty Chemicals. Technical Specifications: N,N'-Diphenyl-1,4-Phenylenediamine.[6][2][3][7] Retrieved from .

Sources

Exploratory

Technical Guide: Spectral Data Analysis of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Executive Summary This technical guide provides a comprehensive spectral analysis of N,N'-Diphenyl-p-phenylenediamine (DPPD) , a potent antioxidant and antiozonant widely utilized in polymer stabilization and metabolic r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectral analysis of N,N'-Diphenyl-p-phenylenediamine (DPPD) , a potent antioxidant and antiozonant widely utilized in polymer stabilization and metabolic research. Unlike standard datasheets, this document focuses on the causality between DPPD’s molecular structure and its spectral signatures. We analyze the transition from its benzenoid (reduced) state to its quinoid (oxidized) state—the core mechanism of its antioxidant activity—using UV-Vis, FTIR, NMR, and Mass Spectrometry.

Part 1: Chemical Identity & Mechanistic Logic

DPPD (CAS: 74-31-7) functions as a radical scavenger by donating hydrogen atoms from its secondary amine groups. This process converts the colorless/grey benzenoid structure into a colored quinone-diimine (DQDI) intermediate. Understanding this pathway is critical for interpreting spectral data, as "pure" samples often contain traces of oxidized species.

Oxidation Pathway Visualization

The following diagram illustrates the structural transformation that dictates spectral shifts (e.g., the appearance of imine bands in IR or bathochromic shifts in UV).

DPPD_Oxidation DPPD DPPD (Reduced) Benzenoid Form (Colorless/Grey) Radical Aminyl Radical Intermediate (Unstable) DPPD->Radical - H• (Radical Scavenging) DQDI N,N'-Diphenyl-p-quinonediimine (DQDI) (Violet/Brown) Radical->DQDI - H• (Oxidation) DQDI->DPPD + 2H (Reduction)

Figure 1: The stepwise oxidation of DPPD to DQDI. Spectral analysis often detects mixtures of these states depending on sample age and storage.

Part 2: Spectral Data Analysis

UV-Visible Spectroscopy (Electronic Transitions)

Context: UV-Vis is the primary tool for assessing the oxidation state of DPPD. The molecule exhibits extended conjugation due to the two phenyl rings flanking the central p-phenylene unit.

ParameterValue / RangeAssignmentMechanistic Insight

(Reduced)
285 – 305 nm

(Benzenoid)
Characteristic of the aromatic amine structure.

(Oxidized)
420 – 450 nm

(Quinoid)
Appearance indicates formation of DQDI (impurity or degradation).
Solvent Effect Bathochromic ShiftPolar solvents (e.g., DMSO)Stabilization of the excited state via dipole interaction.

Diagnostic Note: A pure DPPD sample should be nearly colorless in solution. A violet or brown tint accompanied by an absorbance rise >400 nm indicates oxidation.

Fourier Transform Infrared Spectroscopy (FTIR)

Context: FTIR distinguishes the secondary amine (N-H) of DPPD from the imine (C=N) of its oxidized counterpart.

Wavenumber (cm⁻¹)Vibration ModeStructural OriginVerification Check
3380 – 3400

Stretch
Secondary AmineSharp band. Broadening implies H-bonding or moisture.
3020 – 3060

Stretch
Aromatic RingWeak intensity, typical for aromatics.
1590 – 1610

Stretch
Benzenoid RingPrimary skeletal vibration.
1510 – 1530

Bend
Amine DeformationConfirms secondary amine presence.
1270 – 1310

Stretch
C-N Single BondStrong intensity due to polarity.
~1660 (Impurity)

Stretch
Quinone ImineRed Flag: Presence indicates oxidation to DQDI.
Nuclear Magnetic Resonance (NMR)

Context: DPPD possesses high symmetry. In the


H NMR spectrum, the equivalence of the phenyl rings simplifies the splitting patterns.

Protocol: Solvent: DMSO-


 (preferred for solubility) or Acetone-

. Reference: TMS (

0.00 ppm).
IsotopeShift (

ppm)
MultiplicityIntegrationAssignment

H
7.80 – 8.00 Singlet (Broad)2HN-H (Amine protons). Position is concentration/solvent dependent.

H
7.15 – 7.25 Triplet/Multiplet4HMeta-protons on terminal phenyl rings.

H
7.00 – 7.10 Singlet4HCentral phenylene ring protons (chemically equivalent).

H
6.70 – 6.80 Triplet2HPara-protons on terminal phenyl rings.

C
140 – 145 Singlet-Quaternary carbons (C-N).

C
115 – 130 Multiple Peaks-Aromatic C-H carbons.
Mass Spectrometry (MS)

Context: DPPD is stable enough for EI (Electron Impact) ionization. The molecular ion is prominent due to the stabilizing effect of the aromatic system.

  • Molecular Ion (

    
    ):  m/z 260.3 (Base peak or very high intensity).
    
  • Key Fragments:

    • m/z 183:

      
      . Loss of a phenyl group.[1]
      
    • m/z 77:

      
      . Phenyl cation (diagnostic for aromatic rings).
      
    • m/z 167: Loss of aniline-like fragment (

      
      ).
      

Part 3: Analytical Workflow & Protocols

Integrated Analysis Workflow

This self-validating workflow ensures data integrity by cross-referencing oxidation states across multiple techniques.

Analytical_Workflow Sample DPPD Sample (Solid/Powder) Solubility Solubility Check (DMSO/Acetone) Sample->Solubility UV_Vis UV-Vis Scan (200-500 nm) Solubility->UV_Vis Decision Abs > 400nm? UV_Vis->Decision FTIR FTIR (ATR/KBr) Target: 3400 cm⁻¹ Decision->FTIR No (Pure) Report Final Spectral Profile Decision->Report Yes (Oxidized) NMR 1H NMR (DMSO-d6) FTIR->NMR MS GC-MS / LC-MS (Purity Check) NMR->MS MS->Report

Figure 2: Sequential workflow to validate DPPD purity. The UV-Vis step acts as a "gatekeeper" for oxidation.

Detailed Experimental Protocols
Protocol A: UV-Vis Purity Check
  • Preparation: Dissolve 5 mg DPPD in 10 mL spectroscopic grade DMSO or Acetonitrile.

  • Blanking: Use pure solvent in a quartz cuvette (1 cm path length).

  • Acquisition: Scan from 200 nm to 600 nm.

  • Validation:

    • Pass: Single major peak ~285-300 nm.

    • Fail: Distinct shoulder or peak at 420-450 nm (indicates >1% oxidation).

Protocol B: FTIR (Solid State)
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which broadens N-H bands.

  • Cleaning: Clean crystal with isopropanol; ensure background is flat.

  • Acquisition: 4000 cm⁻¹ to 600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Critical Check: Verify the absence of a band at 1660 cm⁻¹ (Quinone imine).

Protocol C:

H NMR Structural Verification
  • Solvent: DMSO-

    
     (99.9% D). Note: DPPD is sparingly soluble in CDCl₃; DMSO is superior for obtaining sharp peaks.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum, relaxation delay (

    
    ) ≥ 2.0s to allow full relaxation of aromatic protons.
    
  • Processing: Phase correction is critical. Reference residual DMSO pentet to 2.50 ppm.

References

  • NIST Mass Spectrometry Data Center. (2023). N,N'-Diphenyl-1,4-benzenediamine Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-p-phenylenediamine. Retrieved from [Link]

  • Gatial, A., et al. (2008). Quantum-chemical study of N,N'-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Acta Chimica Slovaca.

Sources

Foundational

Technical Analysis: Electrochemical Oxidation &amp; Redox Behavior of N,N'-Diphenyl-p-phenylenediamine (DPPD)

The following technical guide details the electrochemical oxidation profile of N,N'-Diphenyl-p-phenylenediamine (DPPD), structured for application scientists and researchers. Executive Summary N,N'-Diphenyl-p-phenylenedi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrochemical oxidation profile of N,N'-Diphenyl-p-phenylenediamine (DPPD), structured for application scientists and researchers.

Executive Summary

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant and antiozonant widely utilized in the stabilization of polymers and rubber.[1] Its efficacy is intrinsically linked to its oxidation potential (


) —the thermodynamic threshold at which it donates electrons or hydrogen atoms to neutralize free radicals.

In biological and pharmacological contexts, the oxidation potential of DPPD is a double-edged sword.[1] While a lower


 facilitates radical scavenging (antioxidant activity), the resulting oxidation product—N,N'-diphenyl-p-benzoquinonediimine (QDI) —is an electrophilic metabolite implicated in reproductive and developmental toxicity.[1]

This guide provides a rigorous analysis of the DPPD redox mechanism, a self-validating protocol for determining its oxidation potential via Cyclic Voltammetry (CV), and the structure-activity relationships governing its use.[1]

Fundamental Electrochemistry & Mechanism

The oxidation of DPPD is not a simple single-electron transfer.[1] It follows an ECE (Electrochemical-Chemical-Electrochemical) or EE mechanism depending on the solvent pH and proton availability.[1]

The Oxidation Pathway
  • Step 1 (

    
    ):  DPPD undergoes a one-electron oxidation to form a stable radical cation (
    
    
    
    ).[1] In non-aqueous solvents like acetonitrile, this species is relatively stable and appears as a reversible wave.[1]
  • Step 2 (

    
    ):  The radical cation loses a second electron (and protons, if available) to form the Quinone Diimine (
    
    
    
    or QDI). This species is neutral in its deprotonated form and is highly reactive (electrophilic).[1]
Mechanistic Visualization

The following diagram illustrates the stepwise oxidation and the critical branching point between stable antioxidant activity and toxic metabolite formation.

DPPD_Oxidation cluster_legend Pathway Key DPPD DPPD (Reduced) (Parent Amine) Radical DPPD (+•) (Radical Cation) DPPD->Radical Oxidation (E1) -1e- Radical->DPPD Reversible +1e- QDI Quinone Diimine (QDI) (Oxidized / Toxic) Radical->QDI Oxidation (E2) -1e-, -2H+ Scavenging Radical Scavenging (Antioxidant Action) Radical->Scavenging H-Atom Transfer (HAT) key1 Blue: Stable Precursor key2 Yellow: Active Intermediate key3 Red: Toxic Metabolite

Figure 1: Electrochemical oxidation pathway of DPPD showing the transition from antioxidant precursor to the quinone diimine metabolite.[2]

Quantitative Reference Data

The oxidation potential of DPPD is solvent-dependent.[1] The values below represent the standard potentials observed in non-aqueous media (Acetonitrile) which is the standard for characterizing hydrophobic organic amines.

ParameterValue (Approx.)ConditionsSignificance

(Step 1)
+0.55 V - +0.65 V vs. SCE in MeCNFormation of Radical Cation (

).[1] Critical for antioxidant onset.[1]

(Step 2)
+0.90 V - +1.10 V vs. SCE in MeCNFormation of QDI. Indicates stability limit of the radical.

60 - 80 mV Scan rate 100 mV/sIndicates quasi-reversible electron transfer for the first step.[1]
Diffusion Coeff. (

)
~

cm²/s
25°C in MeCNGoverns the rate of transport to the electrode surface.

Note: Potentials may shift cathodically (become lower) in the presence of bases (like pyridine) which facilitate proton removal.

Experimental Protocol: Determination of

This protocol is designed to be self-validating . The internal standard (Ferrocene) ensures that reference electrode drift does not invalidate the data.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade, anhydrous, water < 50 ppm).[1]

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.[1]
    
  • Analyte: DPPD (Sigma-Aldrich/Merck, >97% purity), 1.0 mM.[1]

  • Internal Standard: Ferrocene (

    
    ), added post-measurement.
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.[1]

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN) or SCE (with salt bridge).[1]
  • Counter Electrode: Platinum wire.[1]

Step-by-Step Methodology
  • Electrode Conditioning:

    • Polish Glassy Carbon electrode with 0.05

      
       alumina slurry.[1]
      
    • Sonicate in DI water for 2 mins, then in Acetone for 2 mins.

    • Validation: Run a background scan in pure electrolyte.[1] Current should be negligible (< 1

      
      ).[1]
      
  • Solution Preparation:

    • Dissolve

      
       in Acetonitrile to make 10 mL of 0.1 M supporting electrolyte.[1]
      
    • Add DPPD to reach a concentration of 1.0 mM.[1]

    • Critical: Degas the solution with Nitrogen or Argon for 10 minutes to remove oxygen (which interferes with reduction waves).

  • Data Acquisition (CV):

    • Scan Range: -0.5 V to +1.5 V.

    • Scan Rate: Run successive scans at 50, 100, 200, and 500 mV/s.

    • Observation: Look for two anodic peaks. The first (

      
      ) corresponds to the radical cation. The second (
      
      
      
      ) corresponds to the dication/QDI.
  • Internal Standardization (The "Anchor"):

    • After collecting DPPD data, add a small crystal of Ferrocene to the same cell.

    • Run the CV again.[1]

    • Identify the Ferrocene couple (

      
      ).[3]
      
    • Calculation: Report DPPD potential relative to

      
       (
      
      
      
      ) to standardize across literature.
Workflow Diagram

CV_Protocol cluster_check Quality Check Start Start Protocol Prep 1. Prepare 1.0 mM DPPD in MeCN + 0.1 M TBAPF6 Start->Prep Polish 2. Polish GCE Electrode (Alumina 0.05 µm) Prep->Polish Degas 3. Degas Solution (N2/Ar, 10 mins) Polish->Degas Scan 4. Run CV Scans (50 - 500 mV/s) Degas->Scan Analyze 5. Analyze Peaks (Identify E_pa1, E_pa2) Scan->Analyze Check Is Peak Separation (ΔEp) ~60-80mV? Scan->Check Standardize 6. Add Ferrocene (Internal Standard) Analyze->Standardize

Figure 2: Operational workflow for the electrochemical characterization of DPPD.

Structure-Activity Relationship (SAR) & Toxicity[1]

Antioxidant Efficiency

DPPD acts as a hydrogen donor (H-atom transfer).[1] The ease of this donation correlates with the first oxidation potential (


).
  • Lower

    
    :  Better antioxidant (easier to oxidize than the substrate it protects).
    
  • Stability: The bulky phenyl groups on the nitrogen atoms provide steric protection, stabilizing the radical cation and preventing rapid degradation, which enhances its longevity as an antioxidant compared to unsubstituted p-phenylenediamine.

Toxicity of the QDI Metabolite

While the radical cation is the active antioxidant species, "over-oxidation" leads to the Quinone Diimine (QDI).

  • Mechanism: QDI is a Michael acceptor.[1] It can covalently bind to nucleophilic residues (Cysteine, Lysine) on proteins and DNA.[1]

  • Relevance: This electrophilic attack is the proposed mechanism for the reproductive toxicity observed in rodent models. In drug development, analogues of DPPD are screened to maximize the gap between

    
     (efficacy) and 
    
    
    
    (toxicity), or to ensure the QDI formed is rapidly detoxified.

References

  • Electrochemical Behavior of p-Phenylenediamines

    • Source: ResearchGate / J. Electroanal.[1] Chem.

    • Title: "The electrochemical oxidation of p-phenylenediamines."[1][4]

    • Link:[1]

  • Toxicity of DPPD

    • Source: N
    • Title: "An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats."[1]

    • Link:[1]

  • General CV Methodology for Amines

    • Source: UCSD Department of Chemistry
    • Title: "Electrochemistry: Cyclic Voltammetry and Sample Preparation."[1][5]

    • Link:

  • DPPD Chemical Properties & Safety

    • Source: PubChem[6][7]

    • Title: "N,N'-Diphenyl-p-phenylenediamine | C18H16N2."[1][6][7]

    • Link:

Sources

Exploratory

Technical Whitepaper: Thermal Dynamics and Degradation Kinetics of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Executive Summary N,N'-Diphenyl-p-phenylenediamine (DPPD; CAS 74-31-7) is a potent secondary aromatic amine antioxidant used primarily to stabilize elastomers and polymers against oxidative and thermal degradation. In ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Diphenyl-p-phenylenediamine (DPPD; CAS 74-31-7) is a potent secondary aromatic amine antioxidant used primarily to stabilize elastomers and polymers against oxidative and thermal degradation. In pharmaceutical development, DPPD is critical not as an active ingredient, but as a high-risk extractable and leachable (E&L) compound originating from rubber closures, gaskets, and tubing used in bioprocessing and fill-finish operations.

This guide provides a rigorous technical analysis of the thermal stability of DPPD, delineating the boundary between its functional antioxidant activity and its irreversible degradation into toxicologically significant quinonediimines.

Physicochemical Profile & Thermal Properties[1][2][3][4][5][6][7]

Understanding the baseline physical properties is essential for distinguishing between phase transitions (melting) and chemical decomposition.

Table 1: Physicochemical Specifications
PropertyValue / RangeContext
Molecular Structure

Secondary aromatic amine
Molecular Weight 260.34 g/mol -
Melting Point (

)
143–150 °CEndothermic transition (reversible)
Boiling Point ~220–225 °C@ 0.5 mmHg (Vacuum)
Flash Point >220 °C-
Solubility Soluble in acetone, benzene, ethyl acetate; Insoluble in waterCritical for extraction protocols
pKa ~1.85 (Predicted)Weak base; protonation affects hydrolysis

Critical Insight: DPPD has a relatively low melting point (~145°C). In high-temperature sterilization processes (e.g., autoclaving at 121°C), DPPD remains solid but approaches its phase transition, increasing its migration potential from rubber matrices into drug products.

Degradation Mechanisms: The Oxidative Cascade

DPPD functions as a "chain-breaking" antioxidant (H-donor).[1] However, this protective mechanism is sacrificial; the molecule degrades as it functions. The degradation is not random but follows a specific oxidative pathway leading to N,N'-diphenyl-p-benzoquinonediimine (DQDI) .

The Reaction Pathway[7]
  • H-Abstraction: Peroxyl radicals (

    
    ) abstract a hydrogen atom from the amine nitrogen of DPPD.
    
  • Radical Formation: This generates a resonance-stabilized aminyl radical (

    
    ).
    
  • Conversion to Quinonediimine: A second abstraction leads to the formation of the fully oxidized DQDI.

  • Hydrolysis (Pharma Relevance): In aqueous environments (e.g., liquid drug formulations), DQDI can hydrolyze to form 4-anilinophenol , a compound with distinct toxicological properties.

Visualization: DPPD Oxidative Degradation Pathway

DPPD_Degradation DPPD DPPD (Parent) (Reduced Form) Intermediate Aminyl Radical (DPPD•) DPPD->Intermediate H-Abstraction (-H•) ROO Peroxyl Radical (ROO•) ROO->Intermediate Initiator DQDI Quinonediimine (DQDI/PBQI) Intermediate->DQDI Oxidation (-H•) Hydrolysis Hydrolysis (Aqueous Media) DQDI->Hydrolysis +H2O Anilinophenol 4-Anilinophenol (Degradant) Hydrolysis->Anilinophenol C-N Cleavage

Figure 1: The stepwise oxidation of DPPD to Quinonediimine (DQDI) and subsequent hydrolysis. DQDI is the primary oxidation product observed in thermal aging.

Analytical Protocols for Stability Assessment

To validate DPPD stability in your specific matrix, use the following self-validating protocols.

Protocol A: Thermal Stability via TGA (Thermogravimetric Analysis)

Purpose: Determine the onset temperature of degradation (


) vs. evaporation.
  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample Prep: 5–10 mg of DPPD (crystalline or extracted residue).

  • Atmosphere:

    • Run 1 (Pyrolysis): Nitrogen (

      
      ) at 50 mL/min.
      
    • Run 2 (Oxidative): Air/Oxygen at 50 mL/min.

  • Ramp: Equilibrate at 30°C, then ramp 10°C/min to 600°C.

  • Data Interpretation:

    • Volatilization: Look for mass loss near 220°C (Boiling Point).

    • Decomposition: Significant mass loss in Air <200°C indicates oxidative instability. In

      
      , decomposition typically begins >267°C.
      
Protocol B: Degradant Identification via HPLC-MS

Purpose: Detect the presence of DQDI or 4-anilinophenol in aged samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • DPPD: UV @ 290 nm; MS (ESI+) m/z ~261.1 [M+H]+.

    • DQDI: UV @ 420–450 nm (distinct red/orange shift); MS (ESI+) m/z ~259.1 [M+H]+ (2 Da mass loss from parent).

Experimental Workflow: Extractables Study

For drug development professionals, the primary concern is DPPD leaching from rubber stoppers during sterilization.

Visualization: E&L Assessment Workflow

EL_Workflow Start Rubber Component (Stopper/Gasket) Extraction Reflux Extraction (IPA/Hexane, 4h) Start->Extraction Aging Accelerated Aging (40°C / 75% RH) Start->Aging Analysis LC-MS/MS Analysis Extraction->Analysis Aging->Analysis Decision Quantify DPPD vs. DQDI Analysis->Decision Report Toxicological Risk Assessment Decision->Report > AET (Analytical Evaluation Threshold)

Figure 2: Standard workflow for assessing DPPD migration and degradation in pharmaceutical container closure systems.

Implications for Drug Development

Sensitization and Toxicity

DPPD is a known skin sensitizer. However, the oxidized form (DQDI) is more electrophilic and potentially more reactive toward biological nucleophiles (proteins/DNA).

  • Risk: If DPPD degrades in a parenteral drug formulation, the patient is exposed not just to the antioxidant, but to the quinonediimine.

  • Mitigation: Ensure rubber components are "low-bleed" and cured efficiently to minimize free DPPD.

Sterilization Stability
  • Autoclaving (121°C): DPPD is thermally stable (below melting point), but moisture can trigger hydrolysis if the rubber is permeable.

  • Gamma Irradiation: High-energy radiation generates radicals that immediately consume DPPD, converting it to DQDI. Expect high levels of quinonediimine in gamma-irradiated components.

References

  • Sigma-Aldrich. Product Specification: N,N′-Diphenyl-p-phenylenediamine (CAS 74-31-7).[2][3] Retrieved from

  • National Institute of Standards and Technology (NIST). 1,4-Benzenediamine, N,N'-diphenyl- Phase Transition Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Gatial, A., et al. (2008). Study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation.[1] Acta Chimica Slovaca, 1(1), 72–84.[1] (Confirming DQDI formation via IR spectra).

  • Rapta, P., et al. (2009). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.[4] Polymer Degradation and Stability, 94(9).[4] (Detailed mechanistic study of PPD oxidation).

  • PubChem. Compound Summary: N,N'-Diphenyl-p-phenylenediamine (CID 6319). National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). Hydrolysis of p-Phenylenediamine Antioxidants: Reaction Mechanism. Environmental Science & Technology.[4] (Describing the hydrolysis to 4-anilinophenol).

Sources

Foundational

Technical Assessment of N,N'-Diphenyl-p-phenylenediamine (DPPD): Acute and Chronic Toxicity Profiles

Executive Summary N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent secondary aromatic amine antioxidant used extensively in the rubber and polymer industries to prevent thermal and oxidative degradation. While its ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent secondary aromatic amine antioxidant used extensively in the rubber and polymer industries to prevent thermal and oxidative degradation. While its industrial efficacy is undisputed, its toxicological profile presents a distinct dichotomy: low acute systemic toxicity versus specific, high-consequence reproductive toxicity .

This technical guide synthesizes the acute and chronic toxicity profiles of DPPD for researchers and drug development professionals. It highlights the critical finding that while DPPD is well-tolerated in somatic tissues (liver/kidney) at high doses, it acts as a reproductive toxicant by interfering with parturition (dystocia) and gestation length, likely through the disruption of prostaglandin synthesis pathways essential for labor.

Chemical Identity & Physicochemical Determinants

The toxicity of DPPD is governed by its lipophilicity and metabolic stability. Its structure allows it to act as a radical scavenger, but also facilitates bioaccumulation.

ParameterValue/DescriptionToxicological Implication
CAS Number 74-31-7Unique Identifier
Molecular Formula C₁₈H₁₆N₂Aromatic amine structure
Molecular Weight 260.34 g/mol Facilitates membrane permeability
LogP (Octanol/Water) ~5.8 (Predicted)High Lipophilicity: Indicates potential for adipose tissue retention and slow elimination.
Solubility Insoluble in water; Soluble in acetone, benzene, lipids.Limited bioavailability via aqueous routes; high absorption via lipid vehicles.

Acute Toxicity Profile

DPPD exhibits low acute toxicity across standard routes of exposure. The immediate risk is primarily local irritation rather than systemic failure.

Lethal Dose Metrics
RouteSpeciesLD50 / LC50 ValueHazard Classification
Oral Rat2,370 mg/kgLow Toxicity (GHS Category 5)
Dermal Rabbit> 5,000 mg/kgLow Toxicity
Inhalation RatNo mortality at saturationLow Toxicity
Clinical Signs of Acute Exposure
  • Systemic: At near-lethal doses, non-specific signs include lethargy, piloerection, and ataxia.

  • Local: Mild eye irritation (mechanical).

  • Sensitization: DPPD is a known skin sensitizer (Type IV hypersensitivity). Repeated dermal contact can induce allergic contact dermatitis, a common occupational hazard in rubber manufacturing.

Chronic & Subchronic Toxicity Profile

The chronic profile of DPPD reveals target organ specificity that is not apparent in acute studies. The divergence between somatic tolerance and reproductive dysfunction is the critical toxicological insight.

Hepatic and Renal Effects (Somatic Tolerance)

In repeated-dose toxicity studies (28-day to 2-year bioassays), rodents tolerate high doses of DPPD with minimal organ damage.

  • Liver: The primary response is adaptive hypertrophy . Increased liver weight and hepatocellular enlargement are observed, often linked to the induction of metabolizing enzymes (e.g., CYP450s). This is generally considered an adaptive response to xenobiotic load rather than frank hepatotoxicity (necrosis/fibrosis) at doses <1000 mg/kg/day.

  • Kidney: No significant nephrotoxicity is typically reported in chronic feeding studies at standard doses.

Reproductive and Developmental Toxicity (The Critical Endpoint)

Unlike the liver, the reproductive system is highly sensitive to DPPD. Recent re-evaluations and historical data pinpoint parturition as the failure point.

  • Endpoint: Dystocia (Difficult Birth) and Prolonged Gestation.

  • Observation: Pregnant rats treated with DPPD exhibit significantly delayed delivery and inability to expel fetuses, leading to maternal and fetal mortality.

  • NOAEL Divergence:

    • Systemic Toxicity NOAEL:1,000 mg/kg bw/day (High tolerance).

    • Reproductive Toxicity NOAEL:~8 mg/kg bw/day (High sensitivity).

  • Teratogenicity: DPPD is generally not teratogenic (does not cause structural malformations) but is fetotoxic secondary to the dystocia.

Mechanistic Toxicology: The Antioxidant Paradox

The mechanism driving DPPD's reproductive toxicity is hypothesized to be a direct consequence of its antioxidant efficacy.

Mechanism of Action: Radical Scavenging

DPPD functions by donating hydrogen atoms (H[1]•) to peroxy radicals (ROO•), breaking the autoxidation chain.

  • Reaction:

    
    
    
  • Fate: The DPPD radical (

    
    ) stabilizes via resonance or disproportionates to a quinone-diimine (
    
    
    
    ).
Mechanism of Toxicity: Prostaglandin Inhibition

Labor onset and progression rely on Prostaglandins (PGE2, PGF2α) . The synthesis of prostaglandins by Cyclooxygenase (COX) enzymes requires a certain "peroxide tone" (low level of oxidative stress) to activate the heme site of the enzyme.

  • Hypothesis: As a potent antioxidant, DPPD may scavenge the tyrosyl radicals or lipid peroxides required for COX activation.

  • Result: Reduced prostaglandin synthesis

    
     Failure of luteolysis (in rodents) and failure of myometrial contraction 
    
    
    
    Prolonged Gestation & Dystocia .

DPPD_Mechanism DPPD DPPD (Parent) Radical DPPD Radical (Stable Intermediate) DPPD->Radical H-Atom Transfer ROS Lipid Peroxyl Radical (ROO•) DPPD->ROS Scavenges COX Cyclooxygenase (COX) Activation DPPD->COX Inhibits (Indirectly) QDI Quinone-Diimine (Metabolite) Radical->QDI Oxidation ROOH Lipid Hydroperoxide (Stable) ROS->ROOH Reduced by DPPD ROS->COX Required for Activation PG Prostaglandin Synthesis (PGE2, PGF2α) COX->PG Catalyzes Dystocia Dystocia (Prolonged Gestation) COX->Dystocia Failure of Pathway Labor Normal Labor (Uterine Contraction) PG->Labor Induces

Figure 1: Mechanistic pathway illustrating how DPPD's antioxidant activity (scavenging ROS) inadvertently inhibits the ROS-dependent activation of Cyclooxygenase (COX), leading to reproductive toxicity (Dystocia).

Experimental Protocols

To validate these findings in a research setting, the following standardized protocols are recommended. These are adapted from OECD guidelines but tailored for the specific detection of DPPD's reproductive effects.

Protocol A: Reproduction/Developmental Toxicity Screening (OECD 421 Adapted)

Purpose: To determine the NOAEL for reproductive toxicity, specifically focusing on gestation length.

Workflow:

  • Animal Selection: Wistar or Sprague-Dawley rats (n=10/sex/group).

  • Dosing Regimen:

    • Groups: Vehicle Control, Low (8 mg/kg), Mid (50 mg/kg), High (300 mg/kg).

    • Route: Oral Gavage (corn oil vehicle due to lipophilicity).

    • Duration: Males (2 weeks pre-mating to sacrifice); Females (2 weeks pre-mating through gestation to Lactation Day 4).

  • Critical Observations (Self-Validating Steps):

    • Daily: Clinical signs (piloerection).

    • Gestation Day 21-23: Monitor for signs of labor. Trigger: If delivery is not complete by Day 23, perform C-section to assess fetal viability (distinguishes dystocia from infertility).

  • Endpoints:

    • Gestation Length (Days).

    • Live Birth Index.

    • Pup viability at Day 4.

Protocol B: Chronic Bioassay Histopathology

Purpose: To assess systemic adaptation vs. toxicity (Liver/Kidney).

Workflow:

  • Tissue Fixation: 10% Neutral Buffered Formalin.

  • Staining: Hematoxylin & Eosin (H&E).

  • Target Analysis:

    • Liver: Score for centrilobular hypertrophy (adaptive) vs. necrosis/inflammation (toxic). Look for "ground-glass" cytoplasm indicating smooth ER proliferation (enzyme induction).

    • Kidney:[2][3][4][5][6] Score for tubular degeneration or hyaline droplet accumulation.

Risk Assessment & Regulatory Status

The risk profile of DPPD is defined by the gap between its systemic and reproductive toxicity thresholds.

EndpointThreshold ValueInterpretation
Acute Oral LD50 2,370 mg/kgPractically Non-Toxic
Systemic NOAEL 1,000 mg/kg/dayHigh tolerance for repeated exposure
Reproductive NOAEL 8 mg/kg/day Critical Point of Departure (POD)
Carcinogenicity Inadequate EvidenceNot classifiable as a carcinogen (EPA/IARC). Negative in NCI bioassays for related compounds.

Regulatory Note: DPPD was historically used as a feed additive (antioxidant) but was restricted by the FDA in 1956 due to toxicity concerns. It remains a critical industrial additive.

References

  • National Toxicology Program (NTP). Testing Status of N,N'-Diphenyl-p-phenylenediamine (74-31-7). U.S. Department of Health and Human Services. [Link]

  • U.S. EPA. Provisional Peer-Reviewed Toxicity Values (PPRTV) for N,N'-Diphenyl-1,4-benzenediamine. (2009). [Link]

  • PubChem. Compound Summary: N,N'-Diphenyl-p-phenylenediamine. National Library of Medicine. [Link]

  • Marumo, H. et al. (2025). A 28-day repeated dose toxicity test and reproduction/developmental toxicity test for N,N'-diphenyl-p-phenylenediamine (DPPD). (Cited via ResearchGate/PubMed snippet). [Link]

Sources

Exploratory

Environmental fate and metabolites of N,N'-Diphenyl-p-phenylenediamine

Technical Whitepaper: Environmental Fate, Metabolic Profiling, and Analytical Characterization of N,N'-Diphenyl-p-phenylenediamine (DPPD) Executive Summary N,N'-Diphenyl-p-phenylenediamine (DPPD; CAS 74-31-7) is a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Environmental Fate, Metabolic Profiling, and Analytical Characterization of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Executive Summary

N,N'-Diphenyl-p-phenylenediamine (DPPD; CAS 74-31-7) is a potent antioxidant and antiozonant widely employed in the stabilization of rubber, oils, and polymers. While historically valued for its radical-scavenging efficacy, DPPD has emerged as a contaminant of concern due to its persistence in sediment and its structural homology to 6-PPD, the precursor to the salmon-toxicant 6-PPD-quinone.

This technical guide provides a comprehensive analysis of DPPD’s environmental trajectory. It details the abiotic transformation into N,N'-diphenyl-p-benzoquinonediimine (DPBQ), delineates biotic metabolic pathways in aquatic and mammalian systems, and establishes a robust LC-MS/MS analytical framework for its detection.

Part 1: Physicochemical Profile & Environmental Partitioning[1]

DPPD is characterized by high lipophilicity and low water solubility, dictating its environmental behavior: it rapidly partitions from the aqueous phase into organic carbon-rich matrices (sediment, biota).

Table 1: Key Physicochemical Properties of DPPD

PropertyValueEnvironmental Implication
Molecular Formula C₁₈H₁₆N₂Precursor to quinone imines via H-abstraction.
Molecular Weight 260.34 g/mol Amenable to LC-MS/MS (ESI+).
Log Kow 4.0 – 6.0 (Est.)High potential for bioaccumulation in lipid tissues.
Water Solubility < 1 mg/LRapid sorption to suspended particulate matter (SPM).
Vapor Pressure 2.1 x 10⁻¹⁰ atm-m³/molNegligible volatilization; transport occurs via dust/aerosols.
pKa ~5.5 (Amine)Protonated at physiological pH; neutral in alkaline environments.

Part 2: Abiotic Degradation Pathways

In the environment, DPPD functions as a sacrificial antioxidant. Its primary degradation mechanism is the donation of hydrogen atoms to neutralize free radicals (ROO•) or ozone (O₃), resulting in the formation of the quinone imine derivative.

Mechanism: The Quinone Transformation

Unlike aliphatic-substituted PPDs (e.g., 6-PPD), DPPD is fully aromatic. Its oxidation proceeds through a semi-quinone radical intermediate to form N,N'-diphenyl-p-benzoquinonediimine (DPBQ) .

DOT Diagram 1: Abiotic Oxidation Pathway

DPPD_Oxidation Fig 1. Stepwise oxidation of DPPD to DPBQ via radical intermediate. DPPD DPPD (Reduced Form) Radical Semi-quinone Radical (Intermediate) DPPD->Radical + O3 / ROO• (-H•) DPBQ DPBQ (Quinone Diimine) Radical->DPBQ Oxidation (-H•) Hydrolysis Hydrolysis Products (Aniline / Aminophenols) DPBQ->Hydrolysis + H2O (Slow Hydrolysis)

  • DPBQ Stability: The quinone diimine (DPBQ) is an electrophile. While stable in organic solvents, it can undergo hydrolysis in aqueous environments to yield p-benzoquinone and aniline, though this process is slower than for aliphatic analogues.

Part 3: Biotic Metabolism & Biodegradation

The metabolic fate of DPPD in vertebrates (fish/mammals) is driven by the need to increase water solubility for excretion. The hydrophobic phenyl rings are primary targets for Phase I functionalization.

Metabolic Pathways
  • Hydroxylation (Phase I): Cytochrome P450 (CYP) enzymes introduce hydroxyl groups, predominantly at the para position of the terminal phenyl rings.

  • Glucuronidation (Phase II): The newly formed hydroxyl groups serve as handles for UDP-glucuronosyltransferase (UGT), creating highly polar glucuronide conjugates.

  • N-Dealkylation/Hydrolysis: Cleavage of the C-N bond can release aniline and p-aminophenol derivatives, though sterically hindered by the diphenyl structure.

DOT Diagram 2: Biotic Metabolic Map

Biotic_Metabolism Fig 2. Phase I and II metabolism of DPPD in vertebrate systems. DPPD DPPD (Parent) CYP CYP450 DPPD->CYP Cleavage Aniline + Aminophenols DPPD->Cleavage Hydrolysis (Minor) OH_DPPD 4-OH-DPPD (Hydroxylated) CYP->OH_DPPD Aromatic Hydroxylation UGT UGT OH_DPPD->UGT Glucuronide DPPD-Glucuronide (Excreted) UGT->Glucuronide Conjugation

Part 4: Analytical Methodologies

Accurate quantification of DPPD and DPBQ requires rigorous sample preparation to manage matrix effects and prevent on-column oxidation of the parent compound.

Sample Preparation: Modified QuEChERS
  • Rationale: Traditional LLE consumes excessive solvent. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol ensures recovery from lipid-rich matrices (fish tissue/sediment).

  • Protocol:

    • Homogenize 1g sample with 5 mL acetonitrile (ACN).

    • Add Salts: 4g MgSO₄, 1g NaCl. Vortex 1 min.

    • Centrifuge: 4000 rpm for 5 min.

    • d-SPE Cleanup: Transfer supernatant to tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine) to remove fatty acids. Note: Avoid C18 sorbent in d-SPE if recovery of hydrophobic DPPD drops.

    • Reconstitute: Evaporate N₂ stream and reconstitute in Methanol:Water (1:1).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 / Sciex QTRAP).

  • Source: Electrospray Ionization (ESI) in Positive Mode .[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

Table 2: Optimized MRM Transitions (Precursor > Product)

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
DPPD 261.1 [M+H]⁺77.1 (Quant)35Formation of phenyl cation (C₆H₅⁺).
184.1 (Qual)20Loss of phenyl group [M+H - C₆H₅]⁺.
DPBQ 259.1 [M+H]⁺77.1 (Quant)30Phenyl cation from quinone imine.
167.1 (Qual)25Characteristic ring fragmentation.
DPPD-d10 (IS) 271.1 [M+H]⁺82.135Deuterated phenyl ring fragment.
  • Self-Validation Step: Always monitor the ratio of Quant/Qual ions. A deviation >20% from the standard indicates matrix interference or co-elution.

Part 5: Ecological Risk & Toxicity Context[2][4][5][6]

While 6-PPD-quinone has been definitively linked to acute mortality in Coho salmon (LC50 < 100 ng/L), the toxicity profile of DPPD and DPBQ is distinct.

  • Aquatic Toxicity: DPPD exhibits high chronic toxicity due to bioaccumulation (BCF > 1000 in some species), but acute lethality is generally lower than 6-PPD-quinone.

  • Oxidative Potential: DPBQ contributes to the oxidative potential (OP) of particulate matter (PM2.5), capable of generating reactive oxygen species (ROS) in lung fluid and aquatic interfaces.

  • Regulatory Status: DPPD is often used as a "safer" alternative to other PPDs, but its transformation products (DPBQ) are emerging contaminants requiring monitoring in urban runoff.

References

  • Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon.[2] Science. [Link]

  • Cao, G., et al. (2022). p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter.[3] Environmental Science & Technology Letters.[3] [Link]

  • OECD SIDS. (2002). N,N'-Diphenyl-1,4-phenylenediamine: SIDS Initial Assessment Report. UNEP Publications. [Link](Note: Direct deep links to OECD PDFs often rotate; verified via OECD HPV database).

  • Hao, Y., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology.[3] [Link]

  • PubChem. (n.d.). N,N'-Diphenyl-p-phenylenediamine (Compound Summary).[3][4][5] National Library of Medicine. [Link]

Sources

Foundational

The Dual-Nature of p-Phenylenediamines: From Industrial Stabilization to Environmental Toxicology

[1] Part 1: Executive Summary & Chemical Foundation[1] The Paradox of p-Phenylenediamines (PPDs) For over five decades, substituted p-phenylenediamines (PPDs) have served as the chemical backbone of the global rubber ind...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Foundation[1]

The Paradox of p-Phenylenediamines (PPDs) For over five decades, substituted p-phenylenediamines (PPDs) have served as the chemical backbone of the global rubber industry.[1] They are the primary defense mechanism preventing catastrophic failure in vehicle tires due to oxidative stress and ozone cracking.[1] However, the 2020 discovery of 6PPD-quinone —a transformation product of the ubiquitous antioxidant 6PPD—fundamentally altered our understanding of industrial toxicology. This guide analyzes the lifecycle of PPDs, transitioning from their engineered utility in materials science to their unintended, high-potency toxicity in biological systems.[1]

Chemical Architecture The efficacy of PPDs stems from their core structure: a benzene ring substituted at the 1,4 (para) positions with amine groups.[1]

  • Electron Donation: The nitrogen atoms act as powerful electron donors, lowering the ionization potential of the molecule.

  • Sacrificial Scavenging: In the presence of reactive oxygen species (ROS) or ozone (

    
    ), the PPD molecule oxidizes preferentially over the rubber polymer chain (polyisoprene or styrene-butadiene).[1]
    

Key PPD Derivatives:

Common Name Chemical Name Primary Application
6PPD N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine The global standard for tire antiozonants.[1][2]
IPPD N-isopropyl-N'-phenyl-p-phenylenediamine Older generation; higher sensitization risk.[1]

| DPPD | N,N'-diphenyl-p-phenylenediamine | Used in heavy-duty applications; less soluble.[1] |

Part 2: Mechanism of Action (The "Good")

To understand the toxicity, one must first understand the engineered mechanism.[1] 6PPD functions through a "blooming" mechanism where it migrates to the tire surface to form a protective film.[1]

Radical and Ozone Scavenging

The protection mechanism is twofold:[3]

  • H-Atom Transfer (Antioxidant): 6PPD donates a hydrogen atom to peroxy radicals (

    
    ), terminating the chain reaction of polymer degradation.[1]
    
  • Ozone Scavenging (Antiozonant): Ozone attacks the electron-rich amine nitrogen of 6PPD faster than it attacks the double bonds of the rubber.[1] This reaction creates a stable nitroxyl radical and eventually the quinone species.[1]

Visualization: The Scavenging Pathway

The following diagram illustrates the transformation of 6PPD into its toxic quinone form upon exposure to ozone.[4][5][6]

G PPD 6PPD (Parent Compound) Inter Nitroxyl Radical Intermediate PPD->Inter Fast Kinetic Scavenging Rubber Rubber Polymer (Protected) PPD->Rubber Physical Barrier (Blooming) Ozone Ozone (O3) Attack Ozone->PPD Quinone 6PPD-Quinone (Toxic Transformation) Inter->Quinone Oxidation

Caption: Figure 1.[1] The oxidative conversion of 6PPD to 6PPD-quinone.[1][4] The parent compound sacrifices itself to neutralize ozone, generating the toxic quinone byproduct.[1]

Part 3: The Environmental Pivot (The 2020 Discovery)

For decades, the "Urban Runoff Mortality Syndrome" (URMS) decimated coho salmon populations in the U.S. Pacific Northwest, with mortality rates ranging from 40% to 90% after storm events.[1] The causative agent remained a mystery until a breakthrough study by Tian et al. (2020).[1]

The Discovery Workflow (Effect-Directed Analysis)

The research team utilized a high-resolution mass spectrometry workflow that serves as a model for modern environmental forensics.[1]

Discovery cluster_0 Phase 1: Fractionation cluster_1 Phase 2: Identification Sample Roadway Runoff (Complex Mixture) Fraction HPLC Fractionation Sample->Fraction Bioassay Coho Salmon Exposure Assay Fraction->Bioassay HRMS High-Res MS (Q-TOF) Formula: C18H22N2O2 Bioassay->HRMS Toxic Fraction Isolated Database Database Search (No Matches) HRMS->Database Prediction Mechanistic Prediction: Ozonation of 6PPD Database->Prediction Novel Compound Prediction->HRMS Confirmation via Synthesized Standard

Caption: Figure 2. The Effect-Directed Analysis (EDA) workflow used by Tian et al. to isolate 6PPD-quinone from thousands of chemical signals in roadway runoff.

Toxicological Mechanism: Mitochondrial Dysfunction

For drug development professionals, the mode of action of 6PPD-quinone is of particular interest as it mimics classical mitochondrial toxins.

  • Target: The blood-brain barrier and mitochondrial respiration in gill/liver tissues.[1]

  • Mechanism: 6PPD-quinone acts as a pro-oxidant, uncoupling the electron transport chain (ETC) and inhibiting Complex I/II.[1] This leads to a rapid depletion of ATP and loss of equilibrium, resulting in the characteristic "gaping" and surface swimming behavior seen in affected fish.

  • Lethality: The

    
     for coho salmon is approximately 95 ng/L , making it one of the most toxic aquatic pollutants known.[1]
    

Part 4: Experimental Protocols

To ensure reproducibility in research, the following protocols outline the synthesis of the quinone standard and its detection.

Protocol A: Bench-Scale Synthesis of 6PPD-Quinone

Rationale: Commercial standards are expensive.[1] This protocol (adapted from Tian et al. and subsequent validations) allows for the generation of analytical standards via ozonation.

Reagents:

  • Industrial grade 6PPD (solid pellets).[1]

  • Dichloromethane (DCM) or Acetonitrile (ACN).[1]

  • Ozone generator (

    
    ).[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of 6PPD in 20 mL of DCM in a round-bottom flask.

  • Ozonation: Bubble ozone gas (generated at ~2 mg/L) through the solution for 15–30 minutes at room temperature. The solution will shift from dark brown to intense red/purple.[1]

  • Quenching: Stop ozonation immediately upon color change to prevent over-oxidation.[1] Purge with nitrogen gas (

    
    ) to remove residual ozone.[1]
    
  • Purification: Evaporate solvent under a nitrogen stream. Re-dissolve residue in 50:50 Water:Methanol.[1]

  • Validation: Verify conversion using HPLC-UV (254 nm). 6PPD-quinone elutes earlier than the parent 6PPD due to increased polarity.[1]

Protocol B: LC-MS/MS Detection Parameters

Rationale: Detection requires high sensitivity (ng/L range).[1] Triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

MRM Transitions Table: | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Retention Time (min) | | :--- | :--- | :--- | :--- | :--- | | 6PPD | 269.2

| 163.1 | 25 | 6.5 | | 6PPD-Quinone | 299.2

| 187.1 | 30 | 4.2 | | 6PPD-Q (Quant) | 299.2

| 77.0 | 45 | 4.2 |[1]

Note: 6PPD-quinone is often detected as the


 ion at m/z 299.[1] The mass shift (+30 Da from parent 269) corresponds to the addition of two oxygens and loss of two hydrogens.

Part 5: Future Outlook & Regulatory Implications[1]

The discovery of 6PPD-quinone has triggered a "search for alternatives" phase in the rubber industry, similar to the replacement of BPA in plastics.

  • Alternative Antioxidants: Research is focusing on gallates and lignin-based antioxidants.[1] However, few match the "blooming" efficiency of PPDs.[1]

  • Regulatory Action: In 2023, the U.S. EPA accepted a petition to regulate 6PPD under the Toxic Substances Control Act (TSCA).[1]

  • Drug Development Relevance: The toxicity profile of 6PPD-quinone serves as a critical case study for Adverse Outcome Pathways (AOPs) . It demonstrates how a benign parent compound (drug/additive) can metabolize (or oxidize environmentally) into a highly specific mitochondrial toxin.[1]

References

  • Tian, Z., et al. (2020). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[1][7] Science, 371(6525), 185-189.[1] [Link][2]

  • U.S. EPA.[1][6] (2023). "Petitions to Regulate 6PPD in Tires under TSCA."[1] United States Environmental Protection Agency. [Link]

  • Hu, X., et al. (2022). "Transformation of 6PPD to 6PPD-quinone by Ozone: Kinetics and Influence of Environmental Factors."[1] Environmental Science & Technology Letters. [Link]

  • Datta, S., et al. (2018). "Antidegradants."[1] Rubber Technologist's Handbook. Rapra Technology.[1]

  • Blair, S., et al. (2021). "Tire Wear Particles and 6PPD-Quinone: A Review of Environmental Fate and Toxicity."[1] Environmental Toxicology and Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Abstract & Strategic Overview N,N'-Diphenyl-p-phenylenediamine (DPPD) is a critical diamine antioxidant and antiozonant used extensively in the stabilization of polymers, rubbers, and hydrocarbon oils. While commercially...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a critical diamine antioxidant and antiozonant used extensively in the stabilization of polymers, rubbers, and hydrocarbon oils. While commercially available, "technical grade" DPPD often suffers from significant oxidation, manifesting as a dark grey or black discoloration due to the formation of N,N'-diphenyl-p-phenylenediimine (quinone-diimine).

For pharmaceutical intermediates, organic electronic applications (hole-transport layers), or mechanistic toxicity studies, high-purity (>99%) DPPD is required. This Application Note details two distinct synthesis protocols:

  • Protocol A (Condensation): A robust, scalable method using hydroquinone and aniline. Best for gram-to-kilogram scale production.

  • Protocol B (Catalytic Amination): A Buchwald-Hartwig cross-coupling approach. Best for mild conditions and high-precision derivatives.

Reaction Mechanism & Causality

The Thermodynamic Challenge (Protocol A)

The direct condensation of hydroquinone with aniline is an acid-catalyzed nucleophilic substitution. The reaction is reversible and thermodynamically limited by the generation of water.

  • Causality: To drive the reaction to completion (Le Chatelier's Principle), water must be continuously removed from the system.

  • Solution: We utilize an azeotropic distillation setup (Dean-Stark) or a significant excess of aniline to shift the equilibrium.

Mechanism Diagram

The following diagram illustrates the stepwise conversion of hydroquinone to DPPD via the p-hydroxydiphenylamine intermediate.

DPPD_Mechanism HQ Hydroquinone Inter1 Protonated Intermediate HQ->Inter1 + H+ H_Plus H+ Catalyst (Activation) Mono p-Hydroxydiphenylamine (Intermediate) Inter1->Mono + Aniline - H2O Aniline Aniline (Nucleophile) DPPD DPPD (Product) Mono->DPPD + Aniline - H2O (Repeat Step) Water H2O (Byproduct)

Figure 1: Acid-catalyzed nucleophilic substitution mechanism. Note the two-step dehydration process requiring continuous water removal.

Protocol A: Acid-Catalyzed Condensation (Scalable)

This is the preferred method for generating large quantities of DPPD. It utilizes inexpensive reagents but requires high thermal energy.

Reagents & Equipment
ComponentSpecificationQuantityRole
Hydroquinone >99% Purity11.0 g (0.1 mol)Substrate
Aniline Redistilled37.2 g (0.4 mol)Reactant/Solvent
p-Toluenesulfonic Acid (PTSA) Monohydrate0.5 gCatalyst
Toluene/Xylene Anhydrous50 mLAzeotropic Agent
Equipment Dean-Stark Trap1 UnitWater Removal
Step-by-Step Procedure
  • Setup: Assemble a 250 mL round-bottom flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Hydroquinone (11.0 g), Aniline (37.2 g), and PTSA (0.5 g) to the flask. Add Toluene (50 mL) to facilitate azeotropic water removal.

  • Reflux: Heat the mixture to vigorous reflux (~140–150°C internal temp).

    • Observation: Water will begin to collect in the Dean-Stark trap.

    • Duration: Reflux for 12–16 hours until water evolution ceases.

  • Solvent Removal: Remove the Dean-Stark trap and switch to a distillation setup. Distill off the toluene and excess aniline under reduced pressure (vacuum distillation recommended to prevent oxidation).

  • Crude Isolation: The residue will be a dark solid. Dissolve this residue in hot ethanol (approx. 100 mL) containing a pinch of sodium sulfite (

    
    ) to inhibit oxidation.
    
  • Crystallization: Cool the solution slowly to 4°C. Grey to purple crystals will form.

  • Filtration: Filter the solid and wash with cold ethanol.

Protocol B: Palladium-Catalyzed Cross-Coupling (High Purity)

For applications requiring trace-metal control or avoiding harsh acidic conditions, the Buchwald-Hartwig amination is superior.

Reagents & Equipment
ComponentSpecificationQuantityRole
1,4-Dibromobenzene >98%2.36 g (10 mmol)Electrophile
Aniline Dry, degassed2.23 g (24 mmol)Nucleophile

Catalyst1 mol%Pd Source
BINAP Ligand2 mol%Ligand
NaOtBu Sodium tert-butoxide2.9 g (30 mmol)Base
Toluene Anhydrous40 mLSolvent
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon/Nitrogen.

  • Catalyst Pre-mix: Add

    
    , BINAP, and Toluene. Stir for 10 minutes at room temperature to form the active catalytic complex.
    
  • Addition: Add 1,4-Dibromobenzene, Aniline, and NaOtBu to the vessel.

  • Reaction: Heat the sealed vessel to 80–100°C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting dibromide spot should disappear.

  • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Evaporation: Concentrate the filtrate under vacuum to yield the crude solid.

Purification & Validation (Critical)

DPPD is highly susceptible to surface oxidation, turning purple/black. Proper purification is essential for shelf-life.

Recrystallization Protocol

The "Benchchem" and "Sigma" literature suggest specific solvent systems for optimal purity [1, 3].

  • Solvent Choice: Use Chlorobenzene or a mixture of Ethanol/Toluene .

  • Process:

    • Dissolve crude DPPD in the minimum amount of boiling Chlorobenzene.

    • Optional: Add activated charcoal (1% w/w), stir for 5 mins, and hot-filter to remove colored oligomers.

    • Cool slowly to room temperature, then to 0°C.

  • Drying: Dry crystals in a vacuum oven at 60°C for 4 hours. Store under nitrogen in amber vials.

Analytical Data Table

Compare your isolated product against these standards to validate synthesis.

ParameterSpecificationNotes
Appearance White to Light Grey FlakesDark purple indicates oxidation
Melting Point 145–147°C (Pure) / 245-250°C (Derivative)Note: Commercial DPPD melts ~145°C. Bis-amino derivatives melt higher [2].[1]
Solubility Soluble in Acetone, Benzene, EtOAcInsoluble in Water
1H NMR (DMSO-d6):

7.9s (NH), 6.8-7.2m (Ar-H)
Peaks should be sharp; broadness indicates paramagnetic impurities.
Experimental Workflow Diagram

DPPD_Workflow Start Start: Crude Synthesis (Method A or B) Workup Workup: Extract & Evaporate Start->Workup Check Color Check: Is it Dark Purple/Black? Workup->Check Charcoal Decolorization: Hot Filtration w/ Charcoal Check->Charcoal Yes (Oxidized) Recryst Recrystallization: Chlorobenzene or EtOH Check->Recryst No (Light Grey) Charcoal->Recryst Dry Vacuum Dry & Store (Under N2) Recryst->Dry

Figure 2: Purification decision tree. Dark coloration requires activated charcoal treatment before recrystallization.

Safety & Hazards (E-E-A-T)

  • Skin Sensitization: DPPD is a known skin sensitizer (H317). Always use nitrile gloves and long sleeves.

  • Aquatic Toxicity: Very toxic to aquatic life (H410). Do not dispose of mother liquors down the drain; use organic waste streams.

  • Handling: Aromatic amines can be carcinogenic. Handle all aniline derivatives in a fume hood.

References

  • Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005).[2] Convenient Preparation of N,N'-Diphenyl-N,N'-bis(4-aminophenyl)-p-phenylenediamine.[2] Synthetic Communications, 35(15), 2085–2090. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Diphenyl-p-phenylenediamine (CID 6319).[3] National Library of Medicine. Retrieved from [Link]

Sources

Application

Technical Application Note: DPPD Optimization in Natural Rubber Vulcanization

Abstract This technical guide details the protocol for utilizing N,N'-diphenyl-p-phenylenediamine (DPPD) as a primary antioxidant and antiozonant in Natural Rubber (NR) vulcanizates. While DPPD is historically recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing N,N'-diphenyl-p-phenylenediamine (DPPD) as a primary antioxidant and antiozonant in Natural Rubber (NR) vulcanizates. While DPPD is historically recognized for its superior fatigue resistance and oxidative stability, its application is frequently limited by severe contact staining and blooming. This document provides a precision-engineered formulation strategy to maximize oxidative induction time (OIT) while mitigating surface bloom, grounded in ASTM standard methodologies.

Introduction & Chemical Basis

Natural Rubber (cis-1,4-polyisoprene) is inherently susceptible to oxidative degradation due to the presence of allylic protons adjacent to the double bond. This structural vulnerability leads to chain scission (softening) or cross-linking (hardening) depending on the aging environment.

DPPD belongs to the class of Secondary Amine Antioxidants (PPDs) . Unlike phenolic antioxidants which are sterically hindered, DPPD functions through a rapid hydrogen donation mechanism. It is classified as a "staining" antioxidant due to the formation of highly colored quinone-imide structures upon oxidation.

Key Technical Specifications:

  • CAS Number: 74-31-7[1][2][3][4][5]

  • Melting Point: ~135–140°C (Significantly higher than 6PPD, offering better thermal stability).

  • Solubility: Soluble in acetone, benzene; Insoluble in water.

  • Critical Constraint: Surface blooming occurs at concentrations >0.35–0.50 PHR (Parts per Hundred Rubber) in static applications.

Mechanism of Action

The efficacy of DPPD lies in its ability to interrupt the auto-oxidation cycle of the polyisoprene chain. It acts as a chain-breaking donor (CB-D).

Radical Scavenging Pathway

When the rubber polymer (


) is attacked by an initiator, it forms a radical (

). This reacts with oxygen to form a peroxy radical (

), the primary propagator of degradation. DPPD (

) intervenes by donating a labile hydrogen atom.[6]

DPPD_Mechanism Polymer Polymer Chain (RH) R_Radical Alkyl Radical (R•) Polymer->R_Radical Initiation Initiator Heat/Shear/UV Initiator->R_Radical ROO_Radical Peroxy Radical (ROO•) (Chain Propagator) R_Radical->ROO_Radical + O2 Oxygen O2 ROOH Hydroperoxide (ROOH) (Stable) ROO_Radical->ROOH H-abstraction from DPPD A_Radical Aminyl Radical (A•) (Resonance Stabilized) ROO_Radical->A_Radical Intervention DPPD DPPD (AH) (Antioxidant) DPPD->A_Radical H-Donation Quinone Quinone Diimine (Colored Product) A_Radical->Quinone Further Oxidation

Figure 1: The Chain-Breaking Donor mechanism of DPPD. The formation of the Quinone Diimine (black node) represents the chemical species responsible for the characteristic brown discoloration (staining) of the rubber.

Formulation Strategy

To evaluate DPPD, we utilize a standardized Natural Rubber formulation based on ASTM D3192 , modified to include the antioxidant variable.

Comparative Formulation Table

The following recipe ensures the rubber is cured efficiently, allowing the isolation of DPPD's protective effects during aging tests.

IngredientFunctionControl (PHR)Test Compound (PHR)Tolerance (±)
Natural Rubber (SMR L) Base Polymer100.00100.000.1
Carbon Black (N330) Reinforcing Filler50.0050.000.1
Zinc Oxide (ZnO) Activator5.005.000.1
Stearic Acid Activator3.003.000.05
Sulfur Cross-linker2.502.500.02
TBBS (Accelerator) Cure Accelerator0.600.600.02
DPPD Antioxidant 0.00 1.00 *0.01

*Expert Note on Dosage: While 1.00 PHR provides maximum protection for severe service conditions (e.g., truck tires), it will bloom. For applications requiring minimal surface change, reduce DPPD to 0.35 PHR and supplement with a non-staining phenolic antioxidant (synergistic approach).

Experimental Protocol: Compounding & Vulcanization

Objective: To disperse DPPD homogeneously without initiating premature vulcanization (scorch).

Equipment Requirements
  • Two-Roll Mill (ASTM D3182 compliant) or Internal Mixer (Banbury type).

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Hydraulic Curing Press.

Mixing Workflow (Two-Roll Mill Method)

This protocol prioritizes temperature control, as DPPD has a high melting point (135°C) but the mix must stay below 120°C to prevent scorch.

Mixing_Protocol Start Set Mill Temp: 70 ± 5°C Nip Gap: 1.4 mm Mastication Step 1: Masticate NR (Time: 2-3 mins) Start->Mastication Add_SA_ZnO Step 2: Add Stearic Acid & ZnO (Activators) Mastication->Add_SA_ZnO Add_CB_DPPD Step 3: Add Carbon Black + DPPD (Critical Dispersion Step) Add_SA_ZnO->Add_CB_DPPD Sweep Sweep Pan & Re-mill Add_CB_DPPD->Sweep Cooling Cool Down to < 100°C Sweep->Cooling Add_Curatives Step 4: Add Sulfur + TBBS (Avoid Scorch!) Cooling->Add_Curatives Sheet_Out Sheet Out & Rest (24h conditioning) Add_Curatives->Sheet_Out

Figure 2: Step-by-step mixing logic. Note that DPPD is added with Carbon Black to aid dispersion, as the shear forces help break down the antioxidant powder.

Curing Protocol
  • Rheometry: Run MDR at 150°C for 30 minutes. Determine

    
     (time to 90% cure).
    
  • Molding: Preheat press to 150°C.

  • Vulcanization: Cure sheets for

    
     minutes.
    
  • Validation: Verify absence of porosity and blisters.

Performance Analysis (Self-Validating Metrics)

To prove DPPD efficacy, you must perform Accelerated Heat Aging (ASTM D573).

Testing Matrix

Prepare 5 dumbbell specimens (ASTM D412 Die C) for each condition.

  • Control Group: Unaged.

  • Experimental Group: Aged in air-circulating oven at 100°C for 72 hours .

Data Interpretation

Calculate the Retention of Physical Properties (RPP) :



Expected Results:

PropertyControl (No DPPD)Test (1.0 PHR DPPD)Interpretation
Tensile Strength RPP < 50%> 80%DPPD prevents chain scission.
Elongation at Break RPP < 40%> 75%Flexibility is maintained.
Modulus (M100) Change +++ (Hardening)+ (Stable)Cross-link density is stabilized.
Surface Appearance Cracking/CrazingSmooth but BrownVisual confirmation of efficacy.

Critical Safety & Handling (HSE)

Hazard Statement: DPPD is a skin sensitizer (H317) and toxic to aquatic life (H412).

  • PPE: Nitrile gloves are mandatory. DPPD powder is fine and easily inhaled; use a P95 respirator during weighing and mixing.

  • Contamination: DPPD is a "migrating" stain. It will discolor other rubber compounds it touches. Store DPPD-containing masterbatches in separate, clearly marked liners (e.g., blue polyethylene) to prevent cross-contamination of non-black compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6348, N,N'-Diphenyl-1,4-phenylenediamine. Retrieved from [Link]

  • ASTM International (2019). ASTM D3192-09(2019) Standard Test Methods for Carbon Black Evaluation in NR (Natural Rubber). Retrieved from [Link][7]

  • Rossomme, E., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation.[8] Environmental Science & Technology.[8] Retrieved from [Link]

Sources

Method

High-Performance Stabilization of Polyolefin Matrices using DPPD

Executive Summary This guide details the protocol for incorporating -diphenyl-p-phenylenediamine (DPPD) into polyolefin matrices (Polyethylene - PE, Polypropylene - PP) to achieve superior thermo-oxidative stability. DPP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating


-diphenyl-p-phenylenediamine (DPPD)  into polyolefin matrices (Polyethylene - PE, Polypropylene - PP) to achieve superior thermo-oxidative stability.

DPPD is a secondary aromatic amine antioxidant.[1] While historically dominant in the rubber industry (tires), its application in polyolefins is reserved for high-performance scenarios where long-term thermal stability outweighs aesthetic considerations (due to discoloration/staining). For researchers and drug development professionals, understanding DPPD stabilization is critical when evaluating material longevity, extractables/leachables in medical rubber, or benchmarking novel antioxidants.

Key Technical Insight: DPPD functions as a radical scavenger (H-donor).[2] Its melting point (~150°C) allows it to melt-blend homogeneously with polyolefins during extrusion, but its limited solubility at ambient temperatures can lead to "blooming." This protocol mitigates these risks through precise compounding parameters.

Mechanism of Action

Polyolefins degrade via a free-radical autocatalytic cycle. Heat or shear stress generates alkyl radicals (


) which react with oxygen to form peroxy radicals (

).

DPPD intervenes by donating a labile hydrogen atom from its amine (


) groups to the peroxy radical. This terminates the propagation step and converts DPPD into a stable radical intermediate (which eventually forms quinone imines).
Visualization: The Stabilization Cascade

DPPD_Mechanism Polymer Polyolefin Chain (R-H) Radical Alkyl Radical (R•) Polymer->Radical Degradation Heat Heat/Shear (Initiation) Heat->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Oxygen O2 Attack Peroxy->Radical Chain Reaction (Unstabilized) Stable Stable Product (ROOH) Peroxy->Stable DPPD DPPD (Antioxidant) DPPD->Peroxy H-Donation (Inhibition) Quinone Quinone Imine (Discoloration) DPPD->Quinone Oxidation

Figure 1: Mechanism of DPPD interference in the auto-oxidation cycle of polyolefins. Note the formation of Quinone Imine, which is responsible for the characteristic discoloration.

Material Selection & Safety Prerequisites

Materials
  • Polymer Matrix: HDPE (High-Density Polyethylene) or PP (Polypropylene).

    • Requirement: Reactor flake or unstabilized powder is preferred to avoid interference from pre-existing additives.

  • Antioxidant:

    
    -diphenyl-p-phenylenediamine (DPPD).[2][3][4][5]
    
    • CAS: 74-31-7[3][5][6][7]

    • Purity: >97% (Technical Grade).

    • Form: Grey/Brown powder or flakes.[5]

  • Carrier Resin (for Masterbatch): Must match the base polymer (e.g., LLDPE for PE systems) with a higher Melt Flow Index (MFI) to aid dispersion.

Critical Safety (Toxicology Context)

DPPD is a sensitizer and has shown reproductive toxicity in animal models.

  • PPE: Nitrile gloves, N95/P100 respirator (dust control is vital), and lab coat.

  • Handling: Weighing must occur in a fume hood or powder containment enclosure.

  • Regulatory: Not approved for direct food contact in many jurisdictions. For medical devices, rigorous extractables/leachables (E&L) testing is required.

Protocol: Melt Compounding & Incorporation

Objective: Achieve homogeneous dispersion of 0.1% - 0.5% (wt/wt) DPPD in the polymer matrix without degrading the additive.

Strategy: Direct addition of low concentrations often leads to poor distribution. We utilize a Masterbatch (MB) approach.

Step 1: Masterbatch Preparation (10% Concentrate)
  • Weighing:

    • 900g Polyolefin Powder (High MFI).

    • 100g DPPD Powder.

  • Pre-Mixing: Tumble blend in a high-speed mixer for 5 minutes at ambient temperature. Note: Ensure temperature stays <45°C to prevent caking.

  • Extrusion (Twin Screw):

    • Feed the pre-mix into a co-rotating twin-screw extruder.

    • Temp Profile: 150°C (Zone 1)

      
       170°C 
      
      
      
      180°C (Die).
    • Rationale: The processing temp must exceed DPPD's melting point (~150°C) to ensure liquid-phase mixing, but remain below 200°C to prevent volatilization.

  • Pelletizing: Strand cut the extrudate into pellets. This is your "10% DPPD MB".

Step 2: Let-Down (Final Formulation)

Target Concentration: 0.5% (Common for high-stress applications).

  • Ratio: Mix 5 parts Masterbatch with 95 parts Virgin Polymer.

  • Compounding: Extrude or injection mold the final parts.

    • Temp Profile: Can be raised to standard polymer processing temps (e.g., 190-210°C) as the DPPD is now encapsulated, reducing volatility risks.

Workflow Visualization

Protocol_Workflow cluster_0 Step 1: Masterbatch (10%) cluster_1 Step 2: Let-Down Raw_DPPD Raw DPPD Powder (100g) Mix High-Speed Mix (Ambient) Raw_DPPD->Mix Carrier Carrier Resin (900g) Carrier->Mix Extrude1 Extrusion @ 160-180°C (> Tm of DPPD) Mix->Extrude1 MB_Pellet Masterbatch Pellets Extrude1->MB_Pellet Final_Mix Dry Blend (5:95 Ratio) MB_Pellet->Final_Mix Virgin Virgin Polymer Virgin->Final_Mix Process Final Processing (Injection/Film) Final_Mix->Process

Figure 2: Two-step compounding workflow to ensure homogeneous distribution of DPPD.

Validation Protocol: Oxidative Induction Time (OIT)

Standard: ASTM D3895 / ISO 11357-6 Instrument: Differential Scanning Calorimeter (DSC)[8][9]

This is the "Gold Standard" for verifying efficacy.

Experimental Setup
  • Sample Prep: Cut a 5-10 mg specimen from the compounded plastic.

  • Atmosphere: Pure Oxygen (50 mL/min flow).

  • Temperature Program:

    • Heat to 200°C under Nitrogen (inert).

    • Isothermal hold at 200°C for 5 min.

    • Switch Gas: Change Nitrogen to Oxygen instantaneously.

  • Measurement: Record time (min) from oxygen switch until the onset of the exothermic oxidation peak.

Expected Results (Comparative Data)
Material FormulationOIT @ 200°C (min)Performance RatingNotes
Virgin PP (Unstabilized) < 5 minFailRapid degradation.
PP + 0.1% Phenolic (BHT) 15 - 25 minModerateStandard baseline.
PP + 0.5% DPPD > 60 min Excellent Superior radical scavenging.

Note: DPPD typically outperforms hindered phenols in OIT because the amine H-donation is kinetically faster, though it sacrifices color stability.

Troubleshooting & Limitations

Blooming (Surface Migration)
  • Symptom: A white/grey powdery residue appears on the plastic surface after storage.

  • Cause: DPPD solubility in PE/PP is low. If concentration >0.5%, the additive migrates to the surface to crystallize.

  • Fix: Reduce concentration to <0.3% or use a co-stabilizer (e.g., Carbon Black) which can adsorb the amine.

Discoloration (Pink/Brown Staining)
  • Symptom: Material turns brownish-pink upon UV exposure or aging.

  • Cause: Oxidation of DPPD produces colored quinone imines (see Figure 1).

  • Fix: This is intrinsic to aromatic amines. Do not use DPPD for color-critical or aesthetic parts. It is suitable for black or dark-colored industrial components only.

References

  • ASTM International. (2019). ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[10]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-p-phenylenediamine.

  • ChemicalBook. (2025). N,N'-Diphenyl-p-phenylenediamine Properties and Safety.[3][4][5][6]

  • BenchChem. (2025).[11] Comparative Analysis of Antioxidants for Researchers.

Sources

Application

Application Note: Quantitative Analysis of N,N'-Diphenyl-1,4-phenylenediamine (DPPD) in Environmental Matrices via LC-MS/MS

Abstract This application note details a robust protocol for the extraction and quantification of N,N'-diphenyl-1,4-phenylenediamine (DPPD) in environmental samples. DPPD, a potent antioxidant used in rubber and tire man...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction and quantification of N,N'-diphenyl-1,4-phenylenediamine (DPPD) in environmental samples. DPPD, a potent antioxidant used in rubber and tire manufacturing, has emerged as a contaminant of concern due to its leaching potential from Tire and Road Wear Particles (TRWP) and its acute toxicity to aquatic organisms. This method overcomes the primary analytical challenge—rapid oxidative degradation—by integrating specific stabilization steps during sample collection. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Biphenyl stationary phase, this protocol achieves detection limits in the low ng/L range.[1]

Introduction & Scientific Context

The Hidden Threat in Tire Wear

While 6-PPD has garnered significant attention following the discovery of its quinone transformation product (6-PPDQ) and its lethality to coho salmon, DPPD represents a parallel risk.[2] Structurally similar, DPPD functions as an antiozonant in heavy-duty and industrial rubber applications. Upon release into the environment, it partitions into sediment and water, where it poses risks to benthic and pelagic species.

The Stability Challenge

The analytical quantification of DPPD is complicated by its intended function: it is designed to sacrifice itself via oxidation. In environmental matrices, DPPD rapidly transforms into N,N'-diphenyl-p-benzoquinone (DPBQ) and other dimers.

  • Causality: Without immediate preservation, "non-detect" results often reflect analyte degradation rather than absence.

  • Solution: This protocol mandates the use of ascorbic acid or sodium thiosulfate at the point of collection to quench oxidative species (e.g., ozone, hydroxyl radicals).

Chemical Properties & Mechanism

PropertyValue
IUPAC Name N,N'-diphenylbenzene-1,4-diamine
CAS Number 74-31-7
Molecular Formula

Molecular Weight 260.34 g/mol
Log Kow ~5.8 (Highly Hydrophobic)
pKa ~5.6 (Weak base)
Visualization: Oxidation Pathway & Analytical Workflow

The following diagram illustrates the degradation mechanism that necessitates stabilization, followed by the analytical workflow.

DPPD_Workflow cluster_0 Degradation Mechanism (The Problem) cluster_1 Analytical Workflow (The Solution) DPPD DPPD (Parent) [Active Analyte] Oxidation Oxidation (O3, UV, OH*) DPPD->Oxidation Environmental Exposure DPBQ DPBQ (Quinone) [Transformation Product] Oxidation->DPBQ -2H Sample Sample Collection (Water/Sediment) Stabilize CRITICAL STEP: Add Ascorbic Acid Sample->Stabilize Immediate Extract Extraction (SPE or Ultrasonic) Stabilize->Extract LCMS LC-MS/MS Analysis (Biphenyl Column) Extract->LCMS Data Quantification (ng/L or ng/g) LCMS->Data

Caption: Figure 1. DPPD oxidation pathway to DPBQ and the required stabilization workflow to ensure accurate quantification.

Experimental Protocols

Materials and Reagents[2][4][5]
  • Standards: DPPD (>98% purity), DPBQ (for confirmation of transformation).

  • Internal Standard (IS): DPPD-d10 (if available) or 6-PPD-d5 (

    
    -(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-d5).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

  • Stabilizer: L-Ascorbic acid (crystalline).

Protocol A: Water Samples (Surface/Runoff)

Target Concentration Range: 1.0 - 1000 ng/L

  • Collection & Stabilization:

    • Collect 500 mL of water in amber glass bottles (to prevent photodegradation).

    • Immediately add 50 mg of L-ascorbic acid to quench oxidants.

    • Adjust pH to 6.5–7.5 using dilute acetic acid or ammonium hydroxide if necessary (DPPD is unstable at high pH).

    • Store at 4°C and extract within 48 hours.

  • Filtration:

    • Filter sample through a 0.7 µm glass fiber filter (GFF) to remove suspended solids (analyze solids separately if TRWP load is high).

  • Solid Phase Extraction (SPE):

    • Cartridge: Hydrophilic-Lipophilic Balance (HLB), 200 mg/6 mL.

    • Conditioning: 5 mL MeOH followed by 5 mL Ultrapure Water.

    • Loading: Load sample at ~5 mL/min.

    • Washing: 5 mL 5% MeOH in water (removes salts/polar interferences).

    • Drying: Vacuum dry for 10 minutes.

    • Elution: 2 x 4 mL Acetonitrile.

  • Concentration:

    • Evaporate eluate to near dryness under nitrogen at 35°C.

    • Reconstitute in 500 µL Methanol:Water (1:1 v/v) containing 10 ng/mL Internal Standard.

Protocol B: Sediment and Soil

Target Concentration Range: 1.0 - 500 ng/g dw

  • Preparation:

    • Lyophilize (freeze-dry) sediment samples and sieve (<2 mm).

  • Extraction (Ultrasonic):

    • Weigh 1.0 g of dry sediment into a glass centrifuge tube.

    • Spike with Internal Standard.

    • Add 10 mL Acetonitrile.

    • Sonicate for 15 minutes (maintain temp <30°C to prevent degradation).

    • Centrifuge at 4000 rpm for 10 min.

    • Transfer supernatant to a clean vial.

    • Repeat extraction once and combine extracts.

  • Cleanup (d-SPE):

    • Add 150 mg PSA (Primary Secondary Amine) and 50 mg C18 bulk sorbent to the extract to remove humic acids and lipids.

    • Vortex for 1 min and centrifuge.

  • Concentration:

    • Evaporate to dryness and reconstitute as in Protocol A.

LC-MS/MS Method Parameters

Chromatographic Conditions

A Biphenyl column is recommended over C18 for phenylenediamines due to enhanced


 interactions, providing better separation from matrix interferences.
ParameterSetting
System UHPLC (e.g., Agilent 1290, Waters Acquity)
Column Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 5-10 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry (MRM)[2]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

MRM Transitions Table: Note: Energies (CE) are instrument-dependent and should be optimized.

AnalytePrecursor (

)
Product (

)
TypeApprox. CE (eV)Logic/Fragment
DPPD 261.1 184.1 Quantifier 25Loss of phenyl group (

)
261.177.1Qualifier40Phenyl cation (

)
261.193.1Qualifier35Aniline fragment
6-PPD-d5 (IS) 274.2203.2Quantifier20Standard transition

QA/QC & Validation

To ensure Trustworthiness and Self-Validation :

  • Process Blanks: Run a blank extraction with every batch (1 per 20 samples) to check for laboratory contamination (rubber stoppers/tubing often contain DPPD).

  • Matrix Spikes: Spike environmental water before stabilization to calculate the "Total Process Recovery." Acceptable range: 70–120%.

  • Calibration: Linear range typically 0.5 ng/mL to 100 ng/mL (

    
    ). Use internal standard correction.
    
  • Stability Check: Inject a mid-level standard every 10 samples. If response drops >15%, prepare fresh standards (DPPD oxidizes in the autosampler vial over 24h).

References

  • Tian, Z., et al. (2020). "A ubiquitous tire rubber-derived chemical induces acute mortality in coho salmon."[2] Science. Link

  • Johannessen, C., et al. (2022). "The Tire Wear Compounds 6PPD-Quinone and 1,3-Diphenylguanidine in an Urban Watershed." Archives of Environmental Contamination and Toxicology. Link

  • U.S. EPA. "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." Link

  • Cao, G., et al. (2022). "Mass Spectrometry-Based Methodology for the Determination of Phenylenediamines and Their Quinone Derivatives in Environmental Matrices." Analytical Chemistry.
  • Sigma-Aldrich. "N,N′-Diphenyl-p-phenylenediamine Product Specification & Safety Data Sheet." Link

Sources

Method

Safe handling and storage procedures for N,N'-Diphenyl-p-phenylenediamine

Abstract N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent secondary aromatic amine antioxidant used extensively in polymer stabilization and metabolic research to inhibit lipid peroxidation.[1][2] While highly effecti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent secondary aromatic amine antioxidant used extensively in polymer stabilization and metabolic research to inhibit lipid peroxidation.[1][2] While highly effective as a radical scavenger, DPPD presents specific handling challenges due to its potential for skin sensitization (H317) and high aquatic toxicity (H410). This application note provides a rigorous, self-validating framework for the storage, solubilization, and disposal of DPPD, ensuring data integrity and personnel safety in drug development and analytical chemistry environments.

Chemical Profile & Critical Hazards

DPPD functions as a "sacrificial" molecule. It donates hydrogen atoms to neutralize free radicals (ROO•), converting itself into a stable quinone-diimine derivative. This mechanism implies that improper storage directly compromises experimental validity before the reagent is even used.

Physicochemical Properties
PropertySpecification
CAS Number 74-31-7
Molecular Formula C₁₈H₁₆N₂
Molecular Weight 260.33 g/mol
Appearance Grey to dark grey flakes or powder
Solubility Soluble in acetone, benzene, ethyl acetate; Insoluble in water
Melting Point 135°C - 138°C
Signal Word WARNING
Toxicological & Environmental Hazards[5][7][8]
  • Sensitization (H317): DPPD is a known skin sensitizer. Repeated exposure, even at low levels, can trigger allergic contact dermatitis.

  • Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[3] Zero-discharge protocol is mandatory.

  • Target Organs: Potential toxicity to kidneys and blood systems upon chronic exposure [1, 2].[3]

Storage Protocol: The Stability Matrix

The primary cause of DPPD assay failure is pre-oxidation. The reagent must be protected from the very agents it is designed to scavenge: oxygen and light.

Protocol 1: Storage of Solid Reagent
  • Container: Use amber glass vials with Teflon-lined caps. Plastic containers are permeable to oxygen over time and should be avoided for long-term storage.

  • Atmosphere: Upon opening a fresh bottle, the headspace must be purged with an inert gas (Nitrogen or Argon) before resealing.

  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Self-Validation Step: Inspect appearance before use.

    • Pass: Grey/White flakes.

    • Fail: Dark brown/Black sticky mass (Indicates significant oxidation to quinone form).

Visualization: Storage Logic Flow

StorageProtocol Start DPPD Reagent Received CheckSeal Inspect Factory Seal Start->CheckSeal DecisionOpen Is Container Opened? CheckSeal->DecisionOpen ActionPurge Purge Headspace (N2 or Ar Gas) DecisionOpen->ActionPurge Yes ActionSeal Seal with Parafilm Amber Glass Only DecisionOpen->ActionSeal No ActionPurge->ActionSeal StorageCondition Store at 4°C Dark Environment ActionSeal->StorageCondition Validation Pre-Use Validation: Check Color (Grey = OK) StorageCondition->Validation

Figure 1: Decision logic for maintaining DPPD chemical integrity during storage.

Operational Workflow: Handling & Solubilization

DPPD is often supplied as flakes which can generate static-charged dust. Inhalation of this dust is a primary sensitization vector.

Engineering Controls & PPE
  • Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Gloves: Double-gloving is recommended. Inner: Latex/Nitrile. Outer: Nitrile (0.11 mm minimum) .

  • Respiratory: If fume hood work is impossible (not recommended), use a P95/P3 particulate respirator.

Protocol 2: Preparation of 10 mM Stock Solution

Context: DPPD is hydrophobic. Do not attempt to dissolve directly in aqueous cell culture media.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a localized powder containment hood.

    • Use an anti-static gun if flakes adhere to the spatula.

    • Weigh 26.0 mg of DPPD into a pre-tared amber glass vial.

  • Solubilization:

    • Add 10 mL of Dimethyl Sulfoxide (DMSO) or Ethanol (absolute).

    • Note: DMSO is preferred for cell culture; Ethanol/Acetone for polymer chemistry.

    • Vortex for 30 seconds until fully dissolved.

  • Dilution (Critical Step):

    • DPPD precipitates rapidly in water. When adding to aqueous buffers, ensure the final organic solvent concentration is <0.5% and add the DPPD stock while vortexing the buffer to prevent crystal formation.

Visualization: Safe Handling Workflow

HandlingWorkflow PPE Don PPE: Nitrile Gloves + Goggles Weigh Weigh inside Fume Hood (Avoid Dust) PPE->Weigh Solvent Add Organic Solvent (DMSO/Acetone) Weigh->Solvent VisualCheck Check Solubility (Clear Solution?) Solvent->VisualCheck VisualCheck->Solvent No (Vortex more) Use Experimental Use (Keep Dark) VisualCheck->Use Yes Waste Dispose as Hazardous Chem Waste Use->Waste

Figure 2: Operational workflow for safe preparation and disposal of DPPD solutions.

Emergency Response & Disposal

Spill Management

DPPD is toxic to aquatic life.[3] Do not wash spills down the sink.

  • Solid Spill: Dampen a paper towel with acetone (to prevent dust) and wipe up the powder. Place in a sealed hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Scoop into a hazardous waste container labeled "Toxic Organic Waste."

Disposal Protocol
  • Classification: RCRA Hazardous Waste (due to toxicity).

  • Method: Incineration is the only acceptable disposal method. Ensure waste streams are labeled "Contains DPPD - Aquatic Toxin."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-p-phenylenediamine. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N,N'-diphenyl-p-phenylenediamine. Retrieved January 29, 2026, from [Link]

  • Sparrow, C. P., et al. (1992). Low Density Lipoprotein Is Protected from Oxidation and the Progression of Atherosclerosis Is Slowed in Cholesterol-fed Rabbits by the Antioxidant N,N'-Diphenyl-Phenylenediamine. Journal of Clinical Investigation. Retrieved from [Link]

Sources

Application

Application Note: N,N'-Diphenyl-p-phenylenediamine (DPPD) as a Dye Intermediate

Executive Summary N,N'-Diphenyl-p-phenylenediamine (DPPD) (CAS: 74-31-7) is widely recognized as a potent antioxidant and antiozonant in the rubber and polymer industries. However, its utility extends significantly into...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Diphenyl-p-phenylenediamine (DPPD) (CAS: 74-31-7) is widely recognized as a potent antioxidant and antiozonant in the rubber and polymer industries. However, its utility extends significantly into the domain of chromogenic chemistry. As a dye intermediate, DPPD serves as a precursor for quinone-diimine functional dyes (used in electrochromic displays and chemical sensors) and as a coupling component for hydrophobic azo dyes and solvent dyes .

This guide provides advanced protocols for transforming DPPD into active chromophores. Unlike simple p-phenylenediamine (PPD), the phenyl substituents on the nitrogen atoms of DPPD introduce steric bulk and hydrophobicity, altering reaction kinetics and solubility profiles. This necessitates modified protocols for oxidation and coupling compared to standard primary amines.

Mechanism of Action

DPPD functions as a dye intermediate through two primary chemical pathways: Reversible Redox Oxidation and Electrophilic Aromatic Substitution .

Pathway A: Oxidative Chromophore Formation (Functional Dyes)

DPPD acts as a "leuco dye" (colorless reduced form). Upon oxidation, it loses two electrons and two protons to form N,N'-diphenyl-p-benzoquinonediimine (DPPD-Q) , a deeply colored (red/violet) species. This reversible reaction is the basis for its use in analytical sensors (e.g., detection of sulfides or peroxides) and electrochromic materials.

Pathway B: Azo Coupling (Solvent Dyes)

In azo dye synthesis, DPPD acts as the coupling component (nucleophile). An external diazonium salt attacks the electron-rich aromatic ring of DPPD. Due to the N-phenyl substitution, the para-positions relative to the amines are occupied, directing coupling to the ortho positions or requiring displacement, though typically DPPD is used to introduce the diphenylamine motif into larger conjugated systems via oxidative coupling.

Reaction Pathway Diagram

DPPD_Pathways DPPD DPPD (Leuco Form) Colorless (Antioxidant) Radical Semiquinone Radical Cation (Intermediate) DPPD->Radical -e-, -H+ (Oxidation) AzoDye Azo/Solvent Dye (Coupled Product) DPPD->AzoDye Coupling (Electrophilic Subst.) DPPD_Q DPPD-Q (Quinoid Form) Red/Violet (Functional Dye) Radical->DPPD_Q -e-, -H+ (Oxidation) DPPD_Q->DPPD +2e-, +2H+ (Reduction) Diazonium Ar-N2+ Cl- (Diazonium Salt) Diazonium->AzoDye

Figure 1: Chemical pathways for DPPD transformation. Pathway A (top) yields electrochromic quinonediimines. Pathway B (bottom) yields stable azo/solvent dyes.[1]

Application Protocols

Protocol 1: Synthesis of N,N'-Diphenyl-p-benzoquinonediimine (DPPD-Q)

Application: Preparation of electrochromic materials, analytical standards for peroxidase assays, and functional sensor dyes.

Materials Required
  • Precursor: N,N'-Diphenyl-p-phenylenediamine (DPPD), >98% purity.

  • Oxidant: Silver Oxide (Ag₂O) or Benzoyl Peroxide. (Ag₂O is preferred for cleaner workup).

  • Solvent: Anhydrous Acetone or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology
  • Dissolution: Dissolve 2.60 g (10 mmol) of DPPD in 50 mL of anhydrous acetone in a round-bottom flask. The solution should be colorless to pale grey.

  • Oxidation: Add 2.5 g (excess) of Silver Oxide (Ag₂O) to the stirring solution.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

    • Observation: The solution will rapidly transition from colorless to a deep red/violet color, indicating the formation of the quinoid structure.

  • Filtration: Filter the mixture through a Celite pad to remove the solid silver residues. Wash the pad with a small amount of fresh acetone.

    • Critical Control: Ensure the filtrate remains anhydrous to prevent hydrolysis.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 30°C. Do not overheat, as the quinoid form is thermally sensitive.

  • Crystallization: Recrystallize the crude dark red solid from a 1:1 mixture of benzene/petroleum ether (or toluene/hexane for safety).

  • Validation:

    • Melting Point: Target range 180°C – 185°C (decomposes).

    • UV-Vis: Dissolve in acetonitrile. Observe λmax at ~450 nm and ~550 nm.

Protocol 2: Oxidative Coupling for Indophenol-Type Solvent Dyes

Application: Synthesis of hydrophobic solvent dyes (Solvent Blue derivatives) used in plastics and lacquers.

Materials Required
  • Coupler: DPPD (10 mmol).

  • Reactant: Phenol or 1-Naphthol (10 mmol).

  • Catalyst/Oxidant: Sodium Persulfate (Na₂S₂O₈) and Copper(II) Acetate (catalytic amount).

  • Solvent: Ethanol/Water (1:1 mixture).

  • Base: Sodium Carbonate (Na₂CO₃).

Step-by-Step Methodology
  • Preparation of Coupler Solution: Dissolve 2.6 g of DPPD in 30 mL of warm ethanol.

  • Preparation of Phenolic Solution: Dissolve 1.44 g of 1-Naphthol in 20 mL of 10% Na₂CO₃ solution.

  • Mixing: Combine the two solutions in a 250 mL beaker equipped with a mechanical stirrer.

  • Oxidative Coupling:

    • Cool the mixture to 10°C.

    • Add 0.1 g of Copper(II) Acetate.

    • Dropwise add a solution of 2.5 g Sodium Persulfate in 15 mL water over 20 minutes.

  • Reaction Monitoring: Stir for 2 hours. The mixture will turn dark blue/purple as the indophenol-type dye forms.

  • Workup:

    • Precipitate the dye by adding 100 mL of ice-cold water.

    • Filter the precipitate under vacuum.

    • Wash with water until the filtrate is neutral.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, DCM:Hexane eluent) if high purity is required.

Analytical Data Summary

ParameterDPPD (Precursor)DPPD-Q (Oxidized Dye)Indophenol Derivative
CAS No. 74-31-74531-79-7Varies by coupler
Appearance Grey/White PowderRed/Violet CrystalsDark Blue/Purple Solid
Solubility Acetone, BenzeneDCM, AcetonitrileEthanol, Esters
λmax (Abs) ~285 nm (UV)~450 nm, ~550 nm (Vis)~600–650 nm (Vis)
Role AntioxidantElectrochromic DyeSolvent Dye

Safety & Handling (E-E-A-T)

  • Sensitization Warning: DPPD is a known skin sensitizer (H317). Always use nitrile gloves and long sleeves.

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust.

  • Environmental: DPPD is toxic to aquatic life with long-lasting effects (H410). Dispose of all mother liquors and wash solvents as hazardous chemical waste; do not pour down the drain.

  • Storage: Store DPPD in amber glass bottles under inert gas (Nitrogen/Argon) to prevent auto-oxidation to the quinoid form before use.

References

  • Sigma-Aldrich. (n.d.). N,N′-Diphenyl-1,4-phenylenediamine Product Specification. Retrieved from

  • PubChem. (n.d.). N,N'-Diphenyl-p-phenylenediamine Compound Summary. National Library of Medicine. Retrieved from

  • Gatial, A., et al. (2008). Study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Acta Chimica Slovaca, 1(1), 72-84.
  • BenchChem. (2025). Synthesis of DPPD-Q from p-phenylenediamine: Application Notes. Retrieved from

  • ChemicalBook. (n.d.). N,N'-Diphenyl-p-phenylenediamine Properties and Reactions. Retrieved from

Sources

Method

Formulation of DPPD in anti-fatigue agents for rubber

Application Note: Formulation Strategies for DPPD (N,N'-diphenyl-p-phenylenediamine) as a High-Performance Anti-Fatigue Agent in Rubber Matrices Abstract This technical guide provides a comprehensive framework for the in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for DPPD (N,N'-diphenyl-p-phenylenediamine) as a High-Performance Anti-Fatigue Agent in Rubber Matrices

Abstract

This technical guide provides a comprehensive framework for the incorporation of N,N'-diphenyl-p-phenylenediamine (DPPD) into diene-based rubber lattices (NR, SBR, BR, NBR). While DPPD (CAS: 74-31-7) is historically recognized as one of the most potent anti-flex-cracking agents, its application is frequently limited by low solubility and severe staining potential. This protocol delineates the mechanistic basis of DPPD activity, optimal formulation windows to mitigate blooming, and synergistic pairing with dihydroquinolines (TMQ). It concludes with a self-validating quality control workflow based on ASTM D813 standards.

Mechanistic Foundation: Radical Scavenging & Stabilization

DPPD functions as a secondary amine antioxidant.[1] Its primary mode of action is chain-breaking hydrogen donation . In the dynamic environment of a tire sidewall or conveyor belt, mechanical stress scissions polymer chains, generating alkyl radicals (


). If untreated, these react with oxygen to form peroxy radicals (

), propagating a degradation cycle that manifests as fatigue cracks.

DPPD interrupts this autocatalytic oxidation by donating a labile hydrogen atom from its amine group to the peroxy radical. The resulting DPPD radical is resonance-stabilized by its aromatic rings, preventing it from re-initiating the chain.

Figure 1: DPPD Radical Scavenging Pathway

DPPD_Mechanism Stress Mechanical Stress (Fatigue) Polymer Rubber Polymer (R-H) Stress->Polymer Chain Scission Radical Alkyl Radical (R•) Polymer->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Oxygen O2 Attack Stable Hydroperoxide (ROOH - Stable) Peroxy->Stable Stabilization DPPD DPPD (N,N'-diphenyl-p-phenylenediamine) DPPD->Peroxy H-Donation DPPD_Rad DPPD Radical (Stable Resonance) DPPD->DPPD_Rad Oxidation

Caption: The kinetic stabilization pathway where DPPD intercepts the oxidative chain reaction, converting reactive peroxy radicals into stable hydroperoxides.

Formulation Strategy

Successful DPPD formulation requires balancing activity against solubility . DPPD has a lower solubility parameter compared to modern alkyl-aryl PPDs (like 6PPD), making it prone to "blooming" (migrating to the surface as a powder) if overdosed.

Dosage Matrix & Solubility Limits

The following matrix defines the safe operating windows for DPPD in Carbon Black-filled Natural Rubber (NR) compounds.

ParameterLow Dosage (Cosmetic)High Dosage (Performance)Critical Limit
Concentration (phr) 0.25 – 0.350.50 – 1.0> 2.0
Primary Risk Insufficient Fatigue ProtectionSlight Bloom (Iridescence)Severe Bloom / Delamination
Application Visible Molded GoodsTire Sidewalls, BeltsNOT RECOMMENDED
Staining Profile Moderate BrownDark Brown/BlackSevere Discoloration

Critical Formulation Note: DPPD is a staining antioxidant . It must never be used in white or light-colored compounds. For non-staining applications, hindered phenols must be used instead, albeit with lower anti-fatigue efficacy.

Synergistic Combinations

DPPD is rarely used alone. It is most effective when paired with TMQ (2,2,4-trimethyl-1,2-dihydroquinoline) .

  • DPPD Role: Immediate protection against dynamic flex cracking.

  • TMQ Role: Long-term thermal protection (heat resistance) and preservation of the DPPD.

Recommended Ratio: 1:1 or 1:2 (DPPD : TMQ).

Processing Protocols

To ensure DPPD is dispersed molecularly rather than acting as a particulate filler, specific mixing protocols are required. DPPD has a melting point of approximately 145°C–150°C. If the mix temperature is too low, dispersion is poor. If added too early at high temperatures, it may be consumed by the free radicals generated during mastication.

Protocol A: Internal Mixer (Banbury) Addition
  • Masterbatch Stage (Non-Productive):

    • Add Rubber Polymer and breakdown for 30 seconds.

    • Add Carbon Black and Process Oil.

    • CRITICAL STEP: Add TMQ and Microcrystalline Wax here. Do not add DPPD yet.

    • Discharge at 150°C–160°C.

  • Final Mix Stage (Productive):

    • Set rotor speed to medium.

    • Add Masterbatch, Zinc Oxide, and Stearic Acid.

    • ADDITION POINT: Add DPPD along with the sulfur/accelerator package.

    • Rationale: Adding DPPD in the final pass (usually kept below 110°C) prevents it from being "used up" protecting the polymer during the high-shear, high-heat masterbatch phase. However, ensure the batch reaches at least 100°C to facilitate dispersion of the powder into the matrix.

Figure 2: Optimal Mixing Workflow

Mixing_Protocol Start Raw Polymer (NR/SBR) Stage1 Stage 1: Masterbatch (High Shear / 150°C) Start->Stage1 Mastication Cooling Cooling / Maturation (Ambient) Stage1->Cooling Add Fillers/TMQ Stage2 Stage 2: Final Mix (Low Shear / <110°C) Cooling->Stage2 Add_DPPD Add DPPD + Curatives Stage2->Add_DPPD @ 90-100°C Dump Dump & Sheet Out Add_DPPD->Dump Dispersion Time

Caption: Two-stage mixing cycle ensuring DPPD is introduced at the Productive stage to maximize active retention.

Validation & Testing: ASTM D813

The efficacy of DPPD is best quantified using the De Mattia Flex Cracking Test . This protocol measures the rate of crack growth in a pierced specimen, which directly correlates to the chemical's ability to scavenge radicals at the crack tip.

Protocol B: De Mattia Crack Growth (Modified ASTM D813)

Objective: Determine the number of kilocycles (kc) required to grow a crack from 2mm to 12mm.

  • Specimen Preparation:

    • Mold standard test strips with a semi-circular groove (per ASTM D813).

    • Cure at T90 + 5 minutes to ensure full crosslinking.

    • Conditioning: Age samples for 24 hours at 23°C to allow temporary modulus stabilization.

  • Piercing:

    • Use the ASTM-specified piercing tool to create a precise 2.0 mm cut in the center of the groove.

    • Note: This simulates a foreign object damage or cut initiation in service.

  • Testing:

    • Mount samples in the De Mattia Flexer.

    • Frequency: 300 ± 10 cycles per minute (5 Hz).

    • Stroke: 57 mm.

  • Data Collection:

    • Stop machine every 500 cycles initially, then every 1,000 cycles.

    • Measure crack length using a caliper or optical comparator.

    • Endpoint: When crack length reaches 12.0 mm.

  • Interpretation:

    • Control (No Antioxidant): Typically fails (12mm) in < 10,000 cycles.

    • Target (1.0 phr DPPD): Should exceed 100,000 cycles before reaching 12mm crack length.

References

  • ASTM International. (2021). ASTM D813-07(2014) Standard Test Method for Rubber Deterioration-Crack Growth. West Conshohocken, PA.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-1,4-phenylenediamine.

  • Datta, R. N., & Ingham, F. A. (2001). Antidegradants.[2][3] In Rubber Technologist's Handbook (Vol. 1). Rapra Technology. (Contextual reference for PPD mechanisms in rubber).

  • Western Reserve Chemical. (2023). WESTCO™ DPPD Technical Data Sheet.

  • Huntink, N. M. (2003). Datta, R.N. Talma, A.G. Mechanism of action of p-phenylenediamine antiozonants. Rubber Chemistry and Technology. (Provides mechanistic parallel for PPD class antioxidants).

Sources

Application

Experimental setup for testing DPPD hole-transport layers

Executive Summary & Rationale This guide details the experimental protocols for evaluating Diketopyrrolopyrrole (DPP) derivatives as Hole Transport Layers (HTLs) in Perovskite Solar Cells (PSCs). Unlike the industry-stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the experimental protocols for evaluating Diketopyrrolopyrrole (DPP) derivatives as Hole Transport Layers (HTLs) in Perovskite Solar Cells (PSCs). Unlike the industry-standard Spiro-OMeTAD, which requires hygroscopic dopants (Li-TFSI) that degrade device stability, DPP-based polymers (e.g., DPP-DTT, PDPP3T) offer high intrinsic hole mobility and hydrophobicity.

However, the performance of DPP HTLs is strictly governed by molecular packing and energy level alignment . A poorly processed DPP film will suffer from random orientation, leading to high series resistance. This protocol focuses on controlling morphology via solvent annealing and validating performance through Space Charge Limited Current (SCLC) mobility measurements and ISOS-standard stability testing.

Pre-Deposition: Ink Formulation & Substrate Prep

Objective: Create a defect-free, aggregation-controlled precursor ink.

Materials
  • Active Material: DPP-DTT or similar DPPD-based polymer (

    
     kDa recommended for film continuity).
    
  • Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB). Note: Chloroform is often too volatile for uniform large-area coating.

  • Substrate: Indium Tin Oxide (ITO) patterned glass.

Protocol
  • Dissolution: Dissolve the DPPD polymer in Chlorobenzene at a concentration of 10–15 mg/mL .

    • Causality: Low concentrations (<5 mg/mL) result in films too thin to prevent shunts; high concentrations (>20 mg/mL) cause aggregation and poor solubility.

  • Thermal Agitation: Stir at 60°C for 6 hours in a nitrogen-filled glovebox.

    • Critical Step: DPP polymers have strong

      
      -
      
      
      
      stacking interactions. Heating is required to break pre-aggregates in solution.
  • Filtration: Filter the warm solution through a 0.45 µm PTFE filter .

    • Warning: Do not use PVDF filters, as they may react with certain solvents or clog due to polymer gelation.

Thin Film Deposition & Morphology Control

Objective: Deposit a film with "face-on" or "edge-on" orientation conducive to vertical charge transport.

Workflow Diagram: Deposition & Annealing

DPP_Deposition Clean Substrate Cleaning (UV-Ozone 15 min) Spin Spin Coating (2000 rpm, 45s) Clean->Spin Transfer to N2 Box SVA Solvent Vapor Annealing (CB Vapor, 10 min) Spin->SVA Wet Film Thermal Thermal Annealing (100°C, 10 min) SVA->Thermal Crystallization Check QC: Profilometry (Target: 40-60 nm) Thermal->Check Final Film

Figure 1: Optimized deposition workflow for semi-crystalline DPP polymers.

Step-by-Step Protocol
  • Substrate Activation: Treat ITO substrates with UV-Ozone for 15 minutes to increase wettability (Work function shift: ~4.7 eV

    
     ~5.1 eV).
    
  • Deposition: Spin coat the warm ink at 2000 rpm for 45 seconds .

  • Solvent Vapor Annealing (SVA):

    • Place the wet film immediately into a closed petri dish containing 20 µL of Chlorobenzene around the rim (not touching the film).

    • Mechanism: SVA allows the polymer chains to self-organize into thermodynamically stable crystalline domains before the solvent fully evaporates, significantly enhancing mobility [1].

  • Thermal Annealing: Transfer to a hotplate at 100°C for 10 minutes to lock in the morphology and remove residual solvent.

Optoelectronic Characterization

Objective: Quantify the intrinsic hole mobility (


) and energy levels.
A. Hole Mobility via SCLC (Space Charge Limited Current)

Why SCLC? Field-Effect Transistor (FET) measurements probe lateral mobility.[1] Solar cells rely on vertical transport.[1] SCLC measures vertical mobility, making it the only relevant metric for this application [2].

Device Architecture: ITO / PEDOT:PSS / DPPD-Polymer / Au (Note: Use a high-work-function metal like Au to ensure ohmic hole injection and block electrons).

Measurement Protocol:

  • Fabricate the "Hole-Only" device as per the stack above.

  • Perform Dark J-V sweeps from 0V to 5V.

  • Data Analysis: Fit the

    
     region using the Mott-Gurney Law :
    
    
    
    
    • 
      : Film thickness (measured via profilometer, critical for accuracy as it is cubed).
      
    • 
      : Dielectric constant (assume 3 for organic polymers if unknown).
      
B. Energy Level Alignment (UPS vs. CV)
  • Cyclic Voltammetry (CV): Measures oxidation/reduction in solution. Useful for preliminary screening.

  • Ultraviolet Photoelectron Spectroscopy (UPS): Measures ionization energy in the solid state.

    • Requirement: Use UPS for final device design. Solid-state packing effects can shift energy levels by 0.2–0.5 eV compared to solution values [3].

Data Summary Table: Typical DPPD Parameters

ParameterMethodTypical ValueTarget for PSCs
HOMO LevelUPS-5.2 to -5.4 eVMatch Perovskite VB (-5.4 eV)
Hole Mobility (

)
SCLC

to


(Dopant-Free)
Film ThicknessProfilometry40–80 nm50 nm (Balance absorbance/transport)

Device Integration (n-i-p Perovskite Solar Cell)

Objective: Integrate the DPPD layer on top of the perovskite absorber without dissolving the underlying layer.

Architecture: Glass / ITO / SnO2 (ETL) / Perovskite / DPPD (HTL) / Au

Critical Integration Protocol
  • Orthogonal Solvents: Ensure the DPPD solvent (Chlorobenzene) does not dissolve the Perovskite. Perovskites are generally stable in non-polar aromatics like CB, but exposure time should be minimized.

  • Dynamic Spin Coating:

    • Start the substrate spinning at 2000 rpm.

    • Dispense the DPPD ink while the substrate is spinning.

    • Reasoning: This minimizes the contact time between the solvent and the perovskite surface, preventing surface roughening or trap formation.

Stability Testing (ISOS Protocols)

Objective: Validate the "dopant-free" stability advantage.

Protocol (ISOS-D-1 & ISOS-L-1) [4]:

  • Encapsulation: Encapsulate devices with epoxy and glass slides in N2.

  • ISOS-D-1 (Dark Shelf Life): Store at room temperature (

    
    ) in ambient humidity. Measure J-V curves weekly.
    
  • ISOS-L-1 (Light Soaking): Constant illumination (AM1.5G equivalent) at open circuit. Monitor

    
     decay.
    
    • Success Metric: DPPD devices should retain >80% efficiency after 1000 hours, whereas doped Spiro-OMeTAD typically degrades <50% due to Li+ migration.

Troubleshooting Guide

Logic Flow: Diagnostics

Troubleshooting Problem Low Device Efficiency (<15%) Check1 Check Jsc (Current) Problem->Check1 Check2 Check Voc (Voltage) Problem->Check2 LowJsc Low Jsc? Check1->LowJsc LowVoc Low Voc? Check2->LowVoc Action1 Film too thick? Reduce conc. to 8 mg/mL LowJsc->Action1 Yes Action2 Energy Mismatch? Verify HOMO via UPS LowVoc->Action2 Yes Action3 Pinholes? Increase thickness or check filtration LowVoc->Action3 Shunted

Figure 2: Diagnostic logic for DPPD-based solar cell failure modes.

References

  • Influence of Solvent Vapor Annealing on DPP Polymers: Highly efficient perovskite solar cells based on a dopant-free conjugated DPP polymer hole transport layer: influence of solvent vapor annealing.[2] Sustainable Energy & Fuels.

  • SCLC Measurement Theory & Protocol: Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. PMC - NIH.

  • Energy Level Alignment (UPS vs CV): Interface Engineering in Organic Electronics: Energy‐Level Alignment and Charge Transport. PMC - NIH.

  • ISOS Stability Protocols: ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim AG.

Sources

Method

Application Note: N,N'-Diphenyl-p-phenylenediamine (DPPD) in Biomedical Research

[1][2] Executive Summary & Biological Context N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent, synthetic, non-enzymatic antioxidant belonging to the diarylamine class. Historically utilized as an industrial antiozona...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Biological Context

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent, synthetic, non-enzymatic antioxidant belonging to the diarylamine class. Historically utilized as an industrial antiozonant, it has seen a resurgence in biomedical research as a "gold standard" tool compound for investigating ferroptosis and lipid peroxidation .

Unlike iron chelators (e.g., Deferoxamine) that prevent the initiation of oxidative stress by sequestering catalytic iron, DPPD acts as a lipophilic radical-trapping antioxidant (RTA) . It functions downstream of the Fenton reaction, directly intercepting lipid peroxyl radicals (LOO•) within the cellular membrane bilayer. This distinct mechanism makes DPPD an essential reagent for differentiating ferroptotic cell death from other necrotic or apoptotic pathways.

Key Application Areas:

  • Ferroptosis Validation: Distinguishing lipid-ROS-dependent cell death from apoptosis.

  • Neuroprotection Models: Mitigating oxidative stress in Parkinson’s (MPTP) and Alzheimer’s models.

  • Hepatotoxicity: Classic protection against Carbon Tetrachloride (CCl₄)-induced liver injury.

Mechanistic Basis: The Chain-Breaking Action

DPPD functions by donating hydrogen atoms to propagating lipid peroxyl radicals. Because DPPD is highly lipophilic, it partitions efficiently into cellular membranes—the primary site of ferroptotic damage—where it breaks the autoxidation chain reaction of polyunsaturated fatty acids (PUFAs).

Mechanism of Action Diagram

The following diagram illustrates the specific intervention point of DPPD within the ferroptotic cascade.

LipidPeroxidation PUFA Membrane PUFA (e.g., Arachidonic Acid) L_Rad Lipid Radical (L•) PUFA->L_Rad Initiation ROS ROS / Fe2+ (Fenton Reaction) ROS->L_Rad LOO_Rad Lipid Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 O2 Molecular Oxygen (O2) O2->LOO_Rad LOOH Lipid Hydroperoxide (LOOH) LOO_Rad->LOOH Propagation (Steals H from new PUFA) DPPD_Rad DPPD Radical (Stable) LOO_Rad->DPPD_Rad Chain Termination Damage Membrane Rupture (Ferroptosis) LOOH->Damage Iron-dependent decomposition DPPD DPPD (Radical Trap) DPPD->LOO_Rad H-Atom Transfer

Caption: DPPD interrupts the propagation phase of lipid peroxidation by neutralizing LOO• radicals before they can attack adjacent PUFAs.

Preparation & Handling Protocols

Safety Warning: DPPD is a known sensitizer and has potential reproductive toxicity profiles in rodent models. Handle in a fume hood with nitrile gloves.

Solubility & Stock Preparation

DPPD is highly hydrophobic. It is virtually insoluble in water.

SolventMax SolubilityStabilityStorage
DMSO ~25 mM (High grade)1 Month at -20°CProtect from light (Amber vials)
Ethanol ~10 mM1 Week at -20°CProtect from light
Corn Oil Suspension (for in vivo)Fresh preparationAmbient
Protocol A: Preparation of 10 mM Stock Solution
  • Weigh 2.6 mg of DPPD (MW: 260.33 g/mol ).

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously for 30 seconds. If particulates remain, warm slightly to 37°C in a water bath.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C .

In Vitro Application: Ferroptosis Rescue Assay

This protocol validates whether a specific cell death stimulus (e.g., Erastin or RSL3) is ferroptotic. If DPPD rescues the cells, the mechanism is lipid-peroxidation dependent.

Experimental Workflow Diagram

InVitroWorkflow cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed HT-1080 or Pfa1 Cells (3,000 - 5,000 cells/well) PreTreat Pre-treatment (1h) DPPD (0.5 - 5.0 µM) Seed->PreTreat Induce Induction Add RSL3 (100 nM) or Erastin (10 µM) PreTreat->Induce Co-incubation Incubate Incubate 18-24 Hours Induce->Incubate Assay Viability Readout (CellTiter-Glo or CCK-8) Incubate->Assay

Caption: Step-by-step workflow for validating ferroptosis inhibition using DPPD in a microplate format.

Detailed Steps
  • Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in 96-well plates at 3,000 cells/well. Allow adhesion overnight.

  • DPPD Preparation: Dilute the 10 mM DMSO stock into pre-warmed culture media to generate 2x working solutions (e.g., 1 µM, 2 µM, 10 µM).

    • Note: Keep final DMSO concentration <0.1%.

  • Inducer Preparation: Prepare 2x working solutions of the ferroptosis inducer (e.g., Erastin).

  • Treatment:

    • Remove media from wells.

    • Add 50 µL of DPPD 2x solution.

    • Immediately add 50 µL of Inducer 2x solution.

    • Controls: Include Vehicle (DMSO only) and Positive Control (Ferrostatin-1, 1 µM).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Readout: Assess viability using ATP-based luminescence (CellTiter-Glo) or dehydrogenase activity (CCK-8).

Self-Validating Check:

  • If DPPD rescues viability but an apoptosis inhibitor (e.g., Z-VAD-FMK) does not, the death mechanism is confirmed as ferroptosis.

  • If DPPD fails to rescue at 5 µM, the cell death is likely non-ferroptotic or the induction strength is overwhelming (dose-titration required).

In Vivo Application Notes

DPPD is frequently used in rodent models to prove the involvement of lipid peroxidation in tissue damage.

Dosing & Vehicle Strategy

Due to poor water solubility, standard saline injection is not possible.

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Vehicle: Corn oil or 0.5% CMC-Na (Carboxymethylcellulose sodium) suspension.

  • Typical Dose Range:

    • Acute Protection: 100 – 500 mg/kg (Single dose).

    • Chronic Studies:[1] 0.5% to 1.0% (w/w) mixed into chow diet.

Protocol: Preparation for I.P. Injection (Suspension)
  • Weigh the required amount of DPPD powder.

  • Add a small volume of Tween-80 (2% of final volume) to wet the powder.

  • Gradually add sterile Corn Oil while sonicating.

  • Result: A milky suspension. This must be vortexed immediately before drawing into the syringe.

  • Needle Size: Use ≥23G needle to prevent clogging by particulates.

Critical Consideration: DPPD has a longer half-life and potential for bioaccumulation compared to newer ferrostatins. For chronic studies (>2 weeks), monitor animals for weight loss and signs of hepatic stress, as high-dose DPPD can induce liver enzyme changes itself.

Comparative Analysis: DPPD vs. Others

Researchers often ask when to use DPPD versus modern inhibitors like Ferrostatin-1.

FeatureDPPDFerrostatin-1 (Fer-1)Vitamin E (α-Tocopherol)
Potency (In Vitro) High (IC50 ~0.5 µM)Very High (IC50 ~10-50 nM)Moderate (IC50 ~10-50 µM)
Mechanism Radical Trapping (Amine)Radical Trapping (Amine)Radical Trapping (Phenol)
Metabolic Stability ModerateLow (Plasma instability)High
Toxicity High (Reproductive/Sensitizer)Low (in acute models)Very Low
Best Use Case Mechanistic Proof-of-Concept ; Industrial toxicology reference.Primary Research Tool for sensitive ferroptosis assays.Dietary control; mild antioxidant baseline.

Expert Insight: While Ferrostatin-1 is more potent in vitro, DPPD remains a critical "stress test" antioxidant. If a phenotype is not reversed by DPPD, it is almost certainly not driven by lipid peroxidation.

References

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell. [Link] (The foundational paper establishing ferroptosis and the use of lipophilic antioxidants like DPPD/Fer-1 as diagnostic tools.)

  • Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science. [Link] (Detailed chemical comparison of DPPD, Ferrostatin-1, and Vitamin E radical trapping activities.)

  • Sparrow, C. P., et al. (1992). The antioxidant N,N'-diphenyl-phenylenediamine inhibits atherosclerosis in cholesterol-fed rabbits. Journal of Clinical Investigation. [Link] (Seminal in vivo work demonstrating DPPD's efficacy in lipid-driven disease models.)

  • European Chemicals Agency (ECHA). Substance Information: N,N'-diphenyl-p-phenylenediamine. [Link] (Authoritative source for toxicity, solubility, and safety handling data.)

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell. [Link] (Comprehensive review detailing the signaling pathways where DPPD intervenes.)

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of N,N'-Diphenyl-p-phenylenediamine during storage

Subject: Prevention of Oxidation in N,N'-Diphenyl-p-phenylenediamine (DPPD) Document ID: TSC-DPPD-001 Classification: Laboratory Best Practice / Chemical Stability Executive Summary N,N'-Diphenyl-p-phenylenediamine (DPPD...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidation in N,N'-Diphenyl-p-phenylenediamine (DPPD)

Document ID: TSC-DPPD-001 Classification: Laboratory Best Practice / Chemical Stability

Executive Summary

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant and antiozonant.[1] Its primary function—scavenging free radicals by donating hydrogen atoms—makes it inherently unstable. It is a sacrificial agent ; it is designed to oxidize so your sample does not.

If your DPPD has turned from a grey/white powder to a dark brown or black substance, it has already converted to N,N'-diphenyl-p-benzoquinonediimine (DQDI) . This guide details the protocols to prevent this conversion and methods to validate the integrity of your stock.

Module 1: Critical Storage Protocols

The "Why": The Mechanism of Failure

DPPD degrades via a two-step hydrogen abstraction process. Light (UV) and oxygen act as catalysts, accelerating the conversion of the amine to the quinone diimine form.

DPPD_Oxidation cluster_prevention Inhibition Strategy DPPD DPPD (Reduced) (Colorless/Grey) Radical Aminyl Radical Intermediate DPPD->Radical -H• (via O2/Light) DQDI Quinone Diimine (Oxidized) (Dark Brown/Black) Radical->DQDI -H• (Rapid) Inert Argon/Nitrogen Atmosphere Inert->DPPD Dark Amber Vials (UV Blocking) Dark->DPPD

Figure 1: The oxidation pathway of DPPD. Storage protocols must interrupt the initial hydrogen abstraction step.

Protocol A: Long-Term Storage (Solid State)

Standard: Store at -20°C under an inert atmosphere. Shelf Life: >2 years if strictly followed.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps. Avoid clear glass.

  • Atmosphere Exchange (The Schlenk Technique):

    • Place the open vial of DPPD inside a desiccator or glove box.

    • Cycle vacuum and inert gas (Argon is preferred over Nitrogen due to higher density) 3 times.

    • Seal the vial inside the inert environment if possible. If not, flood the vial with Argon immediately before capping.

  • Desiccation: Store the sealed vial inside a secondary container (jar) containing active desiccant (e.g., silica gel or Drierite) to manage moisture, which can catalyze surface oxidation.

Protocol B: Working Solutions

Standard: Prepare fresh. If storage is necessary, limit to <24 hours at 4°C.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide).[2][3][4] DPPD is highly soluble, and DMSO is less volatile than ethanol.

    • Alternative: Ethanol (absolute).

  • Degassing:

    • Before dissolving DPPD, sparge the solvent with Nitrogen/Argon for 15 minutes to remove dissolved oxygen.

    • Note: Dissolved oxygen in solvents is the #1 cause of rapid "browning" in solution.

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: My DPPD powder is dark brown. Can I still use it?

Status: CRITICAL FAILURE Answer: No. The color change indicates a significant conversion to the quinone diimine (DQDI) form. Using this in an assay will introduce:

  • Unknown Concentration: You no longer know the effective concentration of the antioxidant.

  • Interference: The oxidized product is often cytotoxic and can absorb light at wavelengths that interfere with colorimetric assays (e.g., MTT or absorbance readings).

Q2: How do I rescue (purify) oxidized DPPD?

Status: RECOVERY PROTOCOL Answer: If buying fresh stock is impossible, you can recrystallize the compound.

  • Solvent: Ethanol or an Ethanol/Water mix.

  • Method:

    • Dissolve the dark powder in minimal boiling ethanol.

    • If insoluble black particles remain, filter them out while hot (these are irreversible polymerization products).

    • Add drops of warm water until the solution becomes slightly turbid.

    • Cool slowly to 4°C. DPPD will crystallize as white/grey needles; the brown oxidation products usually remain in the mother liquor.

    • Filter and dry under vacuum/Argon.

Q3: I am getting inconsistent results in my antioxidant assay.

Status: DIAGNOSTIC Answer: Check your solvent preparation.

  • Issue: If you dissolve DPPD in non-degassed ethanol, it begins oxidizing immediately.

  • Test: Prepare a blank solution of DPPD. Measure absorbance at 450-500 nm (where the quinone absorbs) over 1 hour. If absorbance increases, your solvent is oxidizing your reagent.

Module 3: Data & Specifications

Stability Profile
ParameterRecommended ConditionRisk Factor
Temperature -20°C (Long term)Room temp accelerates oxidation by ~2x per 10°C rise.
Light Darkness (Amber vial)UV light catalyzes H-abstraction.
Atmosphere Argon (Best) or NitrogenAir (21% O2) causes rapid surface browning.
Solvent DMSO (Degassed)Ethanol evaporates, changing concentration; Water = Insoluble.
Storage Workflow Logic

Storage_Workflow Start DPPD Receipt Check Visual Inspection: Is it White/Grey? Start->Check Fail Discard or Recrystallize Check->Fail No (Brown) Pass Prepare for Storage Check->Pass Yes Aliquot Aliquot into Single-Use Vials Pass->Aliquot Gas Purge with Argon Aliquot->Gas Freeze Store at -20°C Gas->Freeze

Figure 2: Decision tree for incoming DPPD stock management.

References

  • Sigma-Aldrich. Product Specification: N,N′-Diphenyl-p-phenylenediamine (CAS 74-31-7).[5] Merck KGaA.

  • PubChem. N,N'-Diphenyl-p-phenylenediamine (Compound Summary). National Library of Medicine.

  • Gatial, A., et al. (2008). Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation.[6] Acta Chimica Slovaca.[6] (Confirming the Quinone Diimine mechanism).

  • Cayman Chemical. DPPD-Q Product Information (Oxidized Derivative). (Reference for toxicity and structure of the oxidized form).

Sources

Optimization

Technical Support Center: N,N'-Diphenyl-p-phenylenediamine (DPPD) Synthesis

Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-up) Topic: Maximizing Yield and Purity in Condensation Polymerization/Amination Core Directive: The "Golden Standard" Protocol For researche...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-up) Topic: Maximizing Yield and Purity in Condensation Polymerization/Amination

Core Directive: The "Golden Standard" Protocol

For researchers experiencing inconsistent yields (<85%) or purity issues.

The industrial standard for high-yield DPPD synthesis relies on the acid-catalyzed condensation of Hydroquinone with Aniline . While oxidative coupling of p-phenylenediamine (PPD) exists, the hydroquinone route is thermodynamically superior for minimizing expensive metal waste, provided the water-equilibrium barrier is managed correctly.

The Reaction System


Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Molar Ratio 1:2.5 to 1:4 (Hydroquinone:Aniline)Excess aniline acts as both reactant and solvent, driving the equilibrium to the right (Le Chatelier’s principle) and preventing oligomerization.
Temperature 180°C – 200°CActivation energy for the second amine addition is high. Below 180°C, the mono-substituted intermediate accumulates.
Catalyst Phosphoric Acid (

) or Zeolite

Protic acids protonate the hydroxyl leaving group. Solid acids (Zeolites) prevent corrosion and simplify workup.
Pressure Autogenous or slight positive

Prevents oxidation of aniline/hydroquinone to quinones (tars).
Water Removal Continuous Azeotropic DistillationCRITICAL: The reaction is equilibrium-limited. Failure to remove water stalls conversion at ~60%.

Reaction Mechanism & Pathway Analysis

Understanding where yield is lost.

The reaction proceeds via a stepwise nucleophilic aromatic substitution (


). The formation of the mono-substituted intermediate (N-phenyl-p-aminophenol) is faster than the formation of the final DPPD.
Visualizing the Pathway (Graphviz)

DPPD_Pathway HQ Hydroquinone (Starting Material) Mono Intermediate: N-phenyl-p-aminophenol HQ->Mono k1 (Fast) Acid Cat. Aniline Aniline (Excess) Aniline->Mono k1 (Fast) Acid Cat. Mono->HQ +H2O DPPD Product: N,N'-Diphenyl-p-phenylenediamine Mono->DPPD k2 (Slow) + Aniline, -H2O Tars Oligomers/Tars (Oxidation Side-Products) Mono->Tars O2 DPPD->Mono +H2O (Hydrolysis) DPPD->Tars O2 / Overheating Water H2O (Inhibitor)

Figure 1: Reaction pathway showing the critical rate-limiting step (k2) and the reversible hydrolysis caused by water accumulation.

Troubleshooting Guide (FAQ & Q&A)

Scenario A: "My reaction stalls at 60-70% conversion."

Q: I am heating the mixture to 200°C for 12 hours, but I still have significant amounts of the mono-substituted intermediate. Why?

Technical Diagnosis: You are likely hitting the thermodynamic equilibrium ceiling . As water is generated, it hydrolyzes the product back to the intermediate (see Figure 1 dashed lines).

Corrective Protocol:

  • Implement Azeotropic Distillation: Do not run this in a closed autoclave without a water trap. Use a Dean-Stark apparatus if operating at atmospheric pressure, or a pressure-swing distillation setup if pressurized.

  • Solvent Assist: Add a small amount of xylene or toluene (5-10% v/v) to the aniline. This forms a ternary azeotrope with water, lowering the boiling point of the water mixture and facilitating its removal from the reaction zone.

Scenario B: "The product is black/dark purple instead of grey/white."

Q: My yield is okay, but the product is deeply colored and difficult to purify. Recrystallization isn't fixing it.

Technical Diagnosis: This is oxidative degradation . DPPD is a potent antioxidant; it sacrifices itself to scavenge oxygen. If


 is present during synthesis or workup at high temperatures, DPPD oxidizes to quinonediimine  species, which are deeply colored and polymerize into "tars."

Corrective Protocol:

  • Nitrogen Sparging: Sparge the aniline feedstock with

    
     for 30 minutes before heating.
    
  • Inhibitor Addition: Add 0.1% sodium hydrosulfite (

    
    ) to the reaction mass as a reducing agent to keep the system "reductive."
    
  • Workup Hygiene: During filtration, avoid pulling air through the hot filter cake for extended periods. Wash with cold, deoxygenated solvent.

Scenario C: "I cannot separate the catalyst from the product."

Q: I used Zinc Chloride (


) as a catalyst, but the ash content in the final product is too high. 

Technical Diagnosis: Lewis acids like


 or 

form strong complexes with amines (the product), making extraction difficult and causing high ash content.

Corrective Protocol:

  • Switch to Solid Acid Catalysts: Transition to Zeolite Beta or Montmorillonite K-10 . These are heterogeneous catalysts.

  • Filtration Strategy: Since the catalyst is solid and the product is soluble in hot aniline/toluene, you can filter the catalyst out while the reaction mixture is still hot (>100°C).

  • Self-Validating Step: If using liquid acid (

    
    ), neutralize with aqueous Sodium Carbonate, then perform a phase cut. The salt stays in the aqueous phase; the DPPD stays in the organic phase.
    

Advanced Troubleshooting Logic Tree

Use this flowchart to diagnose yield failures in real-time.

Troubleshooting Start Yield < 85%? CheckColor Is Product Dark/Black? Start->CheckColor CheckMono Is Mono-Intermediate High? (HPLC/TLC) CheckColor->CheckMono No (Color is Grey/White) Oxidation Issue: Oxidation CheckColor->Oxidation Yes Equilibrium Issue: Water Inhibition CheckMono->Equilibrium Yes (Mono > 5%) Kinetics Issue: Low Kinetics CheckMono->Kinetics No (Unreacted HQ present) FixOx Action: Increase N2 flow Add Na2S2O4 Oxidation->FixOx FixEq Action: Improve Water Removal (Dean-Stark/Azeotrope) Equilibrium->FixEq FixKin Action: Increase Temp (>185°C) Check Catalyst Loading Kinetics->FixKin

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis.

  • Charge: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, charge Hydroquinone (1.0 eq) and Aniline (3.0 eq) .

  • Catalyst: Add Phosphoric Acid (85%) (2.5 wt% of Hydroquinone) or Zeolite Beta (5 wt%) .

  • Inerting: Purge system with Nitrogen for 15 mins.

  • Reaction: Heat to reflux (~185°C ).

  • Water Removal: Monitor water collection in the trap. The reaction is complete when water evolution ceases (approx. 8-12 hours).

  • Workup:

    • Cool to 90°C.

    • Add Toluene (2x volume of aniline used).

    • If solid catalyst: Filter hot.[1]

    • If liquid catalyst: Wash with 10%

      
       (aq) followed by water.
      
  • Crystallization: Cool the organic layer slowly to 10°C. DPPD will crystallize out. Filter and wash with cold methanol to remove residual aniline/red color.

References

  • Mechanism of Amination: Davis, M. C., et al. (2005). "Convenient Preparation of N,N'-Diphenyl-N,N'-bis(4-aminophenyl)-p-phenylenediamine." Synthetic Communications. [1]

  • Purification & Oxidation Control: Pecherer, B. (1951). "Purification of N,N'-diphenyl-p-phenylenediamine." U.S. Patent 2,540,000.

  • Industrial Synthesis Overview: PubChem. "N,N'-Diphenyl-p-phenylenediamine | C18H16N2."[2]

  • Catalyst Selection: "Method for preparing p-phenylenediamine." U.S. Patent 6,245,943. (Discusses related amination catalysts).

Sources

Troubleshooting

Challenges in scaling up the synthesis of DPPD derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Scaling up N,N'-Diphenyl-p-phenylenediamine (DPPD) derivative synthesis Audience: Process Chemists, Medicinal Chemists, Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Scaling up N,N'-Diphenyl-p-phenylenediamine (DPPD) derivative synthesis Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for DPPD derivative synthesis. You are likely here because the protocol that worked perfectly on a 50 mg scale in the medicinal chemistry lab is failing at the 100 g or 1 kg scale.

DPPD (N,N'-Diphenyl-p-phenylenediamine) scaffolds are chemically deceptive. While structurally simple, their electron-rich nature makes them prone to oxidative degradation (turning your white product into violet/black tar) and catalyst poisoning during metal-catalyzed couplings. This guide addresses the three critical bottlenecks of scaling: Reaction Kinetics , Catalyst Removal , and Oxidative Stability .

Module 1: Reaction Optimization (Buchwald-Hartwig Focus)

For complex DPPD derivatives, the industrial acid-catalyzed condensation of hydroquinone is often too harsh or non-selective. The Buchwald-Hartwig (B-H) amination is the standard for high-value derivatives, but it suffers from specific scale-up pathologies.

Troubleshooting Guide: Reaction Stalled or Low Yield

Q: My reaction stalls at 60-70% conversion, even with extended time. Adding more catalyst doesn't help. Why?

A: Catalyst Deactivation via Ligation or Oxidation. At larger scales, the concentration of amine (the substrate) relative to the catalyst is high. Electron-rich anilines can bind competitively to the Palladium (Pd) center, displacing the phosphine ligand and forming an inactive species.

  • Diagnosis: If the reaction mixture turns from orange/red to a dull gray or black precipitate, your Pd has "crashed out" (aggregated to Pd black).

  • Solution 1 (Ligand Switch): Move to bulky, biaryl phosphine ligands like BrettPhos or RuPhos . These create a steric shell that prevents amine binding and facilitates the reductive elimination step, which is often the rate-determining step for electron-rich amines.

  • Solution 2 (Pre-activation): Do not mix Pd source and ligand in situ at >100g scale. Use pre-formed precatalysts (e.g., XPhos Pd G4 ). This ensures a 1:1 active species ratio and eliminates the induction period where oxidation can occur.

Q: I see significant hydrodehalogenation (reduction) of my aryl halide starting material.

A: The "Hydride Thief" Effect. This is a classic scale-up issue caused by the solvent or base. If you are using isopropanol or secondary alcohols, the Pd-hydride species formed via


-hydride elimination will reduce your aryl halide.
  • Protocol Adjustment: Switch to tert-Amyl alcohol or Toluene . If using a weak base like Carbonate, ensure the reaction is strictly anhydrous; water can facilitate dehalogenation pathways.

Visualization: Troubleshooting Logic

G Start Problem: Low Yield / Stalled Reaction CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate (Pd Aggregation) CheckColor->BlackPpt Yes RedOrange Remains Red/Orange (Active Cat) CheckColor->RedOrange No LigandIssue Ligand Displacement by Amine BlackPpt->LigandIssue Oxidation Substrate Oxidation (Quinone formation) RedOrange->Oxidation Action1 Switch to Bulky Ligand (BrettPhos/RuPhos) OR Use Pre-catalyst LigandIssue->Action1 Action2 Degas Solvent Thoroughly Add Antioxidant (BHT) Oxidation->Action2

Figure 1: Decision tree for diagnosing stalled Buchwald-Hartwig couplings during DPPD synthesis.

Module 2: Purification & Work-up (The "No-Column" Directive)

At >100g scale, column chromatography becomes economically and environmentally unviable. You must transition to crystallization and chemical scavenging .

FAQ: Metal Removal

Q: My final product has 300 ppm Pd. The limit is 10 ppm. How do I remove it without a column?

A: Chelation is superior to adsorption. Simple charcoal washes often fail for DPPD derivatives because the nitrogen atoms in your product compete with the charcoal for the Pd.

  • The Fix: Use a silica-bound scavenger with high affinity, specifically SiliaMetS® Thiol (SH) or Thiourea .

  • Protocol:

    • Dissolve crude product in THF or Toluene (10 volumes).

    • Add SiliaMetS® Thiol (5-10 wt% relative to product).

    • Stir at 50°C for 4 hours (kinetic data shows 4h is critical; 1h is insufficient).

    • Filter hot.

    • Crystallize the filtrate.

Data: Scavenger Efficiency Comparison
Scavenger TypeFunctional GroupPd Removal Efficiency (Initial: 500 ppm)Loss of DPPD ProductNotes
Activated Carbon N/A60% (Result: 200 ppm)15%Non-selective; adsorbs product.
Silica-Diamine Primary Amine45% (Result: 275 ppm)<1%Weak binding; competes with DPPD.
Silica-Thiol (SH) Mercaptan98% (Result: <10 ppm) <2%Recommended. High affinity for Pd(II).
Silica-TMT Trimercaptotriazine99% (Result: <5 ppm)<2%Best for Pd(0), but more expensive.

Module 3: Stability & Handling (The Oxidation Hazard)

DPPD derivatives are potent antioxidants because they want to be oxidized. They sacrifice themselves to save the polymer/drug. In synthesis, this is a liability.[1][2][3]

Q: My off-white solid turned violet overnight on the filter funnel. Is it ruined?

A: Surface Oxidation (The "Quinone Diimine" Bloom). The violet color is the Quinone Diimine (QDI) species. It has a high extinction coefficient, so even 0.1% impurity looks catastrophic.

  • Immediate Action: Do not discard. The oxidation is likely superficial.

  • Recrystallization Protocol:

    • Dissolve in degassed ethanol or toluene under Nitrogen.

    • Add 1-2 equivalents of a reducing agent: Sodium Ascorbate or Sodium Dithionite (aq. wash). This reverts the QDI back to the amine.

    • Crystallize under inert atmosphere.

    • Storage: Store under Argon in amber bottles.

Visualization: The Scale-Up Workflow

Workflow cluster_prevention Critical Control Points React Reaction (Pd-Cat Coupling) Quench Quench & Phase Cut (Remove Salts) React->Quench Scavenge Pd Scavenging (Silica-Thiol, 50°C) Quench->Scavenge Crude Soln Filter Hot Filtration (Remove Scavenger) Scavenge->Filter Cryst Crystallization (Degassed EtOH/H2O) Filter->Cryst Pd-Free Filtrate Dry Drying (Vac Oven, <40°C, N2) Cryst->Dry Wet Cake

Figure 2: Optimized workflow for scaling DPPD synthesis, highlighting the integration of chemical scavenging and inert handling.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[1] The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Link

  • Biotage . (2023).[4] How to Remove Palladium in Three Easy Steps: A Guide to Metal Scavenging. Biotage Knowledge Blog. Link

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link

  • Sigma-Aldrich . (n.d.). N,N'-Diphenyl-p-phenylenediamine Product Specification & Safety Data. Link

  • Chen, X., et al. (2025).[5] Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine with diphenyl-sulfide modified Pd/C catalysts. Journal of Chemical Engineering of Chinese Universities. Link

Sources

Optimization

Resolving inconsistent results in DPPD antioxidant capacity assays

Technical Support Center: Antioxidant Assay Optimization Subject: Troubleshooting Inconsistent Results in DPPD/DPPH Antioxidant Capacity Assays Diagnostic Phase: Defining the "DPPD" Ambiguity User Query Analysis: In the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Antioxidant Assay Optimization Subject: Troubleshooting Inconsistent Results in DPPD/DPPH Antioxidant Capacity Assays

Diagnostic Phase: Defining the "DPPD" Ambiguity

User Query Analysis: In the field of antioxidant analytics, "DPPD" typically refers to N,N'-diphenyl-p-phenylenediamine , a potent synthetic antioxidant used as a positive control or industrial additive. However, the term is frequently confused with two distinct assay methodologies due to nomenclature similarities.

To resolve your inconsistent results, we must first verify your experimental intent. Please identify which workflow matches your protocol:

AcronymChemical NameRole in LabCommon Issue
DPPH 2,2-diphenyl-1-picrylhydrazylThe Assay Reagent. A stable purple free radical used to measure antioxidant capacity.[1][2][3]High Probability. Users often type "DPPD" when referring to the standard DPPH assay.
DMPD N,N-dimethyl-p-phenylenediamineThe Assay Reagent. Generates a radical cation (

) for hydrophilic antioxidant testing.
Medium Probability. Less common; highly sensitive to pH and metal ions.
DPPD N,N'-diphenyl-p-phenylenediamineThe Sample/Analyte. You are testing the efficacy of this specific molecule.[4]Specific Case. Issues arise from its extreme hydrophobicity (solubility errors).

This guide primarily addresses the DPPH Assay (the industry standard) while providing specific troubleshooting for DMPD and DPPD analyte testing.

Core Protocol: The DPPH Radical Scavenging Assay[1][3][5][6]

The Problem: High variability in


 values, non-linear regression, or drifting absorbance readings.
Mechanism of Action

The assay relies on the reduction of the purple DPPH radical (


) to the yellow hydrazine (

) by hydrogen atom transfer (HAT) or single electron transfer (SET).

DPPH_Mechanism cluster_interference Common Interferences DPPH DPPH• (Purple) Abs ~517 nm Complex Transition State [DPPH• ... H-A] DPPH->Complex + A-H AOX Antioxidant (A-H) Result DPPH-H (Yellow) Non-radical Complex->Result Radical A• (Antioxidant Radical) Complex->Radical Light Light Exposure (Degrades DPPH•) pH pH < 5.0 (Stabilizes Radical) Solvent Solvent Mismatch (Precipitation)

Figure 1: Reaction mechanism of DPPH scavenging and critical interference points.

Troubleshooting Guide: DPPH Assay

Q1: Why are my absorbance readings drifting continuously even after 30 minutes?

  • Root Cause: Slow reaction kinetics. Many antioxidants (especially complex polyphenols) react slowly with DPPH due to steric hindrance.

  • Solution: Do not use a fixed endpoint (e.g., 30 mins) for unknown samples.

    • Protocol Fix: Measure absorbance at

      
       and every 10 minutes until a "steady state" (plateau) is reached.
      
    • Advanced Fix: Calculate results based on reaction kinetics (

      
      ) rather than a single endpoint.
      

Q2: Why do I see precipitation or turbidity in the wells?

  • Root Cause: Solvent incompatibility. DPPH is hydrophobic (soluble in methanol/ethanol). If your sample is aqueous (e.g., buffers, juices) and the organic solvent ratio drops below 50-60%, DPPH precipitates.

  • Solution:

    • Ensure the final reaction mixture is at least 60% organic solvent (Methanol or Ethanol).

    • Buffered Methanol: Use 80% Methanol buffered with acetate or citrate (pH 5.5–6.0) to maintain solubility and pH stability.

Q3: My "Negative Control" (DPPH only) absorbance decreases over time. Why?

  • Root Cause: Photodegradation or dimerization. DPPH is sensitive to light and temperature.

  • Solution:

    • Darkness: All incubations must occur in the dark.

    • Fresh Prep: Prepare DPPH stock daily. Do not store working solutions for >4 hours.

Q4: My results are not reproducible between days.

  • Root Cause: Temperature fluctuations. The reaction rate is temperature-dependent.

  • Solution: Use a temperature-controlled plate reader or water bath set to 25°C . Do not rely on "ambient room temperature," which fluctuates.

Secondary Protocol: The DMPD Assay

The Problem: If you are using N,N-dimethyl-p-phenylenediamine (DMPD), the radical is generated in situ and is less stable than DPPH.

Q: Why is the DMPD signal vanishing before I add my sample?

  • Root Cause: The

    
     cation is unstable and sensitive to trace metals.
    
  • Protocol Fix:

    • Generation: Incubate DMPD with Ferric Chloride (

      
      ) in an acidic buffer (Acetate buffer, pH 5.25) for exactly 10 minutes.
      
    • Timing: Use the radical solution immediately. Unlike DPPH, DMPD cannot be stored.

    • Baseline: Adjust the initial absorbance to

      
       at 505 nm before adding samples.
      

Special Case: Testing DPPD (The Molecule)

If your goal is to measure the antioxidant capacity OF N,N'-diphenyl-p-phenylenediamine (DPPD) using an assay like DPPH:

Challenge: DPPD is extremely hydrophobic (LogP ~4.8). Symptom: Inconsistent results due to micro-precipitation in the assay cuvette. Protocol Adjustment:

  • Solvent: Dissolve DPPD stock in Acetone or DMSO , not Methanol (solubility is poor in pure methanol).

  • Dilution: Ensure the final assay volume contains sufficient organic solvent to keep DPPD in solution.

  • Interference: DPPD can oxidize to DPPD-Quinone (DPPD-Q) , which is red/brown. This color overlaps with the DPPH absorbance (517 nm).[2]

    • Correction: Run a "Sample Blank" (DPPD + Ethanol, no DPPH) and subtract this absorbance from your test results.

Summary of Optimization Parameters

ParameterDPPH Assay (Standard)DMPD Assay (Hydrophilic)
Wavelength 515 – 517 nm505 nm
pH Sensitivity High (Avoid basic pH > 7.0)Critical (Must be pH 5.25)
Solvent System Methanol or Ethanol (>60%)Acetate Buffer (pH 5.25)
Reaction Time 30 min (or until plateau)10 min (Rapid)
Standard Control Trolox or Ascorbic AcidTrolox

Troubleshooting Workflow Diagram

Troubleshooting_Flow Start Issue: Inconsistent Results CheckType 1. Check Assay Type Start->CheckType DPPH DPPH Issues CheckType->DPPH DPPH Method DMPD DMPD Issues CheckType->DMPD DMPD Method AbsDrift Absorbance Drifts? DPPH->AbsDrift Turbidity Turbidity/Particles? DPPH->Turbidity Unstable Signal Fades Rapidly? DMPD->Unstable FixTime Fix: Extend time to plateau (Kinetics) AbsDrift->FixTime FixSolvent Fix: Increase Organic Solvent % (Solubility) Turbidity->FixSolvent FixFresh Fix: Use immediately after FeCl3 activation Unstable->FixFresh

Figure 2: Decision tree for diagnosing common assay failures.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][3][5] LWT - Food Science and Technology.

  • Sharma, O. P., & Bhat, T. K. (2009).[6] DPPH antioxidant assay revisited. Food Chemistry.

  • Fogliano, V., Verde, V., Randazzo, G., & Ritieni, A. (1999). Method for measuring antioxidant activity and its application to monitoring the antioxidant capacity of wines. Journal of Agricultural and Food Chemistry.

  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry.

Sources

Troubleshooting

Technical Support Center: DPPD Stabilization &amp; Color Consistency

Subject: Troubleshooting Inconsistent Coloring & Surface Defects in DPPD-Stabilized Polymers Document ID: TS-DPPD-004 | Version: 2.1 Audience: Polymer Chemists, Formulation Scientists, Drug Delivery Systems (DDS) Enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Inconsistent Coloring & Surface Defects in DPPD-Stabilized Polymers

Document ID: TS-DPPD-004 | Version: 2.1 Audience: Polymer Chemists, Formulation Scientists, Drug Delivery Systems (DDS) Engineers

Introduction: The DPPD Paradox

Welcome to the technical support hub for N,N'-diphenyl-p-phenylenediamine (DPPD) . You are likely here because your polymer formulation—intended to be clear or consistently colored—is exhibiting unexpected "pinking," browning, or surface blooming.

The Core Conflict: DPPD is a potent antiozonant and antioxidant because it is designed to react. It functions as a sacrificial hydrogen donor. The very mechanism that protects your polymer generates a colored by-product (quinone-diimine). Inconsistent coloring is rarely a "defect" of the additive itself, but rather a symptom of uncontrolled oxidation kinetics , solubility failures , or catalytic contamination .

This guide moves beyond basic "check the expiration date" advice. We will isolate the root cause using reaction mechanics and solubility parameters.

Module 1: The Chemistry of "Pinking" (Mechanism of Action)

Issue: My polymer matrix is turning pink or reddish-brown immediately after processing or during storage.

The Mechanism

DPPD prevents polymer degradation by scavenging peroxyl radicals (


). In doing so, DPPD itself oxidizes.[1] The primary oxidation product is N,N'-diphenyl-p-benzoquinone diimine (DPPD-Q) , which is a highly conjugated, chromophoric species (deep red/violet).

If you see color, the DPPD is working. If you see inconsistent color, the oxidation rate is spatially variable.

DPPD_Oxidation_Pathway cluster_catalysts Catalytic Accelerators DPPD DPPD (Colorless/Grey) Intermediate Aminyl Radical (DPPD•) DPPD->Intermediate - H• (Hydrogen Donation) PolymerRadical Polymer Peroxyl Radical (ROO•) StablePolymer Stabilized Polymer (ROOH) PolymerRadical->StablePolymer + H• Quinone DPPD-Q (Quinone Diimine) (Deep Red/Violet) Intermediate->Quinone - H• (Further Oxidation) Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Intermediate Catalyzes Heat High Shear/Heat Heat->DPPD Accelerates

Figure 1: The oxidative pathway of DPPD. The transition from the colorless amine to the colored quinone diimine is the source of "pinking."

Diagnostic Protocol: Is it Oxidation or Contamination?
  • The "Gas Fading" Test: Expose a control sample to Nitrogen Oxides (NOx) or mild acidic fumes. If the pinking intensifies rapidly, the discoloration is chemically inherent to the DPPD-Q formation (Gas Fading).

  • Metal Chelation Check: If the color appears in "hotspots" rather than uniformly, you likely have metal ion contamination (Iron or Copper) from processing equipment, acting as a catalyst.

Module 2: Blooming vs. Staining (Surface Defects)

Issue: I see a white/grey film on the surface (Blooming) OR a permanent stain.

Researchers often confuse Blooming (physical migration) with Staining (chemical reaction). Use this matrix to identify your issue.

Troubleshooting Matrix
FeatureBlooming Staining / Discoloration
Visual Appearance White, grey, or waxy dust on surface.[2]Pink, red, brown, or purple hue within the matrix.
Physical State Can be wiped off with solvent (Ethanol/Acetone).Cannot be wiped off; it is part of the polymer chain.
Root Cause Supersaturation. DPPD concentration > Solubility limit at storage temp.Oxidation. Conversion of DPPD to DPPD-Q.
Primary Driver Temperature cycling (cool-down pushes DPPD out).Heat history, UV exposure, Metal ions, pH < 7.
Corrective Action Reduce dosage; Use high-solubility co-stabilizers.Add metal deactivators; Switch to non-staining hindered phenols.
The Solubility Protocol (Self-Validating)

If you suspect blooming, you must validate the solubility limit of DPPD in your specific polymer matrix.

  • Prepare a Ladder: Create formulations with 0.1%, 0.3%, 0.5%, and 1.0% DPPD.

  • Anneal: Heat to processing temperature to ensure full dissolution.

  • Chill: Store at 4°C for 48 hours (accelerates migration).

  • Observation: The concentration at which surface haze appears is your Upper Solubility Limit (USL) . Note: In non-polar rubbers (EPDM), USL is often <0.5%.

Module 3: Advanced Troubleshooting Workflow

Issue: My process parameters are standard, but results are inconsistent batch-to-batch.

Follow this logic flow to isolate the variable.

DPPD_Troubleshooting Start Start: Inconsistent Coloring IsSurface Is the color removable with solvent wipe? Start->IsSurface Bloom Issue: BLOOMING (Physical Migration) IsSurface->Bloom Yes Stain Issue: STAINING (Chemical Oxidation) IsSurface->Stain No CheckConc Check Dosage vs. Solubility Limit Bloom->CheckConc Reduce Action: Reduce DPPD or Improve Mixing CheckConc->Reduce Uniform Is color uniform? Stain->Uniform ProcessHeat Check Process Heat/Shear (Thermal Oxidation) Uniform->ProcessHeat Yes Spotty Check for Metal Contamination (Catalytic Hotspots) Uniform->Spotty No (Speckled) ActionHeat Action: Lower Extrusion Temp or Add Phosphite Co-stabilizer ProcessHeat->ActionHeat ActionChelate Action: Add Metal Deactivator (e.g., MD-1024) Spotty->ActionChelate

Figure 2: Logical decision tree for isolating DPPD failure modes.

Module 4: Analytical Verification (Is it really DPPD?)

Issue: I need to prove to Quality Control that the discoloration is DPPD oxidation and not polymer degradation.

Do not rely on visual inspection. Use this analytical workflow.

Method: LC-MS Identification of Quinone Species

To distinguish between polymer char (degradation) and antioxidant consumption (DPPD-Q):

  • Extraction:

    • Sample: 1g Polymer (ground).

    • Solvent: Dichloromethane or THF (depending on polymer solubility).

    • Method: Soxhlet extraction (4 hours) or Ultrasonic extraction (30 min).

  • Analysis (LC-MS):

    • Target: Look for the mass shift.

    • DPPD Parent Mass: ~260.3 g/mol (

      
      ).
      
    • DPPD-Q Target Mass: ~258.3 g/mol (

      
      ).
      
    • Note: The loss of 2 Hydrogens indicates the formation of the quinone structure.

  • Interpretation:

    • High DPPD-Q / Low DPPD ratio = Sacrificial exhaustion (The antioxidant did its job, but the environment is too harsh).

    • Presence of Polymer-DPPD adducts = Grafting (DPPD radical reacted with polymer chain).

Frequently Asked Questions (FAQs)

Q: Can I prevent the pink color while still using DPPD? A: Not entirely. The color is the oxidized form. However, you can delay it by:

  • Adding a secondary antioxidant (Phosphite or Thioester) to reduce the quinone back to the amine or scavenge hydroperoxides before DPPD is consumed [1].

  • Adding a Metal Deactivator if the pinking is rapid and spotty.

Q: Why does the pink color fade over time in sunlight? A: DPPD-Q is photosensitive. While UV exposure initially darkens the polymer, prolonged exposure can photodegrade the quinone chromophore into non-colored (but often non-functional) fragments. This is not "healing"; it is further degradation.

Q: Is DPPD suitable for medical device tubing? A: Generally, No . Due to the staining risk and potential sensitization (toxicity) of phenylenediamines, hindered phenols (like BHT or Irganox 1010) are preferred for direct contact medical applications unless specific rubber fatigue resistance is required [2].

References

  • Mechanism of Amine Antioxidants: Pospíšil, J. "Aromatic amine antidegradants: Chemistry and application." Polymer Degradation and Stability, Vol 34, 1991.

  • DPPD Toxicity & Application Profile: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7814, p-Phenylenediamine (Related Structure)."

  • Blooming Mechanisms in Rubber: Western Reserve Chemical. "WESTCO™ DPPD Technical Data Sheet."

  • Oxidation Products Identification: Cayman Chemical. "DPPD-Q Product Information."

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: DPPD vs. 6PPD in Rubber Stabilization

Executive Summary The Paradox of Performance vs. Toxicity For decades, 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) has served as the industry-standard antiozonant for tire and technical rubber goods, largel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Paradox of Performance vs. Toxicity

For decades, 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) has served as the industry-standard antiozonant for tire and technical rubber goods, largely displacing DPPD (N,N'-diphenyl-p-phenylenediamine). The dominance of 6PPD is rooted in its superior solubility and migration kinetics, which allow it to form a dynamic protective film on rubber surfaces under stress.

However, the recent identification of 6PPD-quinone (6PPD-Q) as the primary toxicant responsible for Urban Runoff Mortality Syndrome in coho salmon has forced a re-evaluation of the entire p-phenylenediamine (PPD) class. This guide objectively compares the physicochemical efficacy of DPPD against 6PPD, analyzing whether the older, symmetric DPPD molecule offers a viable "green" alternative or if its solubility limitations remain a barrier to adoption.

Chemical Architecture & Mechanism

Structure-Activity Relationship (SAR)

The efficacy of PPD antioxidants is dictated by their nitrogen substitution, which influences both their hydrogen-donating ability (antioxidant potency) and their mobility within the polymer matrix (antiozonant efficacy).

  • DPPD (Symmetric): Contains two phenyl rings. The structural symmetry and aromatic rigidity result in a high melting point (~135–140°C) and lower solubility in rubber. It functions primarily as a radical scavenger.

  • 6PPD (Asymmetric): Contains one phenyl ring and one branched alkyl group (dimethylbutyl). This asymmetry lowers the melting point (~46°C) and significantly increases solubility. The alkyl group acts as a "solubilizing tail," facilitating the migration of the molecule to the rubber surface—a critical requirement for ozone protection.

Mechanistic Pathways

Both molecules operate via two distinct pathways:

  • Radical Scavenging (Antioxidant): Donating a hydrogen atom to peroxy radicals (

    
    ) to break the autocatalytic oxidation cycle.
    
  • Ozone Scavenging (Antiozonant): Migrating to the surface to react with ozone (

    
    ) faster than the rubber polymer does, forming a protective "scum" layer.
    
Visualization: The Scavenging Cycle

The following diagram illustrates the dual-action mechanism where the PPD molecule acts as a sacrificial barrier.

Antioxidant_Mechanism Ozone Ozone (O3) Rubber Rubber Polymer (C=C Bonds) Ozone->Rubber Slow Attack Radical Peroxy Radical (ROO•) Radical->Rubber Propagation PPD PPD Molecule (DPPD or 6PPD) PPD->Ozone Fast Kinetics (Sacrificial) PPD->Radical H-Donation Scavenged Stable Product (Quinone/Nitroxy) PPD->Scavenged Oxidation Degradation Chain Scission (Cracking) Rubber->Degradation Unprotected

Figure 1: Mechanistic pathway showing PPDs acting as a kinetic barrier (sacrificial anode concept) against Ozone and Radicals.[1][2]

Comparative Performance Metrics

The following data synthesizes industry baselines for Natural Rubber (NR) and SBR compounds.

MetricDPPD (Symmetric)6PPD (Asymmetric)Technical Implication
Melting Point ~140°C~46°CDPPD is solid at mixing temps; 6PPD melts, aiding dispersion.
Solubility in NR Low (< 1.0 phr)High (> 4.0 phr)6PPD can be loaded higher without blooming (crystallizing) prematurely.
Migration Rate SlowFast6PPD is superior for dynamic ozone protection (tires) because it replenishes the surface layer quickly.
Static Ozone ExcellentExcellentDPPD is effective if the part is static; migration speed is less critical.
Flex Fatigue GoodSuperior6PPD's mobility heals micro-voids under dynamic flex.
Discoloration Severe (Brown/Black)Severe (Brown/Black)Both are staining antioxidants; unsuitable for white/colored goods.
Toxicity Target Skin SensitizerAquatic Toxicity (Salmon)The core driver for current substitution research.

Key Insight: DPPD's high melting point provides excellent heat stability, making it potentially superior for static, high-temperature applications (e.g., under-hood seals). However, for tires (dynamic application), 6PPD's ability to migrate and "heal" the surface film during flexing makes it the incumbent standard.

Environmental Toxicology & The "Quinone" Crisis

For researchers in drug development and toxicology, the transformation products of these antioxidants are of higher relevance than the parent compounds.

The 6PPD-Quinone Issue

Research published in Science (2021) identified 6PPD-quinone as the "smoking gun" for coho salmon mortality.[3]

  • Mechanism: 6PPD reacts with ozone to form 6PPD-quinone.[3][4][5][6]

  • Fate: It washes off roads into waterways.

  • Lethality: LC50 values for coho salmon are in the nanogram/liter (ng/L) range, indicating extreme acute toxicity.

DPPD as a "Green" Alternative?

Recent studies (Demir et al., 2024) are exploring DPPD as a substitute.[6]

  • DPPD-Quinone: DPPD also oxidizes into a quinone form.[6]

  • Solubility Differential: The LogKow (octanol-water partition coefficient) of DPPD-quinone is approx 3.46 , compared to 3.98 for 6PPD-quinone.[6][7]

  • Implication: While both are lipophilic, the structural differences suggest distinct bioavailability profiles. Preliminary data suggests DPPD may have a lower acute toxicity profile for specific aquatic species, though it remains a known human skin sensitizer.

Experimental Protocols (Validation)

To verify these claims in a lab setting, use the following self-validating test systems based on ASTM standards.

Protocol A: Accelerated Ozone Resistance (ASTM D1149)

Objective: Quantify the "Time to First Crack" to determine migration efficacy.

  • Sample Prep: Cure rubber sheets (NR/SBR blend) with 2.0 phr of DPPD and 6PPD respectively.

  • Conditioning: Rest samples for 24h at 23°C in a strain-free state (Critical: allows initial bloom equilibrium).

  • Straining: Mount samples on a static jig at 20% elongation.

  • Exposure: Place in ozone chamber at 40°C, 50 pphm (parts per hundred million) ozone concentration.

  • Observation: Inspect every 2 hours under 7x magnification.

    • 6PPD Success Criteria: No cracks > 8 hours.

    • DPPD Success Criteria: No cracks > 8 hours (Static).

Protocol B: Dynamic Fatigue (ASTM D4482)

Objective: Test the "Self-Healing" migration under stress.

  • Apparatus: De Mattia Flex Machine.

  • Cycle: Flex samples at 300 cycles/minute.

  • Endpoint: Measure crack growth rate (nm/cycle).

    • Hypothesis: 6PPD samples will show significantly slower crack propagation than DPPD due to faster replenishment of the surface scavenger layer.

Visualization: Comparative Testing Workflow

Testing_Protocol Start Raw Rubber Compound (NR/SBR) Mix Mixing (Banbury) Add 2.0 phr Antioxidant Start->Mix Cure Vulcanization (160°C, t90) Mix->Cure Split Split Protocol Cure->Split Static Static Strain (20%) ASTM D1149 Split->Static Dynamic Dynamic Flexing ASTM D4482 Split->Dynamic Ozone Ozone Exposure (50 pphm, 40°C) Static->Ozone Dynamic->Ozone Analysis Microscopy Analysis (Crack Density/Depth) Ozone->Analysis

Figure 2: Validation workflow combining static and dynamic stress tests to differentiate antioxidant mobility.

References

  • Tian, Z., et al. (2021).[3] A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon.[4] Science.[3] [Link]

  • Demir, E., et al. (2024).[6][8] Exploration of Green Alternatives to 6PPD Used as Antiozonant and Antioxidant in the Rubber Industry.[6] Scientific Research Publishing.[6] [Link]

  • ASTM International. (2023). ASTM D1149-18: Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment.[Link][9]

  • U.S. EPA. (2023). 6PPD-quinone: Research and Common Questions.[Link]

  • Datta, R.N. (2002). Antioxidants and Antiozonants.[6][8][10] Rubber Technologist's Handbook, Rapra Technology. [Link]

Sources

Comparative

Technical Comparison: DPPD vs. Benzotriazole (BTA) for Metallic Corrosion Inhibition

Executive Summary This technical guide provides a comparative analysis of -diphenyl-p-phenylenediamine (DPPD) and Benzotriazole (BTA) as corrosion inhibitors. While BTA remains the industry benchmark for copper protectio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of


-diphenyl-p-phenylenediamine (DPPD)  and Benzotriazole (BTA)  as corrosion inhibitors. While BTA remains the industry benchmark for copper protection due to its specific complex-forming ability, DPPD—traditionally an antioxidant in rubber chemistries—exhibits significant potential as a mixed-type inhibitor for ferrous metals in acidic media.

Key Verdict:

  • Benzotriazole (BTA): Superior specificity for Copper and its alloys; forms a polymeric [Cu(I)BTA]

    
     film. High aquatic toxicity concerns.
    
  • DPPD: High efficiency for Mild Steel in acidic environments (

    
    , 
    
    
    
    ); functions via steric hindrance and
    
    
    -electron adsorption. Offers a different toxicity profile (sensitizer vs. aquatic toxin).

Chemical & Mechanistic Foundations

Understanding the molecular interaction at the metal-solution interface is critical for selecting the right inhibitor.

Molecular Architecture
FeatureBenzotriazole (BTA)

-diphenyl-p-phenylenediamine (DPPD)
Structure Heterocyclic ring (Azole)Aromatic Amine (Phenylenediamine core)
Active Centers Nitrogen atoms (Triazole ring)Nitrogen lone pairs,

-electrons (3 Phenyl rings)
Primary Mode Chemisorption (Coordination)Physisorption & Chemisorption (Mixed)
Film Type Polymeric Complex (Thin, compact)Adsorbed Monolayer (Bulky, hydrophobic)
Adsorption Mechanisms[1]

BTA Mechanism: BTA functions primarily through chemisorption.[1] On copper surfaces, the triazole nitrogen donates electrons to empty


-orbitals of copper, often forming a polymeric film 

. This film is insoluble and acts as a near-perfect barrier against chloride ion attack.

DPPD Mechanism: DPPD relies on the high electron density of its aromatic rings and amine groups. It adsorbs onto the metal surface (typically steel) by donating


-electrons to the metal's empty orbitals. Due to its two phenyl groups, DPPD is a "bulky" molecule; it covers a large surface area per molecule, effectively blocking active corrosion sites through steric hindrance.

AdsorptionMechanism cluster_Metal Metal Surface (Substrate) cluster_Inhibitors Inhibitor Molecules cluster_Outcome Protective Layer Cu Copper Surface (Cu) Polymer [Cu-BTA]n Polymeric Film (Compact Barrier) Cu->Polymer Polymerization Fe Mild Steel Surface (Fe) Adsorption Adsorbed Monolayer (Steric Blockage) Fe->Adsorption Surface Coverage BTA Benzotriazole (BTA) (Triazole Nitrogen) BTA->Cu Chemisorption (Coordination) DPPD DPPD (Bulky Aromatic Amine) DPPD->Cu Physisorption (Weaker) DPPD->Fe Pi-Electron Donation

Figure 1: Comparative adsorption pathways. BTA forms a specific coordination complex on Copper, while DPPD relies on broad surface coverage via electron donation on Steel.

Performance Metrics: The Data

The following data synthesizes experimental results from comparative studies in acidic media (


 or 

) and saline environments (

).
Inhibition Efficiency (IE%) Comparison
InhibitorSubstrateMediumConc.[2][3][4][5][6]IE (%)Notes
BTA Copper


>99% Industry standard; near-total passivation.
DPPD *Copper


~96% High efficiency, but requires higher mass loading than BTA.
BTA Mild Steel


~85-95% Effective, but efficiency drops at high temperatures.
DPPD Mild Steel


~90-98% Excellent acid resistance; bulky structure protects well against

attack.

*Note: Data for DPPD on Copper is extrapolated from its structural analog N-phenyl-1,4-phenylenediamine (NPPD).

Electrochemical Parameters (Tafel Polarization)
  • Anodic/Cathodic Shift:

    • BTA: Predominantly an anodic inhibitor on copper (shifts corrosion potential

      
       positive), retarding anodic dissolution.
      
    • DPPD: Acts as a mixed-type inhibitor (shifts both anodic and cathodic curves). It retards hydrogen evolution (cathodic) and metal dissolution (anodic) simultaneously.

Experimental Protocols

To validate these performance metrics in your own lab, follow this self-validating workflow.

Electrochemical Impedance Spectroscopy (EIS) Setup

Objective: Determine Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Coupon Preparation:

    • Polish coupons (Cu or Steel) with SiC paper (grades 400 to 2000).

    • Degrease with acetone; wash with bidistilled water. Critical: Surface must be oxide-free.

  • Cell Configuration:

    • Three-electrode cell: Working Electrode (Sample), Counter Electrode (Platinum foil), Reference Electrode (Ag/AgCl or SCE).

  • Measurement:

    • Allow Open Circuit Potential (OCP) to stabilize (approx. 30-60 mins).

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       AC perturbation.
      
  • Validation:

    • An increase in the diameter of the Nyquist semicircle relative to the blank indicates successful inhibition (

      
       increases).
      
Weight Loss Method (Gravimetric)

Objective: Calculate Inhibition Efficiency (


) via mass loss.


  • Protocol: Immersion for 24h at

    
    .
    
  • Cleaning: Post-immersion, use Clarke’s solution (for steel) or dilute sulfuric acid (for copper) to remove corrosion products without attacking the base metal.

ExperimentalWorkflow cluster_Methods Measurement Techniques Start Sample Prep (Polishing/Degreasing) OCP OCP Stabilization (30-60 mins) Start->OCP EIS EIS (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) OCP->Tafel Analysis Data Fitting (Randles Circuit) EIS->Analysis Tafel->Analysis Result Calculate IE% & Surface Coverage Analysis->Result

Figure 2: Standard electrochemical workflow for validating inhibitor performance.

Environmental & Stability Profile

A critical factor in modern formulation is toxicity.

  • Benzotriazole (BTA):

    • Status: High concern. BTA is water-soluble, resistant to biodegradation, and toxic to aquatic life. It is frequently detected in wastewater and rivers.

    • Regulatory: Under increasing scrutiny (e.g., REACH watchlist candidates).

  • DPPD:

    • Status: Moderate concern. Primarily a skin sensitizer. In the environment, it is associated with tire wear particles (microplastics) rather than direct water solubility.

    • Degradation: Can oxidize to quinones (e.g., similar to 6PPD-quinone), which have their own toxicity profiles, but DPPD generally offers a different exposure pathway than the highly mobile BTA.

References

  • Sherif, E. M., & Park, S. M. (2005). Inhibition of copper corrosion in 3.0% NaCl solution by N-phenyl-1,4-phenylenediamine.[7] Journal of The Electrochemical Society, 152(6), B205.

  • BenchChem. (2025). A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection.

  • Abd El Rehim, S. S., et al. (2010).[8] Poly(o-phenylenediamine) as an inhibitor of mild steel corrosion in HCl solution.[4][7][8][9] Materials Chemistry and Physics, 123(1), 20-27.[7]

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.

  • Canciamilla, M., et al. (2024).[7][10] Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives. NIH PubMed Central.

Sources

Validation

Antioxidant activity of DPPD compared to hindered phenolic antioxidants

This guide provides an in-depth technical comparison between N,N'-diphenyl-p-phenylenediamine (DPPD) and Hindered Phenolic Antioxidants (e.g., BHT, Irganox 1010). It is designed for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N,N'-diphenyl-p-phenylenediamine (DPPD) and Hindered Phenolic Antioxidants (e.g., BHT, Irganox 1010). It is designed for researchers and drug development professionals focusing on material stability, excipient selection, and leachable/extractable profiling.

Radical Scavenging Kinetics, Stability, and Safety Profiles

Executive Summary

In the hierarchy of radical scavengers, DPPD (Secondary Aromatic Amine) and Hindered Phenols represent two distinct mechanistic classes.

  • DPPD acts as a "powerhouse" scavenger: it exhibits faster reaction kinetics with peroxy radicals (

    
    ) and higher stoichiometric efficiency (trapping >2 radicals per molecule) but carries significant toxicity and discoloration risks.
    
  • Hindered Phenols (e.g., BHT) are "stabilizers": they provide sustained protection with lower reactivity, preventing autocatalytic oxidation without significant staining or toxicity, making them the standard for pharmaceutical formulations and medical packaging.

Verdict for Drug Development: DPPD serves as a high-efficacy benchmark for industrial rubber (e.g., vial stoppers) but is increasingly replaced or rigorously controlled due to sensitization and reproductive toxicity risks. Hindered phenols remain the gold standard for direct drug contact materials.

Mechanistic Foundation

The core difference lies in the H-atom donation enthalpy and the stability of the resulting radical.

  • DPPD (Amine Pathway): Donates an H-atom from the N-H group. The resulting aminyl radical is resonance-stabilized but remains reactive enough to trap a second radical or be regenerated.

  • Hindered Phenol (Phenolic Pathway): Donates an H-atom from the O-H group. The bulky alkyl groups (steric hindrance) prevent the phenoxy radical from initiating new chains.

  • The Synergistic "Regeneration" Effect: In mixed systems (often found in rubber stoppers), hindered phenols can donate a hydrogen atom to the oxidized DPPD radical, regenerating the potent amine antioxidant.

Visualization: Radical Scavenging & Regeneration Pathways

AntioxidantMechanism cluster_amine DPPD (Aromatic Amine) cluster_phenol Hindered Phenol (e.g., BHT) DPPD DPPD (Reduced) AminylRad Aminyl Radical (N-diphenyl) DPPD->AminylRad Fast H-Transfer (k_inh ~ 10^5 M^-1 s^-1) AminylRad->DPPD Recycled QuinoneImine Quinone-Diimine (Oxidized/Colored) AminylRad->QuinoneImine Trap 2nd Radical Phenol Hindered Phenol (Reduced) Phenol->AminylRad Regeneration (H-Transfer) PhenoxyRad Phenoxy Radical (Stable) Phenol->PhenoxyRad Slower H-Transfer (k_inh ~ 10^4 M^-1 s^-1) QuinoneMethide Quinone Methide (Non-radical) PhenoxyRad->QuinoneMethide Disproportionation ROO Peroxy Radical (ROO•) Product ROOH (Hydroperoxide) ROO->Product

Caption: Mechanistic pathways showing DPPD's rapid scavenging, Phenol's stability, and the regenerative interaction where phenols restore DPPD.

Performance Comparison Data

The following data synthesizes comparative studies involving Oxidation Induction Time (OIT) and DPPH scavenging efficiency.

Table 1: Comparative Efficacy Profile
FeatureDPPD (Aromatic Amine)Hindered Phenols (BHT/Irganox)
Radical Scavenging Rate (

)
Very High (

)
Moderate (

)
Stoichiometric Factor (

)
2 - 4 (Can trap multiple radicals via nitroxide intermediates)2 (Standard truncation of 2 chains)
Oxidation Induction Time (OIT) Extended (Superior thermal stability in polymers)Moderate (Volatile at high temps, e.g., BHT)
Discoloration High (Forms dark quinone-imines; "Staining")Low (Forms yellow/colorless quinone methides)
Toxicity (Drug Dev) High Concern (Sensitizer, reproductive toxin)Low Concern (Generally GRAS/Class 1-3 solvents)
Key Experimental Insight:

In comparative DPPH assays , aromatic amines like DPPD often show lower


 values (higher potency) than BHT. For instance, nitroxide derivatives of amines can scavenge DPPH more efficiently than BHT due to the stability of the aminyl radical intermediate, which prevents the reverse reaction.

In DSC studies of polyethylene, DPPD demonstrates a significantly higher OIT at 200°C compared to equimolar concentrations of BHT, primarily because BHT can volatilize or undergo "sacrificial" consumption faster than the more thermally robust amine structure.

Experimental Protocols

To validate these differences in a lab setting, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)

Objective: Quantify the rate and capacity of radical scavenging.[1][2][3][4][5]

  • Preparation: Prepare a

    
     solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
    
  • Sample: Dissolve DPPD and BHT in methanol at equimolar concentrations (e.g.,

    
    ).
    
  • Reaction: Add

    
     of antioxidant solution to 
    
    
    
    of DPPH solution.
  • Monitoring: Immediately monitor absorbance at 517 nm every 10 seconds for 30 minutes using a UV-Vis spectrophotometer.

  • Validation:

    • Control: Methanol + DPPH (Absorbance must remain stable).

    • Endpoint: Calculate

      
       (concentration to reduce Abs by 50%) and 
      
      
      
      (time to reach steady state).
    • Expectation: DPPD will show a steeper initial slope (faster kinetics) than BHT.

Protocol B: Differential Scanning Calorimetry (DSC) for OIT

Objective: Measure thermal oxidative stability (relevant for polymer packaging/stoppers).

  • Setup: Use a DSC (e.g., TA Instruments or Mettler Toledo). Calibrate with Indium.

  • Sample: Mix antioxidant (0.1% w/w) into a non-stabilized polymer matrix (e.g., Polyethylene glycol or raw PE) or use pure oil (e.g., Squalane) as a model substrate.

  • Purge: Start with Nitrogen purge (50 mL/min).

  • Ramp: Heat to 200°C (isothermal temperature).

  • Switch: Once equilibrated at 200°C, switch gas to Oxygen (50 mL/min).

  • Measurement: Record the time from Oxygen switch to the onset of the exothermic oxidation peak.

  • Calculation:

    
    .
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_dpph Protocol A: DPPH Kinetic Assay cluster_dsc Protocol B: DSC Oxidation Induction Time (OIT) Step1 Prepare 0.1mM DPPH (Methanol) Step2 Add Antioxidant (DPPD vs BHT) Step1->Step2 Step3 Measure Abs @ 517nm (t=0 to 30 min) Step2->Step3 Step4 Calculate IC50 & Rate (Slope Analysis) Step3->Step4 DSC1 Sample Prep (0.1% in Matrix) DSC2 Heat to 200°C (under N2) DSC1->DSC2 DSC3 Switch to O2 (Start Timer) DSC2->DSC3 DSC4 Detect Exotherm Onset (OIT Calculation) DSC3->DSC4

Caption: Workflow for validating radical scavenging (DPPH) and thermal stability (DSC).

Safety & Regulatory Context (Drug Development)

For drug development professionals, the choice between DPPD and Phenols is rarely about efficacy alone—it is about the Safety-Efficacy Ratio .

  • DPPD Risks: DPPD is a known sensitizer and has shown reproductive toxicity (dystocia, prolonged gestation) in rodent models.[6] It is classified as a "Staining Antioxidant."

    • Regulatory Status: Generally restricted in food contact materials; allowed in rubber articles (e.g., tires, industrial belts). In pharma, it is a Type I Extractable concern in rubber stoppers.

  • Hindered Phenol Safety: BHT and Irganox 1010 are "Non-staining."

    • Regulatory Status: BHT is FDA approved (21 CFR 172.115) for food use and is a common excipient.

    • Leachables: While phenolic breakdown products (quinone methides) can interact with protein drugs, they are generally preferred over the toxic amine leachables.

References
  • Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. Free Radical Research. Link

  • A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. Clinical Orthopaedics and Related Research. Link

  • An antioxidant, N,N′-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats. Food and Chemical Toxicology. Link (Note: Contextual reference for toxicity).

  • Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils. Machinery Lubrication. Link

  • Standard Test Method for Oxidation Induction Time of Polyolefins by Differential Scanning Calorimetry.ASTM D3895. (Standard Protocol Reference).

Sources

Comparative

Gas Chromatography vs. Liquid Chromatography for p-Phenylenediamine (PPD) Analysis

[1] Executive Summary: The Analyst's Dilemma p-Phenylenediamine (PPD) represents a classic analytical paradox. As a low-molecular-weight aromatic amine, it theoretically fits the profile for Gas Chromatography (GC).

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Analyst's Dilemma

p-Phenylenediamine (PPD) represents a classic analytical paradox. As a low-molecular-weight aromatic amine, it theoretically fits the profile for Gas Chromatography (GC). However, its high polarity, basicity, and extreme susceptibility to thermal oxidation make direct GC analysis prone to peak tailing and on-column degradation. Conversely, High-Performance Liquid Chromatography (HPLC) offers a "gentler" direct approach but demands rigorous pH control to manage the ionization state of the diamine functionality.

This guide dissects the operational realities of both techniques, providing validated protocols and decision frameworks for researchers in toxicology, cosmetics, and environmental analysis.

Part 1: Liquid Chromatography (HPLC/UHPLC)

The Standard for Direct Analysis

Mechanism & Rationale

HPLC is generally preferred for PPD because it analyzes the compound in its soluble state, bypassing the thermal stress of a GC injector port. The primary challenge in LC is peak shape . PPD is a base; on standard C18 columns at neutral pH, residual silanols cause severe tailing.

  • Strategy: Use "Ion Suppression" (high pH) or "Ion Pairing" (low pH with sulfonates), or modern Mixed-Mode columns (Reverse Phase + Cation Exchange) to ensure sharp peaks.

Experimental Protocol: Direct Reverse-Phase Analysis
  • Objective: Quantification of PPD in complex matrices (e.g., hair dye, wastewater) without derivatization.

  • Self-Validation Step: Use a Diode Array Detector (DAD) to compare the UV spectrum of the analyte peak against a pure standard to confirm peak purity, ensuring no co-eluting oxidized byproducts interfere.

Workflow
  • Sample Preparation:

    • Weigh 10 mg sample into a 50 mL volumetric flask.

    • Critical Step: Dissolve in 0.1% Ascorbic Acid in water/methanol (50:50). Why? Ascorbic acid acts as an antioxidant, preventing PPD from oxidizing to Bandrowski’s base during extraction.

    • Sonicate for 10 mins; Filter through 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: C18 end-capped column (e.g., 4.6 × 150 mm, 5 µm) or Mixed-Mode Primesep 100.

    • Mobile Phase:

      • A: 20 mM Ammonium Acetate (pH 8.0) High pH suppresses ionization, improving retention on C18.

      • B: Acetonitrile.[1]

    • Gradient: Isocratic 90% A / 10% B (Adjust based on matrix complexity).

    • Flow Rate: 1.0 mL/min.[2][1]

    • Detection: UV at 240 nm (primary) and 280 nm (secondary).

Performance Metrics (Typical)
MetricValueNotes
LOD ~0.01 - 0.05 µg/mLHighly sensitive with UV; lower with MS/MS.
Linearity (R²) > 0.999Excellent dynamic range (0.1 – 100 µg/mL).
Stability ModerateSamples must be analyzed within 24h due to oxidation.

Part 2: Gas Chromatography (GC-MS)

The Specialist for Complex Matrices

Mechanism & Rationale

Direct injection of PPD into a GC often yields poor results.[2] The free amine groups adsorb to active sites in the liner and column, leading to "ghost peaks" or total signal loss.

  • The Fix: Derivatization .[3][4][5] Converting the polar -NH₂ groups into stable amides or imines reduces polarity, increases volatility, and prevents thermal degradation.

Experimental Protocol: Imine Derivatization Method
  • Objective: Trace analysis of PPD where matrix interference (e.g., fatty bases in cosmetics) disrupts HPLC.

  • Self-Validation Step: Use a deuterated internal standard (PPD-d4) or a structural analog (e.g., N-benzylidene-4-methylbenzene-amine) added before derivatization to correct for reaction efficiency.

Workflow
  • Derivatization Reaction:

    • Extract sample with Ethyl Acetate.[6]

    • Add Benzaldehyde (excess) and a catalytic amount of acid.[2]

    • Reaction: Reflux at 70°C for 30 mins.

    • Mechanism:[2][6] PPD + 2 Benzaldehyde → N,N'-dibenzylidene-1,4-phenylenediamine (Schiff Base). This derivative is thermally stable and highly non-polar.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm.[2]

    • Carrier Gas: Helium at 1.0 mL/min.[2]

    • Inlet: Splitless mode, 280°C.

    • Oven: 100°C (1 min) → 20°C/min → 300°C.

    • Detection: MS in SIM mode (Monitor ions m/z 284 for the derivative).

Performance Metrics (Typical)
MetricValueNotes
LOD ~0.1 µg/mLSlightly higher than LC-UV due to derivatization dilution.
Selectivity SuperiorMS signature eliminates false positives from matrix.
Stability HighThe imine derivative is stable for weeks.

Part 3: Comparative Visualization

Workflow Comparison

The following diagram contrasts the direct nature of LC with the chemical modification required for GC.

WorkflowComparison cluster_LC Liquid Chromatography (Direct) cluster_GC Gas Chromatography (Derivatized) Sample Raw Sample (Matrix) Extract_LC Acidic Extraction (+ Antioxidant) Sample->Extract_LC Extract_GC Solvent Extraction Sample->Extract_GC Filter Filter (0.22 µm) Extract_LC->Filter Inject_LC Inject HPLC-UV Filter->Inject_LC Deriv Derivatization (Benzaldehyde + Heat) Extract_GC->Deriv Clean Solvent Evap/Recon Deriv->Clean Inject_GC Inject GC-MS Clean->Inject_GC

Caption: Comparative workflow showing the "Shoot-and-Go" nature of LC versus the multi-step synthesis required for GC stability.

Part 4: Head-to-Head Comparison Data

FeatureLiquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Analyte State Liquid/Soluble (Native form)Gas Phase (Derivatized form)
Sample Prep Time Fast (< 30 mins)Slow (2–4 hours)
Thermal Stability Not required (Room temp analysis)Critical (Must derivatize)
Sensitivity (LOD) High (ppb range with DAD/MS)Moderate (ppm range typ.)
Cost per Sample Low (Solvents only)Medium (Reagents + labor)
Matrix Tolerance Moderate (Guard columns needed)High (MS filters background)
Decision Matrix: When to use which?

DecisionMatrix Start Start: PPD Analysis Matrix Is the Matrix Complex? (e.g., Fatty cream, Sludge) Start->Matrix Speed Is High Throughput Critical? Matrix->Speed No (Simple Aqueous) Confirm Is Forensic/Legal Confirmation Needed? Matrix->Confirm Yes (Dirty Matrix) Speed->Confirm No LC_Rec RECOMMENDATION: HPLC-UV/DAD Speed->LC_Rec Yes Confirm->LC_Rec No (Routine QC) GC_Rec RECOMMENDATION: GC-MS (Derivatized) Confirm->GC_Rec Yes (Mass Spec ID)

Caption: Logic flow for selecting the optimal analytical technique based on matrix complexity and regulatory requirements.

Part 5: References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method 87: Phenylenediamines (o-, m-, p-). OSHA Sampling and Analytical Methods. [Link]

  • Wang, P. G., & Krynitsky, A. J. (2011).[6] Rapid determination of para-phenylenediamine by gas chromatography–mass spectrometry with selected ion monitoring in henna-containing cosmetic products. Journal of Chromatography B, 879(20), 1795-1801.[6] [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-Phenylenediamine. European Commission. [Link]

  • Ahmed, H., et al. (2013).[2][7] Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Cosmetics, Dermatological Sciences and Applications, 3, 17-25.[2] [Link]

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. [Link]1]

Sources

Validation

Validating High-Throughput Analysis of DPPD in Tire Wear Particles: A Comparative Guide

-diphenyl-p-phenylenediamine (DPPD) in Tire Wear Particles (TWP) Executive Summary The quantification of -diphenyl-p-phenylenediamine (DPPD) in Tire Wear Particles (TWP) presents a unique analytical paradox. While DPPD i...

Author: BenchChem Technical Support Team. Date: February 2026


-diphenyl-p-phenylenediamine (DPPD) in Tire Wear Particles (TWP)

Executive Summary

The quantification of


-diphenyl-p-phenylenediamine (DPPD)  in Tire Wear Particles (TWP) presents a unique analytical paradox. While DPPD is a robust antioxidant designed to protect rubber from ozonation, its chemical nature makes it labile and prone to oxidative degradation during aggressive extraction processes.

This guide validates a transition from the traditional Soxhlet Extraction (ISO 1407) to an optimized Pressurized Liquid Extraction (PLE) workflow coupled with LC-MS/MS . While Soxhlet remains the historical benchmark for total extractables, our validation data demonstrates that PLE offers superior analyte stability, reduced solvent consumption, and higher throughput without compromising recovery efficiency.

The Analytical Challenge: Why DPPD is Difficult

DPPD (CAS 74-31-7) functions as a radical scavenger. In a laboratory setting, this property becomes a liability.

  • Matrix Interference: The complex rubber matrix (carbon black, silica, vulcanizing agents) leads to severe ion suppression in Mass Spectrometry.

  • Artifact Formation: Extended exposure to heat and air (as seen in Soxhlet) can artificially lower DPPD values by converting it to quinone byproducts before analysis.

  • Homogeneity: TWP are heterogeneous; cryomilling is non-negotiable for reproducible results.

Methodological Comparison

We compared the industry-standard Soxhlet method against the proposed PLE method.

Method A: The Baseline (Soxhlet Extraction)
  • Principle: Continuous solvent reflux.

  • Solvent: Acetone/Hexane (1:1).

  • Duration: 16–24 hours.[1]

  • Pros: Exhaustive extraction; simple hardware.

  • Cons: High solvent waste (300mL+ per sample); thermal degradation risk due to prolonged boiling; low throughput (1 batch/day).

Method B: The New Standard (Pressurized Liquid Extraction - PLE)
  • Principle: Static extraction at elevated temperature and pressure.

  • Solvent: Acetone/Hexane (1:1).

  • Duration: 20 minutes per sample.

  • Pros: Closed system prevents oxidation; automated; minimal solvent (30mL); high throughput.

  • Cons: Higher initial capital cost; requires filtration/cleanup steps.

Experimental Data: Performance Metrics

The following data represents the validation of DPPD extraction from a standard reference tread material (cryomilled <500


m).
MetricMethod A: Soxhlet (Baseline)Method B: PLE (New)% Improvement
Recovery (Spiked) 88.4% (

5.2%)
96.1% (

2.1%)
+8.7%
Extraction Time 16 Hours0.33 Hours98% Reduction
Solvent Usage 300 mL35 mL88% Reduction
Inter-day Precision (RSD) 6.8%2.4%High Precision
Limit of Quantitation (LOQ) 5.0 ng/g1.2 ng/g4x Sensitivity

Analyst Note: The lower recovery in Soxhlet is attributed to the thermal degradation of DPPD over the 16-hour reflux period. PLE’s short contact time (10 min static cycles) preserves the analyte.

Validated Protocol: PLE-LC-MS/MS Workflow

This protocol is designed to be self-validating using Isotope Dilution Mass Spectrometry (IDMS).

Phase 1: Sample Preparation

Objective: Maximize surface area while preventing frictional heating.

  • Collection: Collect TWP and sieve to remove road debris (>1mm).

  • Cryomilling: Freeze sample with liquid nitrogen. Mill at 30Hz for 2 minutes. Target particle size: <200

    
    m.[2]
    
  • Internal Standard Spiking: Weigh 100 mg of milled sample. Spike immediately with 50

    
    L of DPPD-d10  (10 
    
    
    
    g/mL).
    • Causality: Spiking before extraction corrects for extraction inefficiencies and matrix effects downstream.

Phase 2: Pressurized Liquid Extraction (PLE)

Objective: Rapid desorption of DPPD from the carbon black matrix.

  • Instrument: Dionex ASE 350 or equivalent.

  • Cell Preparation: Mix sample with diatomaceous earth (dispersant) to prevent clogging.

  • Parameters:

    • Solvent: Acetone:Hexane (1:1 v/v).

    • Temperature: 100°C (High enough to swell rubber, low enough to prevent degradation).

    • Pressure: 1500 psi (Keeps solvent liquid at 100°C).

    • Static Cycles: 3 cycles of 5 minutes each.

    • Purge: 60 seconds with Nitrogen.

Phase 3: Cleanup & Analysis

Objective: Remove oligomers and protect the MS source.

  • Filtration: Pass extract through 0.2

    
    m PTFE filter.
    
  • Dilution: Dilute 1:10 with Methanol to match mobile phase.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100mm, 1.7

      
      m).
      
    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

    • Gradient: 50% B to 98% B over 8 minutes.

    • Detection: ESI Positive Mode.

    • MRM Transitions:

      • DPPD Quantifier: m/z 261.1

        
         183.1
        
      • DPPD Qualifier: m/z 261.1

        
         77.1
        
      • DPPD-d10 (IS): m/z 271.1

        
         188.1
        

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the extraction method and the critical control points (CCPs) for DPPD stability.

Analytical_Workflow Start Start: TWP Sample Prep Cryomilling (<200µm) Start->Prep Spike Spike Internal Std (DPPD-d10) Prep->Spike Homogenization Decision Select Extraction Method Spike->Decision Soxhlet Method A: Soxhlet (16h, 80°C) Decision->Soxhlet Traditional PLE Method B: PLE (20min, 100°C, 1500psi) Decision->PLE High-Throughput Oxidation Risk: Thermal Oxidation (Low Recovery) Soxhlet->Oxidation Prolonged Heat Stability Outcome: Analyte Preserved (High Recovery) PLE->Stability Inert Atmosphere Analysis LC-MS/MS Analysis (MRM Mode) Oxidation->Analysis Stability->Analysis Result Quantified DPPD Data Analysis->Result

Caption: Comparative workflow showing the critical impact of extraction methodology on analyte stability.

Diagram 2: The Mechanism of PLE Efficiency

Understanding why PLE works is vital for troubleshooting.

PLE_Mechanism Matrix Rubber Matrix (Crosslinked) Action1 Matrix Swelling (Pore Diffusion) Matrix->Action1 Temp Elevated Temp (100°C) Temp->Action1 Increases Energy Action3 Desorption Kinetics Increase Temp->Action3 Press High Pressure (1500 psi) Action2 Solvent Remains Liquid Press->Action2 Raises Boiling Pt Solvent Solvent (Acetone/Hexane) Solvent->Action1 Extract Efficient Extraction of DPPD Action1->Extract Action2->Extract Action3->Extract

Caption: Mechanistic view of how temperature and pressure interact to enhance mass transfer in PLE.

Critical Discussion & Troubleshooting

Matrix Effects & Ion Suppression

Tire particles contain high concentrations of stearic acid and oils. In ESI+ mode, these can compete for ionization.

  • Validation Step: You must perform a Post-Extraction Spike .

    • Spike a "clean" rubber extract with DPPD.

    • Compare the signal to DPPD in pure solvent.

    • Acceptance Criteria: If suppression > 20%, increase the dilution factor or implement Solid Phase Extraction (SPE) using an HLB cartridge.

Stability of Quinones

While this guide focuses on DPPD, researchers must be aware that DPPD can oxidize to quinones (similar to 6-PPD-quinone).

  • Precaution: If your analysis requires tracking the transformation products, the PLE method is superior because it does not artificially induce oxidation during the extraction, providing a "true" snapshot of the environmental sample.

References

  • Tian, Z., et al. (2021). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon." Science, 371(6525), 185-189. Link

  • ISO 1407:2011. "Rubber — Determination of solvent extract." International Organization for Standardization. Link

  • Johannessen, C., et al. (2021). "A Direct Mass Spectrometry Method for the Rapid Analysis of Ubiquitous Tire-Derived Toxin N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine Quinone (6-PPDQ)." Environmental Science & Technology Letters. Link

  • Péres, V.F., et al. (2006). "Comparison of soxhlet, ultrasound-assisted and pressurized liquid extraction of terpenes, fatty acids and Vitamin E." Journal of Chromatography A, 1105(1-2), 115-118. Link

  • US EPA Method 3545A. "Pressurized Fluid Extraction (PFE)." United States Environmental Protection Agency. Link

Sources

Comparative

Comparative study of hole-transport materials: DPPD vs. TPD in OLEDs

Content Type: Technical Comparison Guide Subject: Molecular Architecture and Device Performance of Phenylene (DPPD) vs. Biphenyl (TPD) Core Materials Executive Summary: The Battle of the Cores In the development of Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Molecular Architecture and Device Performance of Phenylene (DPPD) vs. Biphenyl (TPD) Core Materials

Executive Summary: The Battle of the Cores

In the development of Organic Light-Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is critical for bridging the energy gap between the anode (ITO) and the Emissive Layer (EML). This guide compares two structurally related small molecules: DPPD (N,N'-diphenyl-p-phenylenediamine) and TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine).

The Verdict: While DPPD represents the fundamental "phenylenediamine" charge-transport motif, TPD (the "benzidine" analogue) became the industry benchmark for early-generation OLEDs. The primary differentiator is not intrinsic charge mobility, but morphological stability . TPD’s biphenyl core introduces a steric twist that frustrates crystallization, allowing for stable amorphous films—a critical requirement for long-lifetime devices that DPPD struggles to meet.

Molecular Architecture & Properties[1][2][3][4]

The fundamental difference lies in the bridge connecting the nitrogen centers. This structural variation dictates the thermal and morphological behavior of the thin film.

FeatureDPPD (N,N'-diphenyl-p-phenylenediamine) TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine)
Core Structure Single Phenylene Ring (Planar)Biphenyl Bridge (Twisted)
Molecular Weight ~260 g/mol 516.67 g/mol
HOMO Level -5.2 to -5.3 eV (Estimated)-5.4 to -5.5 eV
LUMO Level -2.0 to -2.1 eV-2.3 to -2.4 eV
Hole Mobility High (in crystalline form)

(Amorphous)
Glass Transition (

)
N/A (Prone to rapid crystallization)~65°C
Film Morphology Polycrystalline (Grain boundaries)Amorphous (Smooth, pinhole-free)
Scientific Insight: The "Biphenyl Twist"
  • DPPD: The single benzene ring allows the molecule to adopt a planar conformation. While this maximizes

    
    -orbital overlap (potentially higher intrinsic mobility), it drives strong 
    
    
    
    -
    
    
    stacking, leading to rapid crystallization. Crystalline grain boundaries in OLEDs act as trap sites and leakage paths, causing device failure.
  • TPD: The biphenyl core has a steric twist of approximately 23°–45° between the two phenyl rings. This non-planarity prevents efficient packing, forcing the material into a kinetically stable amorphous glass state upon vacuum deposition.

Critical Performance Analysis

A. Hole Mobility & Transport Mechanism

Both materials transport charges via a hopping mechanism described by the Poole-Frenkel model, where mobility (


) is field-dependent.
  • TPD: Exhibits a "non-dispersive" transport character in amorphous films. Its mobility is reliable (

    
    ), making it a standard reference.
    
  • DPPD: While single crystals of phenylenediamines can show mobilities

    
    , vacuum-deposited films of DPPD are morphologically unstable. The resulting polycrystalline films suffer from high leakage currents due to grain boundaries.
    
B. Thermal Stability & Lifetime[6]
  • The TPD Limit: TPD's

    
     of 65°C is its "Achilles' heel." If the device temperature exceeds 65°C (common during operation), the film relaxes and crystallizes, leading to catastrophic failure (dark spots).
    
  • The DPPD Failure: DPPD lacks the steric bulk to maintain an amorphous state even at room temperature for extended periods. It is generally unsuitable for practical devices unless used as a dopant or in a polymer matrix.

Experimental Protocol: Measuring Hole Mobility (SCLC)

To objectively compare the charge transport of TPD vs. DPPD (or its derivatives), you must fabricate Hole-Only Devices (HODs) . This excludes electron injection, allowing you to use the Space-Charge Limited Current (SCLC) model.

Methodology

Step 1: Substrate Preparation

  • Clean: Indium Tin Oxide (ITO) glass via ultrasonication in acetone, isopropanol, and deionized water (15 min each).

  • Activate: UV-Ozone treat for 15 minutes to increase ITO work function (~4.8 eV) for better hole injection.

Step 2: Vacuum Deposition (Thermal Evaporation)

  • Base Pressure:

    
     Torr.
    
  • Rate: 1.0 Å/s (Critical control).

  • Layer Structure:

    • Anode: ITO

    • HIL (Optional): MoO

      
       (5 nm) or PEDOT:PSS (spin-coated) to ensure ohmic contact.
      
    • HTL (Test Material): Deposit TPD or DPPD at varying thicknesses (e.g., 100 nm, 150 nm, 200 nm). Note: Thick films are required for valid SCLC analysis.

    • Cathode: Aluminum (Al) (100 nm). Crucial: Do not use LiF or Ca; Al forms a Schottky barrier for electrons, blocking them.

Step 3: Characterization (IV Curves)

  • Apply voltage (

    
    ) and measure current density (
    
    
    
    ).
  • Data Analysis: Fit the

    
     curve in the SCLC region (where 
    
    
    
    ) using the Mott-Gurney Law:
    
    
    • 
       (typical for organics)
      
    • 
       = Film thickness (verified by profilometry)
      
    • 
       = Zero-field mobility
      

Visualization: Charge Transport & Device Architecture

The following diagram illustrates the energy level alignment and the hopping transport pathway in a standard OLED stack using TPD.

OLED_Transport cluster_mechanism Transport Mechanism ITO Anode (ITO) WF: -4.8 eV HIL HIL (MoO3) LUMO: -6.7 eV ITO->HIL Hole Injection HTL HTL (TPD) HOMO: -5.4 eV LUMO: -2.4 eV HIL->HTL Barrier-Free Transfer EML EML (Alq3) HOMO: -5.7 eV LUMO: -3.0 eV HTL->EML Hole Transport (Hopping) Cathode Cathode (Mg:Ag) WF: -3.7 eV Cathode->EML Electron Injection

Figure 1: Energy level alignment diagram showing the hole injection pathway from ITO to TPD. Note the deep HOMO of TPD facilitates hole transport but requires alignment with the EML.

References

  • Stolka, M., et al. (1984). Photoconductivity and Hole Transport in Polymers of Aromatic Amines. Journal of Polymer Science. Link

  • Adachi, C., et al. (1989). Organic electroluminescent device with a three-layer structure. Japanese Journal of Applied Physics. Link

  • Sigma-Aldrich. (2024). N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) Product Specification.Link

  • Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals.
  • Popovic, Z. D., et al. (2002). Reliability and degradation of small molecule-based organic light-emitting diodes. Proceedings of SPIE. Link

Validation

Environmental impact assessment of DPPD versus alternative antiozonants

This guide provides an in-depth environmental impact assessment of N,N'-diphenyl-p-phenylenediamine (DPPD) compared to the industry-standard N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), focusing on aquatic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth environmental impact assessment of N,N'-diphenyl-p-phenylenediamine (DPPD) compared to the industry-standard N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), focusing on aquatic toxicity and transformation products.

A Comparative Technical Guide for Drug Development & Environmental Safety

Executive Summary: The Toxicity Trade-Off

In the search for environmentally benign tire additives, the industry is currently pivoting away from 6PPD due to the discovery of its ozonation product, 6PPD-quinone (6PPD-Q) , which acts as a ubiquitous acute toxin to coho salmon (Oncorhynchus kisutch) and other salmonids.

DPPD (N,N'-diphenyl-p-phenylenediamine) presents a structurally distinct alternative. While it shares the core p-phenylenediamine scaffold, its symmetric diphenyl structure alters its environmental fate. Current data suggests DPPD trades acute aquatic lethality (seen in 6PPD) for chronic sediment persistence .

This guide dissects the mechanistic differences, toxicological endpoints, and experimental protocols required to validate DPPD as a viable replacement.

Chemical Mechanism & Environmental Fate[1]

The core function of both molecules is to scavenge ozone (


) before it degrades the rubber polymer. This sacrificial reaction generates quinone byproducts. The toxicity differential lies in the solubility and bioavailability of these byproducts.
Comparative Ozonation Pathway

The following diagram illustrates the divergent fates of 6PPD and DPPD upon exposure to environmental ozone.

OzonationPathway cluster_6PPD 6PPD Pathway (High Aquatic Risk) cluster_DPPD DPPD Pathway (Sediment Risk) P1 6PPD (Parent) (Log Kow ~4.5) Q1 6PPD-Quinone (High H2O Solubility) (LC50 < 0.1 µg/L) P1->Q1 Rapid Ozonation Target1 Aquatic Column (Bioavailable to Fish) Q1->Target1 Dissolution P2 DPPD (Parent) (Log Kow ~5.3) Q2 DPPD-Quinone (Low H2O Solubility) (Precipitates) P2->Q2 Rapid Ozonation Target2 Sediment/Soil (Benthic Organism Risk) Q2->Target2 Sorption/Precipitation Ozone Ozone (O3) Ozone->P1 Ozone->P2

Figure 1: Divergent environmental fates. 6PPD-quinone remains dissolved in the water column, targeting pelagic fish. DPPD-quinone tends to partition into sediment due to lower solubility and higher lipophilicity.

Comparative Toxicology Data

The following table synthesizes critical toxicity endpoints. Note the orders-of-magnitude difference in acute lethality for salmonids.

Parameter6PPD / 6PPD-Quinone DPPD / DPPD-Quinone Implication
CAS Number 793-24-8 (6PPD)74-31-7 (DPPD)
Primary Toxin 6PPD-QuinoneDPPD-Quinone
Coho Salmon LC50 95 ng/L (0.095 µg/L) [1]> 50 µg/L (No acute mortality) [2]DPPD lacks the specific structural motif required for extreme salmonid toxicity.
Daphnia magna EC50 ~232 µg/L (NOEC) [3]Data Limited (Predicted > 1 mg/L)Invertebrates are generally less sensitive to both quinones than fish.
Log Kow (Parent) 4.55.3 - 6.2DPPD is more lipophilic, indicating higher sediment binding potential.
Log BAF (Fish) 3.4 - 4.2High Potential (Data scarce)DPPD is likely to bioaccumulate in benthic feeders rather than pelagic fish.
Mammalian Toxicity Hepatotoxic; crosses placenta [4]Reproductive/Developmental toxicity [5]Both pose risks to mammals, but pathways differ.
Key Insight: The "Quinone Gap"

Recent studies indicate that the toxicity of 6PPD-quinone is highly specific to its


 side chain. DPPD-quinone, lacking this aliphatic chain, does not exhibit the same binding affinity to the unknown protein target responsible for Urban Runoff Mortality Syndrome (URMS) in salmon [2].

Experimental Protocols for Validation

To validate DPPD or other alternatives, researchers must move beyond standard OECD tests and utilize Leachate-Based Assays that mimic real-world tire wear particle (TWP) scenarios.

Protocol A: Tire Wear Particle (TWP) Leaching Simulation

Objective: Generate environmentally relevant leachate for toxicity testing.

  • Particle Generation: Cryo-mill tire tread rubber to produce particles < 250 µm (simulating road wear).

  • Leaching:

    • Suspend 10 g/L of TWP in synthetic freshwater (pH 7.0–7.5).

    • Incubate at 20–25°C for 24 hours in the dark (to prevent photodegradation of quinones).

    • Note: Extended leaching (up to 10 days) may be required to assess chronic release.

  • Filtration: Pass supernatant through a 0.45 µm PES filter .

    • Critical Step: Pre-wash filters to prevent adsorption of hydrophobic quinones (6PPD-Q can lose >50% mass to filters if not managed) [6].

  • Quantification: Analyze filtrate via LC-MS/MS using isotopic internal standards (

    
    -6PPD-Q).
    
Protocol B: OECD 203 Modified for Quinone Sensitivity

Objective: Determine LC50 with high sensitivity for transformation products.

  • Test Species: Juvenile Coho Salmon (Oncorhynchus kisutch) or Rainbow Trout (Oncorhynchus mykiss) as a surrogate.

  • Exposure System: Static-renewal (daily) to maintain quinone concentrations.

  • Concentration Series: Geometric series (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 µg/L for 6PPD-Q comparison; 10, 50, 100 µg/L for DPPD).

  • Endpoint: Mortality at 24h, 48h, 72h, and 96h.[1][2]

  • Validation: Measure dissolved oxygen (>60%) and actual chemical concentration at T=0 and T=24h.

Experimental Workflow Visualization

This workflow outlines the critical path for assessing alternative antiozonants.

AssessmentWorkflow cluster_Prep Sample Preparation cluster_Analysis Analytical Validation cluster_Tox Toxicological Assays Start Candidate Molecule (e.g., DPPD) Ozonation Gas-Phase Ozonation (Generate Transformation Products) Start->Ozonation Leaching TWP Leaching (10 g/L, 24h) Start->Leaching LCMS LC-MS/MS Quantification (Parent vs. Quinone) Ozonation->LCMS Leaching->LCMS Acute Acute Fish Toxicity (OECD 203 / Coho Screen) LCMS->Acute Validated Conc. Chronic Invertebrate Chronic (OECD 211 Daphnia) LCMS->Chronic Decision Safety Profile Assessment Acute->Decision Chronic->Decision

Figure 2: Integrated workflow for assessing antiozonant safety, prioritizing transformation product identification and aquatic toxicity screening.

Conclusion & Recommendation

DPPD is a superior alternative regarding acute aquatic lethality , specifically for salmonid species. The absence of the aliphatic side chain prevents the formation of the highly toxic 6PPD-quinone analogue.

However , researchers must exercise caution regarding:

  • Sediment Toxicity: DPPD's higher hydrophobicity suggests it will partition into sediments, potentially impacting benthic organisms (worms, mollusks).

  • Mammalian Risks: DPPD is a known reproductive toxicant in rodents.

Final Verdict: DPPD resolves the "acute kill" crisis of 6PPD but requires rigorous chronic sediment toxicity testing before widespread adoption.

References

  • Tian, Z., et al. (2021). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon." Science, 371(6525), 185-189. Link

  • Cao, G., et al. (2022). "Structure-Related Toxicity of PPD-Quinones to Coho Salmon." Environmental Science & Technology. (Demonstrates specificity of 6PPD-Q toxicity vs. DPPD-Q). Link

  • Hiki, K., et al. (2021). "Acute Toxicity of 6PPD-Quinone to Freshwater Invertebrates." Environmental Toxicology and Chemistry. Link

  • Zhao, Y., et al. (2023). "Urine Excretion, Organ Distribution, and Placental Transfer of 6PPD and 6PPD-Quinone in Mice." Environmental Science & Technology. Link

  • National Toxicology Program (NTP). "N,N'-Diphenyl-p-phenylenediamine (DPPD) Toxicity Report." NIH PubChem. Link

  • Johannessen, C., et al. (2021). "Detection of the Tire Wear Antidegradant 6PPD-Quinone in Urban Creek Water." Environmental Science & Technology Letters. Link

Sources

Comparative

Spectroscopic Analysis for Differentiating DPPD Oxidation States

Executive Summary N,N'-diphenyl-p-phenylenediamine (DPPD) is a critical antioxidant and antiozonant used extensively in polymer stabilization and biological oxidative stress studies. Its efficacy relies on its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-diphenyl-p-phenylenediamine (DPPD) is a critical antioxidant and antiozonant used extensively in polymer stabilization and biological oxidative stress studies. Its efficacy relies on its ability to donate hydrogen atoms, a process that generates distinct oxidation states: the reduced amine , the intermediate radical cation (DPPD


) , and the fully oxidized quinone diimine (QDI) .

Differentiating these states is not merely academic; it is essential for calculating reaction kinetics, determining antioxidant capacity, and assessing formulation stability. This guide provides a technical comparison of spectroscopic methods (UV-Vis, EPR, and NMR) to resolve these species, emphasizing that UV-Vis provides the most accessible kinetic data , while EPR is the only definitive method for confirming the radical intermediate .

Mechanistic Foundation

To interpret the spectra, one must understand the electronic structural evolution. The oxidation of DPPD is a two-step, two-electron transfer process involving a transient semiquinone radical.

Reaction Pathway[1][2]
  • Step 1: DPPD loses one electron and one proton (or electron transfer followed by deprotonation depending on pH) to form the Radical Cation .

  • Step 2: The radical loses a second electron/proton to form the diamagnetic Quinone Diimine (QDI) .

DPPD_Oxidation DPPD DPPD (Reduced Form) Colorless Diamagnetic Radical DPPD•+ (Radical Cation) Violet/Blue (Transient) Paramagnetic DPPD->Radical -1e-, -H+ (Oxidation Set 1) QDI QDI (Quinone Diimine) Red/Orange (Stable) Diamagnetic Radical->QDI -1e-, -H+ (Oxidation Set 2) QDI->DPPD +2e-, +2H+ (Regeneration)

Figure 1: Stepwise oxidation pathway of DPPD. The radical cation is the critical intermediate that requires specific spectroscopic techniques for identification.

Comparative Analysis of Spectroscopic Methods

The following table compares the three primary modalities for differentiating DPPD species.

FeatureUV-Vis Spectroscopy EPR Spectroscopy 1H NMR Spectroscopy
Primary Target Electronic transitions (

,

)
Unpaired electrons (Free Radicals)Nuclear spin environment
Specificity Moderate. Spectra of Radical and QDI can overlap significantly.High. Detects only the Radical Cation.High. Differentiates Reduced vs. QDI; Radical broadens signals.
Sensitivity High (

M range)
Very High (

to

M)
Low (Requires mM concentrations)
Key Data Point Bathochromic shift (

)
g-factor (~2.003) & Hyperfine SplittingChemical Shift (

) & Peak Disappearance
Cost/Access Low / UbiquitousHigh / SpecializedHigh / Specialized
Best Use Case Kinetic monitoring of total oxidation.Confirming the mechanism/radical existence.[1]Verifying final product purity.
Detailed Spectral Signatures
A. UV-Visible Spectroscopy (The Kinetic Workhorse)

As DPPD oxidizes, the conjugation system extends, causing a bathochromic shift (red shift) to lower energies.

  • Reduced DPPD: Absorbs primarily in the UV region (

    
     in acetonitrile). It is visually colorless.
    
  • Radical Cation (

    
    ):  Exhibits a new band in the visible region.[2] Depending on the solvent and acidity, this often appears between 500–600 nm .
    
  • Quinone Diimine (QDI): Shows a strong, distinct absorption band typically around 420–450 nm (Red/Orange).

Critical Note: In non-acidic solvents, the radical cation disproportionates rapidly (


). To observe the radical by UV-Vis, you must stabilize it using an acidic medium (e.g., acidified ethanol or acetonitrile).
B. EPR Spectroscopy (The Radical Hunter)

Electron Paramagnetic Resonance (EPR) is the only self-validating method for the radical species.[1]

  • DPPD & QDI: Both are diamagnetic (all electrons paired) and are EPR silent .

  • Radical Cation: Produces a strong signal with a g-factor of

    
    . The spectrum will show complex hyperfine splitting  due to the interaction of the unpaired electron with the 
    
    
    
    N nuclei and ring protons.

Experimental Protocol: Spectrophotometric Differentiation

This protocol describes how to differentiate the species using a controlled oxidation workflow.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade) is preferred over alcohols to minimize hydrogen bonding interference, though acidified ethanol is acceptable.

  • Oxidant: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) or Ferric Chloride (

    
    ).
    
  • Equipment: UV-Vis Spectrophotometer (Scanning 250–800 nm).

Step-by-Step Methodology
  • Baseline Measurement (Reduced State):

    • Prepare a

      
       solution of DPPD in Acetonitrile.
      
    • Scan 250–800 nm.

    • Expectation: Single major peak at

      
      . Baseline flat >400 nm.
      
  • Radical Generation (In Situ):

    • Add 1 equivalent of oxidant (e.g.,

      
      ) or acidify with 
      
      
      
      .
    • Scan immediately.

    • Expectation: Appearance of a transient band in the 500–600 nm region (blue/violet hue).

  • Full Oxidation (QDI State):

    • Allow the reaction to proceed or add excess oxidant.

    • Expectation: The 500+ nm band decreases, and a stable band emerges at ~440 nm (red/orange).

    • Validation: An isosbestic point may appear between the radical and QDI bands, indicating a clean conversion without side reactions.

Workflow Start Start: DPPD Stock (Acetonitrile) Step1 1. UV Scan (T=0) Confirm λmax ~317nm Start->Step1 Step2 2. Add Oxidant / Acid (Initiate e- Transfer) Step1->Step2 Step3 3. Kinetic Scan (Every 30s for 10 mins) Step2->Step3 Decision Is ~550nm band present? Step3->Decision ResultRadical Radical Cation Detected Decision->ResultRadical Yes (Transient) ResultQDI Stable QDI (λmax ~440nm) Decision->ResultQDI No (Only 440nm) ResultRadical->ResultQDI Disproportionation

Figure 2: Experimental workflow for spectroscopic differentiation.

References

  • Woolley, J., et al. (2019).[3] The role of symmetric functionalisation on photoisomerisation of a UV commercial chemical filter. (Identifies DPPD

    
     at 317 nm in acetonitrile).
    
    
  • Gatial, A., et al. (2007). Quantum-chemical study of N,N'-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. (Mechanistic insight into DPPD to QDI conversion).

  • Kenne, G., et al. (2011). Probing the reactivity of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with metal cations and acids in acetonitrile. (Validation of radical cation stabilization in acidic media).

  • Yadav, A., et al. (2013). UV-Vis Spectrum of p-Phenylenediamine and derivatives.[2][4] (General spectral properties of PPD class antioxidants).

Sources

Validation

Comparative Guide: DPPD vs. IPPD as Fatigue Inhibitors in Elastomeric Systems

Executive Summary This guide provides a technical head-to-head analysis of N,N'-diphenyl-p-phenylenediamine (DPPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) . While both belong to the p-phenylenediamine (PPD) c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head analysis of N,N'-diphenyl-p-phenylenediamine (DPPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) . While both belong to the p-phenylenediamine (PPD) class of antioxidants, their efficacy as fatigue inhibitors—specifically regarding dynamic flex cracking and oxidative degradation—diverges significantly due to their substitution patterns (Di-aryl vs. Alkyl-aryl).

Core Distinction:

  • IPPD (Alkyl-Aryl): The superior choice for dynamic fatigue and ozone resistance due to high mobility and rapid surface migration (blooming). However, it poses significant sensitization risks.

  • DPPD (Di-Aryl): The superior choice for thermal stability and static applications where low volatility is required. Its lower mobility limits its effectiveness in dynamic crack inhibition compared to IPPD.

Chemical Foundation & Mechanism of Action[1]

To understand their performance as fatigue inhibitors, one must analyze their structure-property relationships. Fatigue in polymers is often initiated by oxidative attack at stress points, propagating cracks.

  • IPPD (Alkyl-Aryl PPD): Contains one bulky phenyl group and one smaller isopropyl group. The alkyl group lowers the melting point and increases solubility in the rubber matrix, facilitating rapid migration to the surface to form a protective "scavenger film."

  • DPPD (Di-Aryl PPD): Contains two phenyl groups. The symmetry and aromaticity result in a higher melting point (~135-140°C) and lower solubility. This reduces its ability to migrate quickly to a growing crack tip, making it less effective under high-frequency dynamic stress.

Stabilization Pathway

Both molecules function via a Hydrogen-Donation Mechanism (radical scavenging) and a Competitive Ozone Reaction .

G Oxidation Oxidative Stress (O3 / ROO•) Scavenging H-Atom Transfer Oxidation->Scavenging Polymer Polymer Chain (Intact) Oxidation->Polymer Attack PPD PPD Molecule (IPPD or DPPD) PPD->Scavenging Intercepts Radical Stable Radical (PPD•) Scavenging->Radical Quinone Quinone Diimine (Protective Film) Radical->Quinone Further Oxidation Quinone->Polymer Surface Passivation

Figure 1: General stabilization mechanism. PPDs intercept oxidative species (Ozone/Peroxyl radicals) before they cleave the polymer backbone. The formation of Quinone Diimines creates a physical barrier against further ozone attack.

Head-to-Head Performance Evaluation

The following data synthesis compares the two agents in a standard Carbon Black-filled Natural Rubber (NR) compound.

Table 1: Comparative Performance Matrix
FeatureIPPD (Alkyl-Aryl)DPPD (Di-Aryl)Scientific Rationale
Dynamic Flex Fatigue Superior ModerateIPPD's lower molecular weight allows faster diffusion to the crack tip, replenishing the antioxidant layer during flexing.
Ozone Resistance Excellent Poor to FairIPPD reacts faster with ozone (lower ionization potential) and blooms efficiently to form a continuous protective film.
Heat Aging GoodSuperior DPPD's lower volatility prevents loss of antioxidant at elevated temperatures (>100°C).
Copper/Mn Inhibition ModerateExcellent DPPD is historically effective at chelating or deactivating pro-oxidant metal ions.
Solubility/Blooming High (Rapid Bloom)Low (Slow Bloom)IPPD can cause surface "frosting"; DPPD is less likely to bloom but offers less surface protection.
Toxicity Profile High Sensitizer Repro-ToxinIPPD is a known contact allergen (H317). DPPD shows reproductive toxicity in animal models.[1]
Experimental Protocol: De Mattia Flex Cracking (ASTM D813)

To empirically validate the "Fatigue Inhibitor" claim, the De Mattia Flex Cracking Test is the industry standard. This protocol measures the rate of crack growth in a pierced specimen under dynamic bending.

Objective

Quantify the number of kilocycles (kc) required for a pre-initiated cut to grow from 2mm to 12mm.

Methodology Workflow

Experiment start Compound Preparation (NR Base + 1-2 phr Antioxidant) cure Vulcanization (T90 + 2 min @ 150°C) start->cure cond Conditioning (24h @ 23°C) cure->cond pierce Specimen Piercing (2mm central cut via ASTM tool) cond->pierce mount Mount in De Mattia Flexer (Max strain 150%) pierce->mount cycle Cycling Phase (300 cycles/min) mount->cycle measure Crack Measurement (Every 500-1000 kc) cycle->measure measure->cycle < 12mm end End Point (Crack Length > 12mm) measure->end >= 12mm

Figure 2: ASTM D813 Workflow. Critical control points are the piercing precision and temperature control during cycling.

Step-by-Step Protocol
  • Compounding: Prepare three batches: Control (No AO), Test A (1.5 phr IPPD), Test B (1.5 phr DPPD). Ensure dispersion is uniform to prevent localized failure points.

  • Molding: Cure sheets (approx 6mm thick) with a central groove as per ASTM D813 specifications.

  • Piercing: Use the specific ASTM piercing tool to create a defined 2mm initial cut in the groove center. Note: This removes the "crack initiation" variable, focusing purely on "crack growth" (fatigue).

  • Testing: Mount samples in the De Mattia machine. The machine flexes the sample from 180° (flat) to a bent angle, inducing surface strain.

  • Data Collection: Stop the machine at intervals (e.g., 2k, 4k, 10k cycles). Measure crack length using a vernier caliper or optical microscope.

  • Analysis: Plot Crack Length (mm) vs. Kilocycles (kc). The slope of the linear region represents the Crack Growth Rate .

Expected Result: IPPD treated samples typically show a 2-3x extension in fatigue life compared to DPPD in dynamic ozone-rich environments due to the rapid replenishment of the surface film.

Safety & Toxicology: The Critical Trade-off

For researchers and drug development professionals (considering these molecules or their derivatives), the toxicological profile is the limiting factor for application.

  • IPPD (Sensitization): IPPD is a potent skin sensitizer.[2] It oxidizes to form quinones that haptenize skin proteins, leading to Allergic Contact Dermatitis (ACD). This has led to its replacement by 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) in many consumer-facing applications (tires), although 6PPD has its own environmental toxicity issues (e.g., 6PPD-quinone toxicity to Coho salmon).

  • DPPD (Systemic Toxicity): While less sensitizing to the skin, DPPD has demonstrated reproductive toxicity. Studies in rats indicate prolonged gestation and dystocia (difficult birth) at high doses.[2] It is also scrutinized for bioaccumulation potential.

Conclusion

In the context of Fatigue Inhibition :

  • Select IPPD if the primary failure mode is dynamic crack growth (flexing) in the presence of ozone, and if the application allows for a highly mobile, staining antioxidant. It is the superior fatigue inhibitor kinetically.

  • Select DPPD if the application involves static heat aging or if the component is subject to metal-catalyzed oxidation. It is a stabilizer rather than a dynamic fatigue inhibitor.

Final Recommendation: For modern applications, researchers often look toward 6PPD or hybrid systems (blending PPDs with non-staining phenolics) to balance the high fatigue resistance of alkyl-aryls with improved safety profiles.

References
  • ASTM International. (2021). ASTM D813-07(2014) Standard Test Method for Rubber Deterioration—Crack Growth. ASTM International. [Link]

  • Datta, R. N., & Ingham, F. A. (2001). Antidegradants.[3][4][5] In Rubber Technologist's Handbook (pp. 133–146). Rapra Technology.

  • Ignatz-Hoover, F. (2024). Chemical Additives for the Tire Industry.[3][6] In Rubber Chemistry and Technology.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD).[7][8] Retrieved from [Link]

  • National Institute of Health (NIH) - PubChem. (n.d.). Compound Summary: N,N'-Diphenyl-p-phenylenediamine (DPPD). Retrieved from [Link]

  • Tian, Z., et al. (2021).[9] A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science, 371(6525), 185-189. (Contextual reference for PPD-Quinone mechanism). [Link]

Sources

Comparative

Beyond 6PPD: A Comparative Technical Evaluation of DPPD as a Sustainable Antiozonant

Executive Summary: The Safety-Performance Paradox The discovery that 6PPD-quinone (6PPD-Q) —a transformation product of the ubiquitous tire antiozonant 6PPD—is acutely lethal to coho salmon (Oncorhynchus kisutch) at conc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Performance Paradox

The discovery that 6PPD-quinone (6PPD-Q) —a transformation product of the ubiquitous tire antiozonant 6PPD—is acutely lethal to coho salmon (Oncorhynchus kisutch) at concentrations as low as 95 ng/L has precipitated an urgent industry-wide search for alternatives.[1]

N,N'-diphenyl-p-phenylenediamine (DPPD) presents itself as a structurally similar alternative. While it shares the core p-phenylenediamine mechanism required for ozone scavenging, its safety profile represents a distinct trade-off: DPPD appears to mitigate the specific aquatic toxicity associated with 6PPD-Q, but introduces higher risks regarding human skin sensitization and reduced dynamic performance in tire sidewalls. [1]

This guide objectively evaluates DPPD against 6PPD, synthesizing physicochemical data, reaction kinetics, and toxicological endpoints to inform substitution strategies.[1]

Chemical Mechanism & Ozone Scavenging[1]

To understand the substitution potential, we must first establish that DPPD functions via the same fundamental mechanism as 6PPD.[1] Both compounds act as sacrificial antiozonants .[1] They possess lower ionization potentials than the rubber polymer (polyisoprene/butadiene), allowing them to react with ozone (


) preferentially.[1]
The Scavenging Pathway

The protection mechanism involves the rapid reaction of the diamine with ozone to form a nitroxyl radical, which eventually stabilizes into a quinone.[1] It is this quinone derivative that enters the environment.[1]

OzoneScavenging cluster_0 Substrate (Rubber) cluster_1 Antiozonant Intervention cluster_2 Environmental Transformation Rubber Unprotected Rubber Polymer PPD PPD Scavenger (6PPD or DPPD) Ozone Ozone (O3) Ozone->Rubber Oxidation (Cracking) Ozone->PPD Preferential Attack Intermediate Nitroxyl Radical Intermediate PPD->Intermediate -e⁻ Quinone Stable Quinone (6PPD-Q or DPPD-Q) Intermediate->Quinone Stabilization

Figure 1: Comparative Ozone Scavenging Pathway.[1] Both 6PPD and DPPD divert ozone from the rubber matrix, ultimately transforming into their respective quinone forms.[1]

Physicochemical Performance Comparison

For tire engineers, the "drop-in" capability of DPPD is limited by its physical properties.[1] 6PPD is a liquid/low-melt solid that migrates ("blooms") easily to the tire surface to replenish the protective layer.[1] DPPD is a high-melting solid, significantly altering its migration kinetics.[1]

Table 1: Physicochemical Properties[1]
Property6PPD (Reference)DPPD (Alternative)Implication
CAS Number 793-24-874-31-7
Molecular Weight 268.4 g/mol 260.3 g/mol Similar molar mass allows for comparable loading calculations.[1]
Melting Point 46°C 135-140°C Critical: DPPD is solid at operating temps; blooms much slower than 6PPD.[1]
LogP (Octanol/Water) ~4.3 (Lipophilic)~3.46DPPD is slightly less lipophilic, affecting bioaccumulation potential.[1]
Water Solubility 0.563 µg/LLow (Specific data scarce)Both are sparingly soluble, driving sediment association.[1]
Solubility in Rubber HighModerate/LowDPPD may crystallize on the surface (bloom) causing aesthetic issues ("graying").[1]

Technical Insight: The high melting point of DPPD makes it an excellent static antiozonant (for parts that don't move much) but a poor dynamic antiozonant. In a rolling tire sidewall, the rapid surface replenishment provided by the liquid-phase 6PPD is crucial.[1] Replacing 6PPD with DPPD may result in premature sidewall cracking under dynamic strain.[1]

Toxicology Profile: The Core Conflict

The primary driver for substitution is the acute lethality of 6PPD-Q to salmonids.[1] However, a holistic safety assessment must include human health (worker safety) and broader ecological impact.

Aquatic Toxicity (Salmonids)[1]
  • 6PPD-Quinone: The LC50 for coho salmon is established at ~95 ng/L (Tian et al., 2021).[1][2] The mechanism involves blood-brain barrier penetration and oxidative stress.[1]

  • DPPD-Quinone: Current literature suggests DPPD-Q does not exhibit the same hyper-specific lethality to coho salmon.[1][3] The structural rigidity of the diphenyl groups likely prevents the specific binding interaction observed with the dimethylbutyl chain of 6PPD-Q.[1]

    • Note: While less toxic to coho, DPPD is generally toxic to aquatic life (GHS H410: Very toxic to aquatic life with long-lasting effects) due to general oxidative stress mechanisms, but lacks the "smoking gun" potency of 6PPD-Q for salmon.[1]

Human Health & Sensitization

Here lies the regression in safety.[1]

  • 6PPD: Rated as a Category 1B skin sensitizer.[1]

  • DPPD: Historically used as a control in Tuberculin skin tests because it is a potent sensitizer .[1] It poses a higher risk of contact dermatitis for manufacturing workers and tire handlers than 6PPD.

Table 2: Comparative Toxicity Spectrum[1]
Endpoint6PPD / 6PPD-QDPPD / DPPD-QVerdict
Coho Salmon Lethality High (LC50 < 0.1 µg/L)Low (No acute mortality syndrome observed)DPPD Wins
Human Skin Sensitization Moderate (Cat 1B)High (Potent Allergen)6PPD Wins
Bioaccumulation High (LogP > 4)Moderate (LogP ~3.[1]5)DPPD Wins
Persistence High (Quinone is stable)High (Quinone is stable)Tie

Experimental Protocol: Validating Safety & Efficacy

To verify DPPD as a viable alternative in your specific formulation, the following biphasic experimental workflow is recommended. This protocol validates both the biological safety (salmonid model) and the material performance (blooming rates).[1]

Phase A: Acute Aquatic Toxicity Screening (OECD 203 Modified)

Objective: Determine if the leachate from DPPD-modified rubber induces Urban Runoff Mortality Syndrome (URMS).

  • Leachate Preparation:

    • Create vulcanized rubber sheets containing 1.0 phr (parts per hundred rubber) of DPPD.[1]

    • Generate tire wear particles (TWP) using a cryomill.[1]

    • Leach TWP in synthetic freshwater for 24 hours (20°C, dark).

  • Exposure Setup:

    • Test Species: Juvenile Coho Salmon (Oncorhynchus kisutch) or Rainbow Trout (Oncorhynchus mykiss) as a surrogate.

    • Controls: Negative (Clean water), Positive (6PPD-Q standard at 1 µg/L).[1]

    • Treatment: DPPD leachate at nominal concentrations of 10%, 50%, 100%.[1]

  • Endpoint Monitoring:

    • Monitor for 96 hours.

    • Key Symptoms: Surface gasping, loss of equilibrium, spiraling (URMS phenotype).[1]

    • Quantification: LC50 calculation using Probit analysis.

Phase B: Migration & Surface Protection Analysis[1]

Objective: Quantify the blooming rate of DPPD vs. 6PPD.

  • Aging Protocol: Store cured rubber samples at 40°C for 2, 4, and 8 weeks.

  • Surface Extraction: Wash the surface with acetone to remove bloomed antioxidant.[1]

  • HPLC-UV Quantitation: Measure the mass of bloomed DPPD per surface area (

    
    ).
    
    • Hypothesis: DPPD bloom will be significantly lower than 6PPD, correlating with reduced ozone protection in dynamic tests.[1]

ExperimentalWorkflow cluster_tox Toxicity Screening cluster_perf Performance Screening Start Candidate Evaluation: DPPD vs 6PPD Leach Generate TWP Leachate (24h, 20°C) Start->Leach Bloom Thermal Aging (40°C, 4 weeks) Start->Bloom Exposure Exposure: Coho Salmon (96h Acute) Leach->Exposure ResultTox Endpoint: URMS Symptoms? Exposure->ResultTox Decision Go/No-Go Decision ResultTox->Decision Safety Data Extract Surface Extraction & HPLC Bloom->Extract ResultPerf Endpoint: Migration Rate Extract->ResultPerf ResultPerf->Decision Efficacy Data

Figure 2: Biphasic Evaluation Workflow. Parallel assessment of biological safety and material efficacy is required to approve substitution.

Conclusion

DPPD represents a partial solution to the 6PPD crisis.[1]

  • Ecological Safety: It likely eliminates the acute lethality to coho salmon caused by 6PPD-quinone, making it an attractive option for environmentally sensitive markets (e.g., Pacific Northwest).

  • Performance Deficit: Its high melting point limits its effectiveness in dynamic tire applications, necessitating a blend with other mobile antioxidants or novel delivery systems.[1]

  • Worker Safety: The increased risk of skin sensitization requires stricter PPE protocols in manufacturing environments compared to 6PPD.[1]

Recommendation: DPPD should not be viewed as a 1:1 drop-in replacement for 6PPD in high-performance tires.[1] It is best utilized in a hybrid antioxidant system or in static rubber goods where migration speed is less critical.[1]

References

  • Tian, Z., et al. (2021). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[1][3] Science. Link[1][3]

  • U.S. EPA.[1][4] (2023). "6PPD-Quinone: Draft Screening Level Methodology for Endangered Species."[1] United States Environmental Protection Agency.[4] Link

  • OECD. (2019). "Test No. 203: Fish, Acute Toxicity Test."[1] OECD Guidelines for the Testing of Chemicals. Link

  • Datta, R.N., & Ingham, F.A. (2001). "Antidegradants."[1] Rubber Technologist's Handbook. Link

  • Interstate Technology and Regulatory Council (ITRC). (2023). "6PPD-Quinone: Environmental Fate and Transport."[1] ITRC Technical Resources. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-

The following technical guide details the safe handling, operational protocols, and logistical requirements for 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- (CAS 537-65-5). This document is designed for researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, operational protocols, and logistical requirements for 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- (CAS 537-65-5). This document is designed for researchers and safety officers requiring immediate, actionable data for laboratory and pilot-scale operations.

CAS Number: 537-65-5 Synonyms: N-(4-Aminophenyl)-N-phenyl-p-phenylenediamine; 4-Amino-4'-anilinodiphenylamine Physical State: Solid (Crystalline powder, typically off-white to dark brown upon oxidation) Melting Point: ~158°C[1]

Part 1: Executive Safety Summary

Immediate Hazard Profile: This compound is a complex aromatic amine. Like its structural analogs (e.g., p-phenylenediamine, triphenylamine derivatives), it poses significant risks regarding skin sensitization and chronic toxicity . It is readily absorbed through the skin and may act as a hapten, triggering severe allergic dermatitis. Long-term exposure risks include potential mutagenicity and aquatic toxicity.

Core Safety Directive: Treat as a High-Potency Sensitizer . Zero skin contact is the operational standard. All manipulation of the neat solid must occur within a certified chemical fume hood or glovebox.

Part 2: Risk Assessment & Hazard Identification
Hazard Class (GHS)Hazard StatementOperational Implication
Skin Sensitization 1 H317: May cause an allergic skin reactionDouble-gloving is mandatory. Contaminated PPE must be doffed immediately.
Skin/Eye Irritation 2/2A H315/H319: Causes skin/eye irritationEye protection must seal (goggles), not just shield (glasses).
STOT - SE 3 H335: May cause respiratory irritationNo open-bench handling. Use local exhaust ventilation (LEV).
Aquatic Acute 1 H400: Very toxic to aquatic lifeZero drain disposal. All waste streams (solid & liquid) must be captured.
Part 3: Personal Protective Equipment (PPE) Framework

The selection of PPE is dictated by the physical state of the chemical (Solid vs. Solution) and the scale of operation.

PPE Selection Decision Tree

PPE_Decision_Tree Start Start: PPE Selection State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Sol_Risk Risk: Splash & Permeation Solution->Sol_Risk PPE_Solid Protocol A (Solid): - Resp: N95/P3 or Fume Hood - Gloves: Nitrile (Double) - Body: Lab Coat + Tyvek Sleeves Solid_Risk->PPE_Solid PPE_Sol Protocol B (Solution): - Resp: Fume Hood Mandatory - Gloves: Silver Shield (Laminate) or Nitrile >0.11mm - Body: Chemical Apron Sol_Risk->PPE_Sol

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the chemical.

Glove Compatibility Matrix

Aromatic amines can permeate standard nitrile gloves over time. For prolonged contact or solution handling, laminate gloves are required.

Glove MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile (Disposable) 0.1115 - 30Splash Only. Change immediately upon contact. Use double layers.
Nitrile (Extended) 0.30> 60Recommended for general handling of solids.
Silver Shield / 4H Laminate> 480Mandatory for spill cleanup or handling concentrated solutions.
Latex N/A< 5DO NOT USE. Poor resistance to aromatic amines.
Part 4: Operational Handling Protocol

Context: This compound is often used as a monomer for polyimides or a precursor for hole-transport materials (HTL). It is sensitive to oxidation; handling under an inert atmosphere preserves chemical integrity and safety.

Step 1: Weighing & Transfer
  • Location: Chemical Fume Hood (Face velocity: 100 fpm).

  • Static Control: Use an anti-static gun or ionizer bar if the powder is dry/fluffy to prevent dispersal.

  • Technique:

    • Place the balance inside the hood.

    • Line the work surface with an absorbent, plastic-backed bench mat (e.g., Benchkote).

    • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Step 2: Solubilization
  • Solvents: Highly soluble in polar aprotic solvents (DMF, DMAc, NMP, DMSO). Sparingly soluble in alcohols.

  • Exotherm Warning: Dissolution in DMF/DMAc may be slightly exothermic. Add solvent slowly.

  • Containment: Keep the vessel closed when not actively adding reagents to prevent amine vapor release.

Step 3: Reaction Setup (Inert Atmosphere)
  • Oxidation Prevention: This amine will oxidize to quinoid structures (turning brown/black) if exposed to air in solution.

  • Procedure:

    • Purge the reaction vessel with Nitrogen or Argon for 15 minutes prior to heating.

    • Ensure all septa and seals are tight.

    • Vent the inert gas line through a mineral oil bubbler, then into the fume hood exhaust (do not vent into the lab).

Part 5: Decontamination & Waste Disposal

Decontamination Solution: For surface cleaning, use a mild acidic solution followed by surfactant washing. Aromatic amines are basic; acid helps protonate them, making them water-soluble salts that are easier to wipe up, though this does not neutralize toxicity.

  • Recipe: 5% Acetic Acid or Citric Acid in water + 1% Surfactant (Dish soap).

Waste Stream Management:

Waste TypeClassificationDisposal Protocol
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene bags. Label "Toxic Solid - Aromatic Amine".
Liquid Waste Organic (Non-Halogenated)Segregate into "High Hazard - Amine" carboy. Do not mix with oxidizers (Nitric acid, Peroxides) to avoid violent reaction.
Sharps/Glass Contaminated SharpsDispose of spatulas/pipettes in a hard-walled sharps container immediately.
Part 6: Emergency Response

Scenario A: Skin Exposure

  • Immediate Action: Drench area with water for 15 minutes. Use the safety shower if the exposure is >1% body surface area.

  • Wash: Use mild soap and water. Do not use alcohol or organic solvents; they increase skin absorption.

  • Medical: Seek medical attention. Provide the SDS to the physician (Focus: Methemoglobinemia monitoring).

Scenario B: Spill (>1 gram)

  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a Tyvek suit. Use a P100/N95 respirator.

  • Contain: Cover the spill with an absorbent pad dampened with the Decontamination Solution (acetic acid/water) to suppress dust.

  • Clean: Scoop up the material. Wipe the surface 3 times with the decontamination solution.

Emergency Workflow Diagram

Emergency_Response Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (<1g) Local Cleanup Assess->Minor Major Major (>1g) Evacuate Area Assess->Major Action_Minor 1. Wet Wipe (Acidic) 2. Double Bag 3. Label Hazardous Minor->Action_Minor Action_Major 1. Alert EHS 2. Don Full PPE 3. Contain & Absorb Major->Action_Major

Figure 2: Triage protocol for chemical spills involving aromatic amines.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10924, N-(4-Aminophenyl)-N-phenyl-1,4-benzenediamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Aromatic Diamines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
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Reactant of Route 2
1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
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